Nepetalactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17257-15-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
ZDKZHVNKFOXMND-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]1C(=O)OC=C2C |
Canonical SMILES |
CC1CCC2C1C(=O)OC=C2C |
Other CAS No. |
17257-15-7 |
Synonyms |
trans-cis-Nepetalactone |
Origin of Product |
United States |
Foundational & Exploratory
Evolutionary origins of nepetalactone synthesis in the Lamiaceae family
An In-depth Technical Guide to the Evolutionary Origins of Nepetalactone Synthesis in the Lamiaceae Family
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Lamiaceae (mint) family is a rich source of bioactive specialized metabolites, including the iridoid monoterpenes. A fascinating evolutionary narrative unfolds within the Nepetoideae subfamily, where the capacity for iridoid biosynthesis was ancestrally lost and subsequently re-evolved in the genus Nepeta (catnip). This re-emergence endowed Nepeta with the ability to synthesize nepetalactones, volatile iridoids renowned for their potent insect-repellent properties and their unique psychoactive effects on felines. This technical guide provides a comprehensive overview of the molecular and evolutionary events that orchestrated the origin of this compound biosynthesis. We detail the biosynthetic pathway, the key enzymatic players, their kinetic properties, and the genetic architecture of this metabolic innovation. Furthermore, we provide detailed experimental protocols for the functional genomics and biochemical analyses central to dissecting this pathway, offering a technical resource for researchers in natural product synthesis, evolutionary biology, and drug development.
Introduction: An Evolutionary Loss and a Remarkable Re-emergence
Iridoids are a class of monoterpenoids that serve as defensive compounds in many plant species. Ancestral state reconstructions indicate that iridoid biosynthesis was a feature of the common ancestor of the Lamiaceae family.[1] However, this metabolic capability was lost in the ancestor of the Nepetoideae, the largest subfamily within the mints.[1][2] Against this backdrop, the genus Nepeta stands out as a remarkable exception. Through a series of distinct evolutionary events, Nepeta not only re-established iridoid biosynthesis but also innovated a pathway to produce the volatile lactone derivatives known as nepetalactones.[2][3] This regained and repurposed pathway highlights the dynamic nature of plant metabolic evolution and provides a compelling case study on the origins of chemical diversity.
The this compound Biosynthetic Pathway
The synthesis of this compound begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway. A sequence of enzymatic reactions transforms GPP into the various stereoisomers of this compound. The core pathway involves four key enzyme classes: Geraniol Synthase (GES), a cytochrome P450 monooxygenase (Geraniol-8-hydroxylase, G8H) and a dehydrogenase (8-hydroxygeraniol oxidoreductase, 8HGO), Iridoid Synthase (ISY), Nepeta-specific short-chain dehydrogenase/reductases (NEPS), and Major Latex Protein-like (MLPL) enzymes.
// Define nodes GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_OH_Geraniol" [label="8-hydroxygeraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_Oxogeranial" [label="8-oxogeranial", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_Oxocitronellyl_enol" [label="8-oxocitronellyl enol", fillcolor="#F1F3F4", fontcolor="#202124"]; Nepetalactol [label="Nepetalactol Stereoisomers\n(cis-trans, cis-cis, trans-cis)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Stereoisomers", fillcolor="#FBBC05", fontcolor="#202124"];
// Enzyme nodes GES [label="GES", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G8H [label="G8H", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "8HGO" [label="8HGO", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ISY [label="ISY\n(NADPH)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclases [label="NEPS / MLPL\n(Stereoselective Cyclization)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidases [label="NEPS\n(NAD+)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges GPP -> Geraniol [dir=forward]; Geraniol -> "8_OH_Geraniol" [dir=forward]; "8_OH_Geraniol" -> "8_Oxogeranial" [dir=forward]; "8_Oxogeranial" -> "8_Oxocitronellyl_enol" [dir=forward]; "8_Oxocitronellyl_enol" -> Nepetalactol [dir=forward]; Nepetalactol -> this compound [dir=forward];
// Connect enzymes to reactions GES -> GPP [dir=none, arrowhead=none, style=dashed, constraint=false]; G8H -> Geraniol [dir=none, arrowhead=none, style=dashed, constraint=false]; "8HGO" -> "8_OH_Geraniol" [dir=none, arrowhead=none, style=dashed, constraint=false]; ISY -> "8_Oxogeranial" [dir=none, arrowhead=none, style=dashed, constraint=false]; Cyclases -> "8_Oxocitronellyl_enol" [dir=none, arrowhead=none, style=dashed, constraint=false]; Oxidases -> Nepetalactol [dir=none, arrowhead=none, style=dashed, constraint=false]; } ends-dot Figure 1: Simplified biosynthetic pathway for this compound formation from Geranyl Pyrophosphate (GPP).
Key Enzymes and Their Quantitative Properties
The re-evolution of this compound synthesis was dependent on the emergence of novel enzyme functions and their subsequent refinement. The activities of these enzymes have been characterized in vitro, providing quantitative insights into their catalytic efficiencies.
Geraniol Synthase (GES)
GES catalyzes the initial step, converting GPP to geraniol. While GES activity is present in many Lamiaceae species, its expression is highly correlated with iridoid production.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Divalent Cation | Reference |
| Ocimum basilicum (Sweet Basil) | GPP | 21 | 0.8 | Mn2+ | |
| Valeriana officinalis | GPP | 32 | N/A | N/A | |
| Lippia dulcis | GPP | 51 | N/A | N/A | |
| Catharanthus roseus | GPP | 58.5 | N/A | N/A | |
| Table 1: Kinetic parameters of Geraniol Synthase (GES) from various plant species. |
Iridoid Synthase (ISY): The Evolutionary Keystone
ISY performs the first committed step of the iridoid pathway: the NADPH-dependent reductive cyclization of 8-oxogeranial. In Nepeta, ISY evolved from a progesterone 5β-reductase (P5βR) ancestor, an enzyme widespread in plants. This neofunctionalization was a critical event that unlocked the latent biosynthetic potential in the Nepetoideae. Functional assays show that P5βR orthologs from Nepeta have very low, but detectable, ISY activity, whereas the evolved ISY enzymes are highly efficient.
NEPS and MLPL Enzymes: Masters of Stereochemistry
A key innovation in the Nepeta lineage is the role of NEPS and MLPL enzymes in controlling the stereochemistry of the final product. Following the ISY-catalyzed reduction, these enzymes act as stereoselective cyclases on the 8-oxocitronellyl enol intermediate to form different nepetalactol isomers. Subsequently, specific NEPS enzymes catalyze the NAD+-dependent oxidation of these nepetalactol intermediates to the final this compound products. The differential expression of various NEPS and MLPL paralogs is responsible for the diverse stereoisomeric profiles observed across different Nepeta species.
| Enzyme (from N. mussinii or N. cataria) | Function | Product(s) | Reference |
| NEPS1 | Dehydrogenase | (cis-trans)-nepetalactone, (cis-cis)-nepetalactone | |
| NEPS3 | Cyclase | (cis-cis)-nepetalactol | |
| NEPS4 | Cyclase | (trans-cis)-nepetalactol | |
| MLPL | Cyclase | (cis-trans)-nepetalactol | |
| Table 2: Characterized functions of key NEPS and MLPL enzymes in this compound biosynthesis. |
The Genomic Architecture and Evolutionary Chronology
Comparative genomics has revealed that the genes for this compound biosynthesis are organized into a metabolic gene cluster in the Nepeta genome. This clustering is thought to facilitate the co-regulation and co-inheritance of pathway genes. The evolutionary history of this cluster was pieced together using phylogenomics and ancestral sequence reconstruction.
// Nodes A [label="1. Ancestral State\n(in Nepetoideae ancestor)\n- Iridoid pathway lost\n- Single copy PRISE gene (P5βR activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Tandem Duplication\n- PRISE gene duplicates at its native locus", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Neofunctionalization\n- One PRISE duplicate (SISY) acquires\nenhanced ISY activity under positive selection", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Gene Cluster Formation\n- Neofunctionalized ISY is recruited to a\ndifferent locus containing NEPS genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Further Recruitment & Diversification\n- MLPL and GES genes are recruited to the cluster\n- NEPS family expands and diversifies,\nenabling stereochemical control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Modern Nepeta Genome\n- Functional this compound biosynthetic gene cluster\n- Redundant PRISE duplicate (SISY)\nundergoes pseudogenization", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; } ends-dot Figure 2: Proposed chronology of events in the evolution of the this compound biosynthetic gene cluster in Nepeta.
Experimental Protocols
The elucidation of the this compound pathway and its evolution relied on a combination of functional genomics and biochemical techniques. Detailed methodologies for key experiments are provided below.
Heterologous Protein Expression and Purification
This protocol is used to produce recombinant enzymes for in vitro biochemical assays.
Protocol Details:
-
Gene Amplification: The full coding sequence (CDS) of the target gene (e.g., ISY, NEPS) is amplified from Nepeta leaf cDNA.
-
Cloning: The amplified product is cloned into a Gateway entry vector. This construct is then subcloned into an E. coli expression vector, such as pDEST17, which adds an N-terminal 6xHis tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., SoluBL21). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18°C) overnight to improve protein solubility.
-
Purification: Cells are harvested and lysed. The His-tagged protein is purified from the clarified lysate using nickel-affinity chromatography. The purified protein is then buffer-exchanged and concentrated for use in assays.
In Vitro Enzyme Assays
These assays are used to determine the function and catalytic properties of the purified recombinant enzymes.
Typical Reaction for ISY:
-
Buffer: 100 mM HEPES or Tris-HCl, pH 7.5.
-
Cofactor: 1-2 mM NADPH.
-
Enzyme: 5-10 µg of purified recombinant ISY.
-
Substrate: 50-100 µM 8-oxogeranial (synthesized chemically or enzymatically).
-
Reaction Conditions: Incubate at 30°C for 1-2 hours.
-
Workup: Quench the reaction and extract products with an organic solvent (e.g., ethyl acetate or methyl-tert butyl ether).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify nepetalactol and iridodial products by comparison to authentic standards.
Coupled Assays for NEPS/MLPL: To determine the function of cyclase and oxidase enzymes, they are included in a coupled reaction with ISY. For example, to test a cyclase, the reaction would contain 8-oxogeranial, ISY, NADPH, and the putative NEPS/MLPL cyclase. To test an oxidase, the reaction would contain a nepetalactol stereoisomer, NAD+, and the putative NEPS oxidase.
Virus-Induced Gene Silencing (VIGS) in Nepeta
VIGS is a reverse genetics tool used to validate gene function in planta by transiently silencing the target gene.
Protocol Outline:
-
Vector Construction: A ~300 bp fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2). A silencing construct for a visual marker gene, such as Magnesium Chelatase Subunit H (CHLH), is used as a positive control for silencing, as its knockdown causes a visible photobleached (white) phenotype.
-
Agroinfiltration: The pTRV2 construct and a helper plasmid (pTRV1) are transformed into separate Agrobacterium tumefaciens strains. The cultures are grown, harvested, and resuspended in infiltration buffer. The pTRV1 and pTRV2 cultures are then mixed.
-
Inoculation: Young Nepeta cataria plants or cuttings are inoculated with the Agrobacterium mixture. This can be done via syringe infiltration into cotyledons or by inoculating wounded nodes.
-
Phenotyping and Analysis: Plants are grown for 3-4 weeks until the silencing phenotype (e.g., photobleaching for CHLH) is visible. Tissue from silenced and control plants is harvested. Metabolites are extracted and analyzed by GC-MS to quantify changes in this compound levels. Gene expression is analyzed by RT-qPCR to confirm knockdown of the target transcript.
Conclusion and Future Outlook
The evolution of this compound biosynthesis in Nepeta is a prime example of metabolic neofunctionalization and the assembly of a novel pathway through gene duplication, positive selection, and gene clustering. The re-emergence of this pathway after an ancestral loss underscores the evolutionary plasticity of plant specialized metabolism. For drug development professionals, this system offers a toolkit of novel enzymes (ISY, NEPS, MLPL) with potential applications in biocatalysis for the production of complex, stereospecific molecules. For researchers, the Nepeta genus remains a fertile ground for exploring the regulation of metabolic pathways, the evolution of gene clusters, and the ecological drivers of chemical diversity.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetalactone, a volatile iridoid monoterpene, is the principal bioactive compound found in plants of the Nepeta genus, most notably catnip (Nepeta cataria). This bicyclic lactone is renowned for its potent insect-repellent properties and its characteristic euphoric effect on felines. The presence of three chiral centers in its structure gives rise to eight possible stereoisomers, with their relative abundance and specific biological activities varying significantly. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and a summary of their biological activities. Furthermore, it includes detailed experimental protocols for the extraction, isolation, and characterization of these compounds, and a visualization of the this compound biosynthetic pathway.
Chemical Structure of this compound
This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂.[1] Its structure consists of a cyclopentane ring fused to a dihydropyran ring, forming a cyclopenta[c]pyran-1(4aH)-one skeleton. The molecule possesses three chiral centers, leading to the theoretical possibility of eight stereoisomers (2³).[1] The nomenclature of these stereoisomers typically uses cis and trans descriptors to denote the relative stereochemistry at the ring fusion and the orientation of the methyl group on the cyclopentane ring.[1]
Key Structural Features:
-
Bicyclic System: A fusion of a five-membered cyclopentane ring and a six-membered dihydropyran ring.
-
Lactone Functional Group: An ester within the dihydropyran ring.
-
Chiral Centers: Three stereogenic centers giving rise to multiple stereoisomers.
-
Methyl Groups: Two methyl groups, one attached to the cyclopentane ring and one to the dihydropyran ring.
Stereoisomers of this compound
While eight stereoisomers of this compound are theoretically possible, several have been identified in nature, with their distribution varying among different Nepeta species. The most commonly occurring and studied stereoisomers are the (cis,trans)- and (trans,cis)-nepetalactones.
| Stereoisomer Configuration | Common Name(s) | Natural Occurrence |
| (4aS,7S,7aR)-Nepetalactone | (cis,trans)-Nepetalactone; Z,E-Nepetalactone | Major component in many Nepeta species, including Nepeta cataria.[1] Also found as a sex pheromone in some aphid species.[1] |
| (4aR,7S,7aS)-Nepetalactone | (trans,cis)-Nepetalactone; E,Z-Nepetalactone | Found in various Nepeta species, often alongside the (cis,trans)-isomer. |
| (4aR,7R,7aS)-Nepetalactone | (cis,cis)-Nepetalactone | Identified in some Nepeta species. |
| (4aS,7R,7aR)-Nepetalactone | (trans,trans)-Nepetalactone | Identified in some Nepeta species. |
Biological Activity of this compound Stereoisomers
The stereochemistry of this compound plays a crucial role in its biological activity, particularly its insect-repellent and feline-attractant properties.
Insect Repellent Activity
This compound is a well-documented insect repellent, effective against a wide range of arthropods, including mosquitoes and cockroaches. Different stereoisomers have been shown to exhibit varying degrees of repellency.
| Stereoisomer | Insect Species | Assay Type | Concentration | Repellency (%) | Reference |
| Z,E-Nepetalactone | Aedes aegypti | Landing Reduction | 0.01% | 53.1 ± 11.1 | |
| 0.10% | 90.9 ± 5.7 | ||||
| 1.00% | 99.7 ± 0.3 | ||||
| E,Z-Nepetalactone | Aedes aegypti | Landing Reduction | 0.01% | 55.7 ± 14.4 | |
| 0.10% | 74.2 ± 14.7 | ||||
| 1.00% | 96.8 ± 3.3 | ||||
| Z,E-Nepetalactone | Aedes aegypti | Static-air Olfactometer | 15.7 µg/cm² | Significant | |
| 157 µg/cm² | Significant | ||||
| E,Z-Nepetalactone | Aedes aegypti | Static-air Olfactometer | 15.7 µg/cm² | Significant | |
| 157 µg/cm² | Significant |
Feline Attractant Activity
This compound is the compound responsible for the well-known euphoric response in domestic cats and other felines. This effect is mediated through the olfactory system and involves the activation of the µ-opioid system. Both (cis,trans)- and (trans,cis)-nepetalactone isomers have been identified as cat attractants. However, the response can vary between individual cats, and not all cats are affected. The effects typically last for 5 to 15 minutes, after which the cat becomes temporarily immune to the effects of this compound.
Experimental Protocols
Extraction of this compound from Nepeta cataria
Method: Steam Distillation
-
Preparation of Plant Material: Fresh or dried aerial parts (leaves and stems) of Nepeta cataria are coarsely chopped.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask, a biomass flask, a condenser, and a collection flask (e.g., a Dean-Stark trap or a separatory funnel).
-
Distillation: Water is heated in the boiling flask to generate steam, which is then passed through the plant material in the biomass flask. The steam and volatilized this compound are then cooled in the condenser, and the resulting hydrosol (a mixture of water and essential oil) is collected.
-
Separation: The this compound-rich essential oil, being less dense than water, will form a layer on top of the aqueous phase in the collection flask. The two layers are then separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Analysis of this compound Stereoisomers
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis: The retention times and mass spectra of the separated components are compared to those of authentic standards of this compound stereoisomers for identification and quantification.
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation: The essential oil is dissolved in methanol or acetonitrile.
-
HPLC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer is used.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient starting at 30% B, increasing to 100% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detector: A UV detector set at 228 nm and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS Detection: Selected ion monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 167.
-
-
Data Analysis: The retention times and mass spectra are compared with those of pure standards of the this compound stereoisomers for identification and quantification. Linearity ranges for quantification have been reported as 0.00655-0.655 mg/mL for Z,E-nepetalactone and 0.00228-0.456 mg/mL for E,Z-nepetalactone under UV detection, and 0.00164-0.0328 mg/mL and 0.00114-0.0228 mg/mL respectively with MS detection.
Biosynthesis of this compound
The biosynthesis of this compound begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic reactions.
Caption: Biosynthetic pathway of this compound stereoisomers.
Conclusion
This compound and its stereoisomers represent a fascinating class of natural products with significant potential in various applications, from pest control to veterinary sciences. A thorough understanding of their chemical structures, the nuances of their stereochemistry, and their distinct biological activities is paramount for their effective utilization. The experimental protocols provided herein offer a foundation for researchers to extract, identify, and quantify these valuable compounds, paving the way for further research and development in this field.
References
The Feline Enigma: A Technical Guide to the Discovery and Isolation of Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetalactone, a volatile iridoid, is the principal bioactive compound responsible for the well-known euphoric effects in domestic cats and other felids. Beyond its curious influence on feline behavior, this compound has garnered significant scientific interest for its potent insect-repellent properties, positioning it as a promising candidate for the development of natural and effective alternatives to synthetic insecticides. This technical guide provides a comprehensive overview of the discovery, historical context, and isolation of this compound. It details the seminal experimental protocols that first brought this molecule to light, as well as modern analytical techniques for its characterization. Furthermore, this document elucidates the current understanding of the signaling pathways through which this compound exerts its effects on both felines and insects. Quantitative data on its physical properties and biological activity are presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The investigation into the chemical constituents of catnip (Nepeta cataria) and the identification of its feline-attracting principle date back to the mid-20th century. The pioneering work in this field was conducted by the research group of Samuel M. McElvain at the University of Wisconsin.
In 1941, McElvain and his colleagues, R.D. Bright and P.R. Johnson, published their seminal paper in the Journal of the American Chemical Society, titled "The Constituents of the Volatile Oil of Catnip. I. Nepetalic Acid, this compound and Related Compounds."[1] This publication marked the first successful isolation and characterization of this compound, identifying it as the active compound responsible for the characteristic catnip response.[1] Their work laid the foundation for all subsequent research on the chemistry and biological activity of this unique monoterpenoid.
Initially, this compound was believed to be a single compound. However, subsequent research revealed that the natural isolate is a mixture of stereoisomers, with the cis,trans- and trans,cis- forms being the most abundant.[2] The elucidation of the precise stereochemistry of these isomers was a significant advancement, further refining the understanding of this natural product.
Physicochemical Properties of this compound Isomers
This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[3][4] It exists as several stereoisomers, with the relative abundance varying between different Nepeta species. The most well-studied isomers are the cis,trans- and trans,cis-nepetalactones. The physical and chemical properties of these isomers are summarized in the table below.
| Property | (cis,trans)-Nepetalactone | (trans,cis)-Nepetalactone | References |
| CAS Number | 21651-62-7 | 17257-15-7 | |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol | |
| Appearance | Colorless oil | Crystalline solid | |
| Boiling Point | 71-72 °C at 0.05 mmHg | - | |
| Melting Point | - | 37-39 °C | |
| Density (g/mL) | 1.0663 at 25 °C | - | |
| Refractive Index | 1.4859 at 25 °C | 1.4878 at 25 °C | |
| Optical Rotation | [α]D²³ +3.6° | [α]D²¹ -24.4° (in chloroform) |
Experimental Protocols
Historical Isolation Protocol (Adapted from McElvain et al., 1941)
The original isolation of this compound by McElvain's group involved the steam distillation of catnip oil followed by a series of chemical extractions and distillations. This protocol, while foundational, has been refined over the years with the advent of modern chromatographic techniques.
Objective: To isolate this compound from the volatile oil of Nepeta cataria.
Materials:
-
Dried catnip plant material (Nepeta cataria)
-
Steam distillation apparatus
-
10% Sodium hydroxide (NaOH) solution
-
Ether
-
10% Sulfuric acid (H₂SO₄)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Steam Distillation: The volatile oil is obtained by steam distilling the dried leaves and tops of the catnip plant. The oil is collected and separated from the aqueous distillate.
-
Alkaline Extraction: The crude catnip oil is shaken vigorously with a 10% aqueous solution of sodium hydroxide at 60°C for fifteen minutes. This step is designed to separate the acidic components, such as nepetalic acid, from the neutral components.
-
Separation of Neutral Fraction: The alkali-insoluble portion, containing the neutral components including this compound, is separated. This neutral fraction typically constitutes about 10-15% of the total oil.
-
Fractional Distillation: The neutral fraction is then subjected to fractional distillation under reduced pressure to separate the different components based on their boiling points. This compound is collected as a specific fraction.
-
Characterization: The isolated this compound fraction is then characterized by determining its physical constants (boiling point, refractive index, optical rotation) and by preparing derivatives for further analysis.
Modern Isolation and Analysis: Steam Distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Modern approaches to this compound isolation and analysis offer greater efficiency and precision. Steam distillation remains a common method for extracting the essential oil, but it is now typically followed by advanced chromatographic techniques for separation and identification.
Objective: To extract, identify, and quantify this compound isomers from Nepeta cataria using steam distillation and GC-MS.
Materials and Equipment:
-
Fresh or dried catnip plant material
-
Steam distillation or hydrodistillation apparatus
-
Organic solvent (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
This compound standards (for comparison of retention times and mass spectra)
Procedure:
-
Sample Preparation: The catnip plant material is chopped or ground to increase the surface area for efficient extraction.
-
Steam Distillation: The plant material is subjected to steam distillation for a period of 1-2 hours. The distillate, containing the essential oil and water, is collected.
-
Extraction: The essential oil is extracted from the aqueous distillate using an appropriate organic solvent. The organic layer is then separated and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude catnip essential oil.
-
GC-MS Analysis:
-
Injection: A small sample of the essential oil is injected into the GC-MS system.
-
Separation: The different components of the oil are separated on the capillary column based on their volatility and interaction with the stationary phase. The temperature program of the GC oven is optimized to achieve good separation of the this compound isomers.
-
Detection and Identification: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with a library of known spectra (e.g., NIST) and with the spectra of this compound standards to confirm the identity of the isomers.
-
Quantification: The relative abundance of each this compound isomer can be determined by integrating the area of their respective peaks in the chromatogram.
-
Signaling Pathways and Biological Activity
This compound's biological effects are mediated through distinct signaling pathways in felines and insects, highlighting its dual role as a cat attractant and an insect repellent.
Feline Response: The Opioid System Connection
The euphoric response of cats to this compound is initiated through the olfactory system. When a cat inhales this compound, the molecule binds to olfactory receptors in the nasal epithelium. This interaction triggers a neuronal cascade that ultimately leads to the activation of the endogenous opioid system.
Recent studies have shown that exposure to this compound leads to an increase in plasma β-endorphin levels in cats. β-endorphins are endogenous opioid peptides that bind to and activate μ-opioid receptors in the brain. The activation of these receptors is associated with feelings of pleasure and reward, which likely underlies the characteristic behaviors exhibited by cats, such as rolling, rubbing, and purring. This proposed mechanism is supported by the finding that the effects of this compound can be blocked by the administration of μ-opioid receptor antagonists like naloxone.
Caption: Feline response to this compound via the μ-opioid system.
Insect Repellency: The Role of TRPA1
In contrast to its attractive effect on cats, this compound is a potent repellent for a wide range of insects, including mosquitoes, flies, and cockroaches. The molecular basis for this repellency lies in the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli in many animal species.
Studies have demonstrated that this compound directly activates TRPA1 channels in insects. This activation leads to an influx of cations, primarily Ca²⁺, into the sensory neurons, which in turn triggers a downstream signaling cascade that results in an aversive behavioral response, causing the insect to move away from the source of the this compound. The activation of TRPA1 by this compound is thought to involve the covalent modification of cysteine residues within the channel protein. Interestingly, while this compound is a potent agonist of insect TRPA1, it does not appear to activate the human ortholog of this channel, which contributes to its safety profile as a potential insect repellent for human use.
Caption: Insect repellent mechanism of this compound via TRPA1 activation.
Quantitative Data on Biological Activity
The insect repellent properties of this compound have been quantified in numerous studies against various insect species. The following table summarizes some of the available data on its repellent efficacy.
| Insect Species | Assay Type | This compound Isomer(s) | Efficacy Metric | Value | References |
| Aedes aegypti (Yellow fever mosquito) | Topical Application | Chemotype A oil (91.95% (4aS,7S,7aR)-nepetalactone) | RD₅₀ | 0.081 mg/cm² | |
| Aedes aegypti (Yellow fever mosquito) | Topical Application | Chemotype B oil (16.98% (4aS,7S,7aR) & 69.83% (4aS,7S,7aS)-nepetalactone) | RD₅₀ | 0.091 mg/cm² | |
| Anopheles gambiae (Malaria mosquito) | Topical Application | Chemotype A oil | RD₅₀ | 0.081 mg/cm² | |
| Anopheles gambiae (Malaria mosquito) | Topical Application | Chemotype B oil | RD₅₀ | 0.074 mg/cm² | |
| Blattella germanica (German cockroach) | Choice-test arena | E,Z-nepetalactone | Repellency | Significantly more active than DEET | |
| Rhipicephalus appendiculatus (Brown ear tick) | Climbing Repellency Assay | Chemotype A oil | RD₅₀ | 0.005 mg | |
| Rhipicephalus appendiculatus (Brown ear tick) | Climbing Repellency Assay | Chemotype B oil | RD₅₀ | 0.0012 mg | |
| Aedes aegypti | Landing Rate Inhibition | Purified Z,E-nepetalactone (1.00%) | % Repellency | >95% | |
| Aedes aegypti | Landing Rate Inhibition | Purified E,Z-nepetalactone (1.00%) | % Repellency | >95% |
RD₅₀ (Repellent Dose 50): The dose required to repel 50% of the tested insect population.
Conclusion and Future Directions
The discovery and isolation of this compound represent a significant milestone in the field of natural product chemistry. From its initial characterization in 1941 to the ongoing elucidation of its complex biological activities, this compound continues to be a molecule of great interest. Its dual functionality as a feline attractant and a broad-spectrum insect repellent underscores the remarkable diversity of chemical interactions in nature.
For drug development professionals, this compound and its derivatives offer a promising scaffold for the design of novel, safe, and effective insect repellents. Further research into the structure-activity relationships of different this compound isomers and their interaction with the insect TRPA1 channel could lead to the development of next-generation repellents with improved efficacy and duration of action. Additionally, a deeper understanding of the activation of the feline opioid system by this compound could provide valuable insights into the neurobiology of reward and pleasure in mammals. The continued exploration of this fascinating natural product holds significant potential for both veterinary and human applications.
Experimental Workflow Visualization
Caption: General workflow for the isolation and characterization of this compound.
References
Natural sources and distribution of nepetalactone in Nepeta species
An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalactone in Nepeta Species
Introduction
The genus Nepeta, belonging to the mint family (Lamiaceae), comprises approximately 300 species, many of which are recognized for their production of nepetalactones.[1][2] These volatile iridoid monoterpenes are of significant scientific and commercial interest due to their well-documented biological activities, including potent insect repellency and the characteristic euphoric effects observed in felines.[3][4] Nepetalactones exist as several stereoisomers, with their presence and relative abundance serving as key chemotaxonomic markers for the genus.[5] This guide provides a detailed overview of the natural sources and distribution of nepetalactones in Nepeta species, outlines the experimental protocols for their extraction and quantification, and visualizes the biosynthetic pathways and analytical workflows.
Natural Occurrence and Distribution of this compound
Nepetalactones are the defining chemical constituents for many species within the Nepeta genus. However, not all species produce these compounds, leading to a classification of Nepeta species into this compound-containing and this compound-less groups. The production and accumulation of nepetalactones are influenced by genetic factors, geographical location, and the developmental stage of the plant.
Distribution Across Nepeta Species
Different species of Nepeta produce various stereoisomers of this compound, with the most common being the (Z,E)- and (E,Z)-isomers (also referred to as cis,trans- and trans,cis-nepetalactone, respectively). The specific isomer profile is often characteristic of a particular species or chemotype. For instance, studies on Nepeta cataria (catnip) have identified chemotypes that are dominant in either the (Z,E)-isomer or have a mix of both (Z,E)- and (E,Z)-isomers.
Table 1: this compound Content in Select Nepeta Species
| Species | Major this compound Isomers | Total this compound Content (% of Essential Oil) | Reference |
| Nepeta cataria | 4a-α,7-α,7a-β-nepetalactone, 4a-α,7-β,7a-α-nepetalactone | 85-89.2% | |
| Nepeta cataria (Chemotype A) | (4aS,7S,7aR)-nepetalactone | 91.95% | |
| Nepeta cataria (Chemotype B) | (4aS,7S,7aR)-nepetalactone, (4aS,7S,7aS)-nepetalactone | 86.81% (16.98% + 69.83%) | |
| Nepeta cataria 'CR9' | (Z,E)-nepetalactone | 87-90% | |
| Nepeta mussinii | (Z,E)-nepetalactone, (E,Z)-nepetalactone | Varies by accession | |
| Nepeta elliptica | trans,trans-nepetalactone | 83.4% | |
| Nepeta tuberosa subsp. tuberosa | 5,9-dehydrothis compound | 69% |
Distribution within the Plant
This compound is not uniformly distributed throughout the plant. The highest concentrations are typically found in the aerial parts, particularly in the leaves and flowers, where it is synthesized and stored in glandular trichomes. The concentration of nepetalactones can vary significantly with the plant's developmental stage.
Table 2: this compound Distribution in Nepeta cataria by Plant Part and Growth Stage
| Plant Part/Stage | Essential Oil Yield (% w/w) | 4a-α,7-α,7a-β-nepetalactone (% of oil) | 4a-α,7-β,7a-α-nepetalactone (% of oil) | Total Nepetalactones (% of oil) | Reference |
| Vegetative Stage | 0.3% | 58% | 30% | 88% | |
| Floral Budding Stage | 0.5% | 55% | 31% | 86% | |
| Full Flowering Stage | 0.9% | 56.4% | 31.2% | 87.6% | |
| Leaves | High | - | - | - | |
| Stems | Low | - | - | - | |
| Flower Pods & Seeds | High | - | - | - | |
| Roots | Negligible | - | - | - |
Note: "-" indicates data not specified in the cited sources.
Biosynthesis of this compound
This compound is a bicyclic monoterpene derived from the iridoid biosynthesis pathway, starting from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic reactions, including hydrolysis, oxidation, reduction, and cyclization, catalyzed by a suite of enzymes that have been identified in Nepeta species. The evolution of this pathway is thought to have involved the re-emergence of iridoid biosynthesis in the Nepeta lineage.
The key steps and enzymes involved are:
-
Geraniol Synthase (GES): Hydrolyzes GPP to form geraniol.
-
Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8OG): A series of oxidations convert geraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): Reduces 8-oxogeranial to form the intermediate 8-oxocitronellyl enol, which is a critical cyclization precursor.
-
Nepetalactol-related short-chain dehydrogenase enzymes (NEPS) and Major Latex Protein-like genes (MLPL): This group of enzymes catalyzes the cyclization of the intermediate into different nepetalactol stereoisomers, which are then oxidized to the final this compound stereoisomers.
Caption: Biosynthetic pathway of this compound isomers from GPP.
Experimental Protocols
The extraction and quantification of nepetalactones are critical for research, quality control, and drug development. The most common methods employed are hydrodistillation or steam distillation for essential oil extraction, followed by chromatographic analysis.
Plant Material and Essential Oil Extraction (Hydrodistillation)
This protocol is a standard method for obtaining essential oils rich in volatile compounds like this compound.
-
Harvesting: Collect the aerial parts (leaves, stems, flowers) of the Nepeta species, preferably at the full flowering stage to maximize oil yield.
-
Drying (Optional): The plant material can be air-dried in a shaded, well-ventilated area for several days. Oven drying at moderate temperatures (e.g., 55°C) can also be used. Note that drying conditions can affect the final composition of the essential oil.
-
Hydrodistillation:
-
Place a known quantity (e.g., 30-100 g) of the chopped plant material into a round-bottom flask.
-
Add distilled water to fully cover the material.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask to boiling and maintain for 3-4 hours, collecting the distillate. The essential oil, being less dense than water, will separate and can be collected from the calibrated tube of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store at 4°C in a sealed, dark vial.
-
Sample Preparation for HPLC Analysis (Solvent Extraction)
For quantitative analysis via HPLC, a simpler solvent extraction is often sufficient and avoids potential degradation of compounds from heat.
-
Sample Preparation: Grind dried plant material (e.g., leaves, flowers) into a fine powder.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 50 mL of methanol.
-
Sonicate the mixture for 45 minutes.
-
Filter the resulting extract through a 0.45 µm filter into an HPLC vial.
-
-
Analysis: The extract can be directly injected into the HPLC system for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for identifying and quantifying the volatile components of essential oils, including this compound isomers.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) at a ratio of approximately 1:100 (v/v).
-
GC-MS System and Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or Elite-5 MS (5% phenyl-polymethylsiloxane), is typically used (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at 60°C, ramps up to 240°C at a rate of 3°C/min, and then may include a further ramp or hold period.
-
Injector and Detector Temperatures: Injector at 240-250°C and the MS transfer line at 220-280°C.
-
Injection Mode: Split injection with a ratio of 1:50 or 1:60 is common.
-
MS Parameters: Electron Impact (EI) ionization at 70 eV, scanning a mass range of 40-450 amu.
-
-
Component Identification and Quantification:
-
Identification is achieved by comparing the retention indices (RI) and mass spectra of the peaks with those of authentic standards and library databases (e.g., NIST, WILEY).
-
Quantification is performed by calculating the relative percentage of each component from the peak areas in the GC-FID chromatogram without using a correction factor.
-
Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC provides a reliable alternative to GC, especially for samples that are not subjected to high temperatures. It is effective for separating and quantifying major this compound isomers.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 10% B to 30% B over 4 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
UV Detection: Set at 228 nm for nepetalactones.
-
MS Detection: Electrospray ionization (ESI) in positive mode. For quantification, Selected Ion Monitoring (SIM) of the ion peak m/z 167 [M+H]+ is highly sensitive and specific.
-
-
-
Quantification: Create a calibration curve using pure standards of (Z,E)- and (E,Z)-nepetalactone of known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.
Caption: General workflow for this compound extraction and analysis.
Conclusion
The genus Nepeta is a rich natural source of nepetalactones, with significant variation in isomer profiles and concentrations across different species and within individual plants. Nepeta cataria remains one of the most studied species, with high concentrations of these bioactive compounds in its aerial parts, particularly during flowering. The biosynthesis of nepetalactones is a complex, multi-enzyme process that represents a fascinating example of metabolic evolution in plants. Standardized protocols for extraction and analysis, primarily using hydrodistillation followed by GC-MS or solvent extraction with HPLC-MS, are essential for the accurate characterization and quantification of these compounds. This technical information serves as a crucial resource for researchers in phytochemistry, chemotaxonomy, and the development of natural product-based applications such as insect repellents.
References
Mechanism of action for nepetalactone as a feline attractant
An In-depth Technical Guide to the Mechanism of Action for Nepetalactone as a Feline Attractant
Executive Summary
This compound, the primary active iridoid in catnip (Nepeta cataria), elicits a characteristic and euphoric behavioral response in a significant portion of the domestic cat population and other felids. This response is not merely a frivolous interaction but is rooted in a sophisticated neurobiological pathway that culminates in the activation of the endogenous opioid system. This document provides a detailed examination of this mechanism, intended for researchers, scientists, and drug development professionals. The process begins with the detection of airborne this compound by olfactory receptors in the feline nasal epithelium. This sensory input is transduced into neural signals that travel to key brain regions, including the olfactory bulb, amygdala, and hypothalamus. Crucially, this stimulation triggers a surge in circulating β-endorphins. These endogenous peptides act as agonists for the µ-opioid receptors, the same receptors targeted by drugs like morphine, producing a state of apparent euphoria and pleasure. This opioid-mediated pathway is further substantiated by the fact that its effects can be blocked by µ-opioid antagonists such as naloxone. The evolutionary underpinning of this behavior appears linked to chemical defense; by rubbing against plants containing these iridoids, felines coat their fur with potent insect repellents. This guide synthesizes the current understanding of this pathway, presents quantitative data from key studies in tabular format, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the core signaling cascade and experimental workflows.
The Core Mechanism of Action: An Olfactory-Opioid Pathway
The attraction of felines to this compound is a multi-stage process that bridges the olfactory sensory system with the brain's reward pathways. The mechanism can be dissected into two primary phases: olfactory detection and neural transmission, followed by the activation of the endogenous opioid system.
Olfactory Detection and Neural Transmission
The initial event in the feline response to catnip is the detection of volatile this compound molecules through the main olfactory system.[1][2] Unlike many pheromonal responses that utilize the vomeronasal organ, this compound acts directly on the olfactory epithelium in the nasal cavity.[1][3]
-
Inhalation and Binding : When a cat sniffs a source of this compound, the airborne molecules enter the nasal passages.[4]
-
Receptor Activation : The this compound molecules bind to specific G-protein coupled olfactory receptors located on the surface of sensory neurons in the nasal tissue.
-
Signal Transduction : This binding event initiates an intracellular signaling cascade, converting the chemical signal into an electrical one.
-
Neural Transmission : The activated sensory neurons transmit this signal to the olfactory bulb, the primary brain region for processing smells. From there, the signal is relayed to higher-order brain regions, including the amygdala, which is central to processing emotional responses, and the hypothalamus, which governs behavioral responses to stimuli. This cascade results in the well-documented behaviors associated with the catnip response.
The Role of the Endogenous Opioid System
Recent research has definitively linked the euphoric effects of this compound to the activation of the µ-opioid system, which also mediates pleasure and pain relief. This finding elevates the understanding of the "catnip response" from a simple behavioral quirk to a pharmacologically significant event.
-
β-Endorphin Release : The neural signaling originating from the olfactory system stimulates the release of β-endorphins into the bloodstream. β-endorphins are peptide hormones that function as endogenous opiates.
-
µ-Opioid Receptor Agonism : Circulating β-endorphins act as agonists, binding to and activating µ-opioid receptors in the central nervous system.
-
Induction of Euphoria : The activation of these receptors is responsible for the rewarding and euphoric effects observed in cats, which manifest as behaviors like rolling, rubbing, and purring. This system is analogous to the one affected by exogenous opioids like morphine.
-
Pharmacological Confirmation : The involvement of the µ-opioid system is confirmed by experiments where the administration of naloxone, a µ-opioid receptor antagonist, effectively blocks the characteristic behavioral response to this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the feline response to this compound and related iridoids.
Table 1: General Behavioral Response to this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Responding Population | ~67-80% of adult cats | |
| Genetic Basis | Inherited as a Mendelian-dominant gene | |
| Non-Responders | ~20-33% of adult cats; kittens < 3-6 months | |
| Typical Response Duration | 5 to 15 minutes | |
| Refractory Period | A few hours following exposure |
| Primary Behaviors | Sniffing, licking, chewing, head shaking, chin/cheek rubbing, rolling | |
Table 2: Pharmacological and Physiological Data (from Uenoyama et al., 2021) Data from experiments using nepetalactol, the active iridoid in silver vine, which induces the same response.
| Experiment | Measurement | Control Group | Treatment Group | Result |
|---|---|---|---|---|
| Endorphin Levels | Plasma β-endorphin | Pre-exposure levels | 5 mins post-exposure | Significant increase in β-endorphin levels |
| Opioid Blockade | Duration of rubbing/rolling (s) | Saline + Nepetalactol | Naloxone + Nepetalactol | Response significantly suppressed by naloxone |
| Mosquito Repellency | No. of mosquitoes landing on head | Untreated cats | Nepetalactol-rubbed cats | Significantly fewer mosquitoes landed on treated cats |
Experimental Protocols
The elucidation of the this compound mechanism relies on specific, reproducible experimental designs. Below are methodologies for key experiments.
Protocol: Measurement of Plasma β-Endorphin Levels
This protocol is adapted from the study by Uenoyama et al. (2021), which demonstrated the link between iridoid exposure and the opioid system.
-
Subject Acclimation : House domestic cats under standard conditions with a 12-hour light/dark cycle. Acclimate subjects to handling and the experimental environment to minimize stress-induced hormonal changes.
-
Baseline Blood Sampling : Collect a baseline blood sample (e.g., 1 mL) from the cephalic vein of each subject 5 minutes prior to the stimulus presentation. Place samples immediately into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Stimulus Presentation : Prepare a filter paper stimulus (e.g., 5x5 cm) treated with a controlled dose of the iridoid compound (e.g., 200 µg of nepetalactol in ethanol, with the solvent fully evaporated). Place the stimulus paper on the floor of the experimental arena.
-
Behavioral Exposure : Introduce the cat into the arena and allow it to interact with the stimulus for a defined period (e.g., 5 minutes). Record the behavioral response via video.
-
Post-Exposure Blood Sampling : Immediately following the exposure period, collect a second blood sample using the same procedure as in step 2.
-
Sample Processing : Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Hormone Assay : Quantify the concentration of β-endorphin in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis : Use a paired statistical test (e.g., paired t-test or Wilcoxon signed-rank test) to compare the pre-exposure and post-exposure β-endorphin concentrations for each cat.
Protocol: Pharmacological Inhibition with Naloxone
This protocol demonstrates the necessity of the µ-opioid system for the behavioral response.
-
Subject Preparation : Use cats previously identified as responsive to the iridoid stimulus.
-
Antagonist/Vehicle Administration : On separate days in a crossover design, administer a subcutaneous injection of either the µ-opioid antagonist naloxone (e.g., 0.1 mg/kg) or a saline vehicle control. Allow a sufficient washout period (e.g., >4 days) between trials.
-
Post-Injection Period : Wait for a set period (e.g., 30 minutes) after injection to allow for drug distribution.
-
Stimulus Presentation : Introduce a standardized iridoid stimulus (as described in Protocol 3.1, step 3) into the testing environment.
-
Behavioral Quantification : Introduce the cat to the environment and video-record its behavior for a defined duration (e.g., 10 minutes).
-
Behavioral Analysis : Use behavioral analysis software (e.g., BORIS) to score the duration and frequency of characteristic "catnip response" behaviors, such as face rubbing, head shaking, and rolling. The scorer should be blind to the treatment condition (naloxone vs. saline).
-
Data Analysis : Compare the duration of the target behaviors between the naloxone and saline conditions for each cat using an appropriate statistical test (e.g., paired t-test). A significant reduction in response duration in the naloxone condition indicates the involvement of the µ-opioid system.
Evolutionary Significance: A Chemical Defense Hypothesis
The elaborate physiological response to this compound is not without an evolutionary purpose. Research indicates that the characteristic rubbing and rolling behavior serves to transfer these iridoid compounds from the plant onto the cat's fur. This compound and the related compound nepetalactol are potent insect repellents, particularly effective against mosquitoes such as Aedes albopictus.
By anointing themselves with these plant-derived chemicals, cats gain a functional chemical defense against disease-carrying vectors. The pleasurable, opioid-mediated reward pathway acts as a powerful positive reinforcement, encouraging the cats to repeatedly engage in this protective behavior. Therefore, the "high" experienced by cats is intrinsically linked to a behavior that enhances their survival and fitness.
References
- 1. How catnip boosts feline mood: why this compound triggers playful behavior - AppletonPC [appletonpc.org.uk]
- 2. The characteristic response of domestic cats to plant iridoids allows them to gain chemical defense against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catnip - Wikipedia [en.wikipedia.org]
- 4. compoundchem.com [compoundchem.com]
A Preliminary Investigation of Nepetalactone's Insect Repellent Properties: A Technical Guide
Affiliation: Google Research
Abstract
Nepetalactone, the primary active iridoid in catnip (Nepeta cataria), has demonstrated significant insect repellent properties, positioning it as a promising natural alternative to synthetic repellents like N,N-Diethyl-meta-toluamide (DEET). This document provides a comprehensive technical overview of the current understanding of this compound's repellent effects, focusing on its mechanism of action, efficacy against key insect vectors, and the experimental protocols used for its evaluation. Quantitative data from key studies are summarized, and detailed methodologies for behavioral and electrophysiological assays are presented. The core of this compound's repellent activity lies in its function as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects, a mechanism distinct from that of DEET.[1][2][3][4][5] While efficacy can vary by insect species and isomer, studies consistently show this compound to be a highly effective spatial and contact repellent, in some cases outperforming DEET at lower concentrations. This guide is intended for researchers, entomologists, and professionals in the development of novel insect control agents.
Mechanism of Action: The TRPA1 Ion Channel
The primary mode of action for this compound's insect repellency is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that functions as a key sensor for noxious chemical irritants, temperature, and pain in animals, from insects to humans.
In insects such as Drosophila melanogaster (fruit fly) and Aedes aegypti (yellow fever mosquito), this compound acts as a potent agonist for specific TRPA1 channel variants. The binding of this compound to the insect TRPA1 receptor triggers the channel to open, leading to an influx of calcium ions (Ca²⁺) and subsequent depolarization of the neuron. This activation is interpreted by the insect's nervous system as a noxious or irritating stimulus, resulting in aversive behavior, i.e., repellency.
Crucially, studies have demonstrated that this compound does not activate human TRPA1 channels, highlighting its potential as a safe, insect-selective repellent. This specificity is a significant advantage over broad-spectrum agonists. Insects genetically modified to lack a functional TRPA1 receptor lose their aversion to this compound, confirming the channel's critical role in mediating the repellent effect.
The interaction is not limited to olfaction; this compound also activates gustatory receptor neurons involved in taste, deterring feeding upon contact.
Visualized Signaling Pathway
The following diagram illustrates the molecular cascade initiated by this compound in insects.
Caption: this compound selectively activates insect TRPA1, leading to repellency.
Quantitative Efficacy Data
The repellent efficacy of this compound has been quantified in numerous studies against various insect species, most notably Aedes aegypti. The data consistently show high repellency, though effectiveness varies with concentration, formulation, and the specific this compound isomers present.
Table 1: Comparative Repellency of this compound and DEET against Aedes aegypti
| Compound/Formulation | Concentration | Repellency (%) | Assay Type | Source |
| This compound Oil | 1.0% | ~80% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 |
| 0.1% | ~75% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 | |
| DEET | 1.0% | ~55-60% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 |
| 0.1% | ~55-60% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 | |
| CR9 Catnip Oil | 1.00% | 99.8 ± 0.2 | Landing Rate Inhibition | Norris et al., 2019 |
| 0.10% | 80.6 ± 6.6 | Landing Rate Inhibition | Norris et al., 2019 | |
| 0.01% | 65.9 ± 18.1 | Landing Rate Inhibition | Norris et al., 2019 | |
| Z,E-Nepetalactone | 1.00% | 99.7 ± 0.3 | Landing Rate Inhibition | Norris et al., 2019 |
| 0.10% | 90.9 ± 5.7 | Landing Rate Inhibition | Norris et al., 2019 | |
| 0.01% | 53.1 ± 11.1 | Landing Rate Inhibition | Norris et al., 2019 | |
| DEET | 1.00% | 98.0 ± 1.5 | Landing Rate Inhibition | Norris et al., 2019 |
| 0.10% | 80.0 ± 12.6 | Landing Rate Inhibition | Norris et al., 2019 | |
| 0.01% | 31.7 ± 13.5 | Landing Rate Inhibition | Norris et al., 2019 |
Note: The 2001 Peterson study measured the percentage of mosquitoes remaining on the treated side, which has been converted to an approximate repellency value for comparison. At the lowest concentrations, this compound and its essential oils were more effective than DEET.
Table 2: Duration of Protection of this compound Derivatives and DEET
| Compound | Concentration | Protection Time | Insect Species | Assay Type | Source |
| CR9 Catnip Oil | 10% | >97% repellency for 2 hours | Aedes aegypti | Landing Rate Inhibition | Norris et al., 2019 |
| 10% | ~88% repellency at 4 hours | Aedes aegypti | Landing Rate Inhibition | Norris et al., 2019 | |
| DHN 1 | 10% | 3.5 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |
| DHN 2 | 10% | 5.0 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |
| DEET | 10% | 6.4 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |
DHN 1 and DHN 2 are dihydrothis compound diastereomers, derivatives of this compound.
Experimental Protocols
Evaluating the repellent properties of this compound requires a combination of behavioral assays to measure aversion and electrophysiological techniques to probe the underlying neural mechanisms.
Behavioral Assays
Behavioral assays are the cornerstone of repellent testing, designed to quantify an insect's movement away from or avoidance of a chemical stimulus.
This is a standard method for evaluating the "Complete Protection Time" (CPT) of a topical repellent.
Objective: To determine the duration a repellent formulation prevents mosquito bites on a human volunteer.
Methodology:
-
Volunteer Recruitment: Recruit healthy adult volunteers who provide informed consent and have no known allergies to the test substances or insect bites.
-
Treatment Application: A defined area of skin on the volunteer's forearm is marked (e.g., 3 cm x 10 cm). A precise volume of the this compound formulation is applied evenly over this area. A control arm is treated with the solvent vehicle alone.
-
Mosquito Exposure: The volunteer inserts the treated forearm into a cage containing a standardized number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes). The primary endpoint is the time to the first confirmed mosquito bite. The number of landings may also be recorded.
-
Analysis: The CPT is the time from application to the first confirmed bite. Data from multiple volunteers are averaged to determine the mean CPT.
Caption: Workflow for the Arm-in-Cage Complete Protection Time (CPT) assay.
This assay assesses spatial repellency by giving insects a choice between treated and untreated air streams.
Objective: To quantify the repellent or attractive nature of a volatile compound.
Methodology:
-
Apparatus: A glass Y-shaped tube is used. A purified, humidified air stream is passed through each arm.
-
Stimulus Application: A filter paper treated with the this compound solution is placed in the "treatment" arm's air stream. A solvent-treated filter paper is placed in the "control" arm. In some setups, human hands are used as the attractant in each arm.
-
Insect Introduction: A single insect is released at the base of the Y-tube.
-
Data Collection: The insect is given a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the insect crosses a defined line into one of the arms. This is repeated for a sufficient number of insects (e.g., 50-100).
-
Analysis: The Repellency Index (RI) is calculated: RI = (Nc - Nt) / (Nc + Nt) x 100 , where Nc is the number of insects choosing the control arm and Nt is the number choosing the treatment arm.
Electrophysiological Protocols
Electrophysiology directly measures the neural response to a chemical stimulus, providing insight into the mechanism of action.
SSR allows for the recording of action potentials from individual Olfactory Receptor Neurons (ORNs) housed within sensilla on the insect's antennae or maxillary palps.
Objective: To determine if specific ORNs are activated or inhibited by this compound.
Methodology:
-
Insect Preparation: An insect is immobilized in a holder (e.g., a pipette tip) with its antennae or palps exposed and stabilized.
-
Electrode Placement: A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target sensillum. A reference electrode is inserted elsewhere, often in the eye.
-
Signal Acquisition: The electrodes are connected to a high-impedance amplifier, and the signal is filtered and digitized to record extracellular action potentials (spikes).
-
Odor Delivery: A continuous stream of purified air is directed over the preparation. A brief pulse (e.g., 500 ms) of air carrying a known concentration of this compound is injected into the main air stream.
-
Data Analysis: The change in the spike frequency (firing rate) from the baseline during and after the stimulus is calculated. A significant increase in firing rate indicates an excitatory response.
Caption: Generalized workflow for Single Sensillum Recording (SSR) experiments.
This in-vitro technique confirms the direct interaction between this compound and the TRPA1 channel.
Objective: To verify that this compound directly gates the insect TRPA1 ion channel.
Methodology:
-
Gene Cloning: The gene encoding the insect TRPA1 channel is cloned.
-
Heterologous Expression: The gene is expressed in a non-neuronal cell line (e.g., HEK293 cells or Drosophila S2R+ cells) that does not normally express the channel.
-
Whole-Cell Patch-Clamp: A glass micropipette electrode forms a high-resistance seal with the membrane of a single cell expressing the channel. The membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Stimulus Application: The voltage across the cell membrane is clamped at a set potential. A solution containing this compound is perfused over the cell.
-
Data Analysis: Activation of the TRPA1 channels by this compound will result in an inward flow of ions, which is measured as an electrical current. The magnitude of this current is directly proportional to the number of open channels.
Conclusion and Future Directions
The body of evidence strongly supports this compound as a potent and effective insect repellent. Its mechanism, centered on the selective activation of the insect TRPA1 ion channel, provides a clear molecular basis for its aversive effects and its favorable safety profile for non-target species like humans. Quantitative data demonstrate repellency comparable or superior to DEET, particularly at lower concentrations, although its volatility may lead to a shorter duration of action without advanced formulation.
Future research should focus on:
-
Formulation Technology: Developing advanced formulations (e.g., microencapsulation, controlled-release polymers) to extend the protection time of this compound.
-
Isomer-Specific Efficacy: Further delineating the repellent activity of different this compound stereoisomers against a wider range of arthropod vectors.
-
Synergistic Effects: Investigating potential synergistic effects when combined with other natural or synthetic repellents to enhance efficacy and broaden the spectrum of activity.
-
TRPA1 Structural Biology: Elucidating the precise binding site of this compound on the insect TRPA1 channel to guide the rational design of new, more potent, and stable synthetic analogues.
The continued investigation of this compound and its derivatives holds significant promise for the development of the next generation of safe and effective insect repellents.
References
- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip | Lund University Publications [lup.lub.lu.se]
- 2. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists may have finally found how catnip repels insects [snexplores.org]
The Genetic Architecture of Nepetalactone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, a volatile iridoid monoterpene, is the principal bioactive compound found in plants of the Nepeta genus, most famously in catnip (Nepeta cataria). Beyond its well-known euphoric effects on felines, this compound and its stereoisomers exhibit potent insect-repelling properties, comparable to the synthetic repellent DEET.[1] This has garnered significant interest in understanding its biosynthesis for potential applications in agriculture and human health. This technical guide provides an in-depth exploration of the genetic and biochemical underpinnings of this compound production, detailing the enzymatic pathway, its genomic organization, and the experimental methodologies used to elucidate this complex metabolic network.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound from the primary metabolite geranyl pyrophosphate (GPP) is a multi-step enzymatic cascade. This pathway involves a series of oxidation, reduction, and cyclization reactions to form the characteristic bicyclic lactone structure of this compound. The core pathway has been elucidated through a combination of comparative genomics, transcriptomics, and in vitro and in vivo biochemical characterization of the involved enzymes.[2][3][4]
The key enzymatic steps are as follows:
-
Geraniol Synthase (GES): The pathway initiates with the conversion of GPP, derived from the methylerythritol phosphate (MEP) pathway, to geraniol. This reaction is catalyzed by geraniol synthase.[2]
-
Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidase (HGO): Geraniol undergoes two successive oxidation steps. First, G8H, a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol. Subsequently, HGO oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): This enzyme catalyzes a critical reduction and cyclization of 8-oxogeranial to form the iridoid skeleton. ISY reduces the α,β-unsaturated aldehyde of 8-oxogeranial to a reactive enol intermediate, which then cyclizes to form nepetalactol and its open-chain isomer, iridodial.
-
Nepetalactol-related short-chain dehydrogenase enzymes (NEPS) and Major Latex Protein-like (MLPL) enzymes: The stereochemistry of the final this compound products is determined by a suite of NEPS and MLPL enzymes that act on the nepetalactol intermediate. These enzymes exhibit both cyclase and oxidase activities, leading to the formation of various this compound stereoisomers.
-
NEPS Oxidases: Specific NEPS enzymes then catalyze the final oxidation of the different nepetalactol stereoisomers into their corresponding this compound forms.
Genomic Organization: A Tale of Gene Clusters
In Nepeta species, the genes encoding the enzymes for this compound biosynthesis are physically co-located in the genome, forming biosynthetic gene clusters (BGCs). This clustering is thought to facilitate the co-regulation and co-inheritance of the genes in the pathway. The this compound BGC in Nepeta mussinii and Nepeta cataria contains genes for ISY, multiple NEPS paralogs, and MLPLs. The evolutionary history of this pathway is fascinating, with evidence suggesting that iridoid biosynthesis was lost in an ancestor of the Nepetoideae subfamily and then re-evolved in the Nepeta lineage through neofunctionalization of existing genes.
Quantitative Data on this compound Production
The production of this compound and the ratio of its stereoisomers can vary significantly between different Nepeta species and even between different populations of the same species. This variation is attributed to differences in the expression levels and catalytic activities of the NEPS and MLPL enzymes.
Table 1: this compound Stereoisomer Composition in Select Nepeta Species
| Species | Major this compound Stereoisomer(s) | Reference |
| Nepeta rtanjensis | trans,cis-nepetalactone | |
| Nepeta sibirica | cis,trans-nepetalactone | |
| Nepeta nervosa | No this compound detected in shoot cultures | |
| Nepeta cataria | Predominantly (4aα,7α,7aα)-nepetalactone and (4aα,7α,7aβ)-nepetalactone | |
| Nepeta mussinii | Varies, can be rich in cis,trans- or cis,cis-nepetalactone |
Table 2: Effect of Salicylic Acid on this compound Biosynthetic Gene Expression in Nepeta cataria
| Gene | Treatment (0.5 mM SA) | Treatment (1.0 mM SA) | Reference |
| GPPS | Upregulated | Upregulated | |
| NEPS1 | Upregulated | Upregulated |
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene. This method has been successfully applied to elucidate the roles of key enzymes in the this compound biosynthetic pathway.
1. Vector Construction:
-
Fragments of the target genes (e.g., GES, ISY, MLPL) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).
-
A visual marker, such as a fragment of the magnesium chelatase subunit H (CHLH) gene, is often co-silenced to easily identify silenced tissues by their photobleached phenotype.
2. Agrobacterium tumefaciens Transformation:
-
The pTRV2 constructs and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens strain GV3101.
3. Plant Infiltration:
-
Agrobacterium cultures carrying pTRV1 and pTRV2 constructs are mixed in equal ratios.
-
The bacterial suspension is infiltrated into the leaves or cotyledons of young Nepeta cataria plants. Several infiltration methods can be used, including syringe infiltration and vacuum infiltration.
4. Gene Silencing and Phenotypic Analysis:
-
Plants are grown for 2-4 weeks to allow for the spread of the virus and subsequent gene silencing.
-
Silenced tissues, identified by the visual marker phenotype, are harvested for metabolite analysis (GC-MS) and gene expression analysis (RT-qPCR).
In Vitro Biochemical Assay for Iridoid Synthase (ISY)
This assay is used to determine the catalytic activity of recombinant ISY enzyme.
1. Recombinant Enzyme Expression and Purification:
-
The coding sequence of the ISY gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.
-
Protein expression is induced with IPTG, and the recombinant His-tagged protein is purified using nickel-affinity chromatography.
2. Enzyme Assay Reaction:
-
The reaction mixture typically contains:
-
MOPS buffer (50 mM, pH 7.0-7.5)
-
NADPH (200 µM - 1 mM)
-
8-oxogeranial (substrate, 100-500 µM)
-
Purified recombinant ISY enzyme
-
A co-solvent like tetrahydrofuran (THF) may be included to aid substrate solubility.
-
-
The reaction is incubated at 30°C for a set period (e.g., 10 minutes to overnight).
3. Product Extraction and Analysis:
-
The reaction products are extracted with an organic solvent (e.g., ethyl acetate or hexane).
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodial.
In Vitro Biochemical Assay for this compound Synthase (NEPS)
This assay determines the cyclase and/or oxidase activity of NEPS enzymes.
1. Recombinant Enzyme Expression and Purification:
-
Similar to ISY, NEPS enzymes are heterologously expressed and purified.
2. Enzyme Assay Reaction:
-
For oxidase activity: The reaction mixture includes:
-
Buffer (e.g., MOPS, pH 7.5)
-
NAD+ (as a cofactor)
-
Nepetalactol stereoisomer (substrate)
-
Purified recombinant NEPS enzyme
-
-
For coupled cyclase-oxidase activity: A cascade reaction can be set up including:
-
8-oxogeranial (initial substrate)
-
ISY enzyme
-
NADPH
-
NEPS enzyme
-
NAD+
-
-
Reactions are incubated at 30°C.
3. Product Analysis:
-
Products are extracted and analyzed by GC-MS to detect the formation of specific this compound stereoisomers.
Regulation of this compound Biosynthesis
The biosynthesis of terpenoids in plants, including this compound, is regulated by various internal and external factors. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play key roles in modulating the expression of terpenoid biosynthetic genes, often as part of the plant's defense response.
Studies have shown that the application of salicylic acid can upregulate the expression of GPPS and NEPS1 in Nepeta cataria, suggesting that SA signaling is involved in the regulation of this compound biosynthesis. Jasmonate signaling is a well-established regulator of secondary metabolism in many plant species, and while direct evidence in Nepeta is still emerging, it is highly likely to play a role in modulating this compound production, particularly in response to herbivory or other stresses.
Future Prospects and Applications
The elucidation of the genetic basis of this compound biosynthesis opens up exciting avenues for metabolic engineering and synthetic biology. Heterologous expression of the entire pathway in microbial hosts like Saccharomyces cerevisiae has been demonstrated, paving the way for the sustainable and scalable production of this compound and its derivatives. This could provide a reliable source of this valuable natural product for use as a bio-pesticide and for further investigation into its potential pharmaceutical applications. Furthermore, understanding the regulatory networks that control this compound production could enable the development of strategies to enhance its yield in Nepeta plants through breeding or genetic modification.
References
A Technical Guide to the Initial Biological Activities of Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetalactone, a volatile iridoid produced by plants of the Nepeta genus, has long been recognized for its peculiar effects on felines and its potent insect-repelling properties.[1][2] Initial scientific investigations have begun to unravel the underlying biological mechanisms, revealing interactions with key signaling pathways in both vertebrates and invertebrates. This technical guide provides a comprehensive overview of these early studies, detailing the compound's effects on feline and insect neurobiology, summarizing key quantitative data, and outlining the experimental protocols employed in this foundational research. The information presented herein is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering insights into the diverse biological activities of this compound and a basis for future investigation.
Introduction
This compound is a bicyclic monoterpene with multiple stereoisomers, the most common in catnip (Nepeta cataria) being the (cis,trans)-isomer.[1] Its biological activities are of significant interest, ranging from behavioral modulation in felines to potent aversion in various insect species.[1][3] Early research has focused on elucidating the molecular targets and physiological responses elicited by this compound, revealing a fascinating divergence in its mechanism of action across different animal taxa. This guide synthesizes the findings from these initial studies, with a focus on the quantitative data and experimental methodologies that form the bedrock of our current understanding.
Biological Activity in Felines
The characteristic euphoric response of domestic cats and other felids to this compound is perhaps its most widely known biological effect. This behavior, which includes sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling, is not simply a frivolous interaction but is linked to a sophisticated neurochemical pathway.
Mechanism of Action: The Opioid Connection
Initial hypotheses centered on olfactory stimulation, and recent studies have elucidated a more precise mechanism involving the endogenous opioid system. Upon inhalation, this compound binds to olfactory receptors in the cat's nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the release of β-endorphins. These endorphins, in turn, act as agonists for the μ-opioid receptors, producing the characteristic behavioral effects. This mechanism is supported by the fact that the effects of this compound can be blocked by the μ-opioid receptor antagonist, naloxone.
Figure 1: Proposed signaling pathway of this compound in felines.
Quantitative Data: Feline Behavioral Studies
While early studies were largely observational, some have attempted to quantify the behavioral responses. The duration of the "catnip response" is typically between 5 and 15 minutes. It has been noted that approximately two-thirds of adult cats exhibit a visible response to this compound.
Biological Activity in Insects
In stark contrast to its effects on felines, this compound is a potent repellent for a wide range of insects, including mosquitoes and cockroaches. This aversive activity is mediated by a different sensory pathway than that observed in cats.
Mechanism of Action: TRPA1 Channel Activation
Research has identified the Transient Receptor Potential Ankyrin 1 (TRPA1) channel as a key mediator of the insect repellent effect of this compound. TRPA1 is a non-selective cation channel that functions as a sensor for irritant chemicals. This compound acts as an agonist of insect TRPA1, leading to channel activation and a subsequent aversive behavioral response. Notably, this compound does not appear to activate human TRPA1, suggesting a degree of selectivity that is favorable for its use as a safe insect repellent.
Figure 2: Signaling pathway of this compound in insects.
Quantitative Data: Insect Repellency and TRPA1 Activation
Studies have demonstrated the potent repellent effects of this compound. For instance, it has been found to be significantly more effective than DEET in repelling mosquitoes in some assays. In vitro studies have quantified the activation of insect TRPA1 channels by this compound.
| Organism | Assay | This compound Concentration | Observed Effect |
| Drosophila melanogaster (fruit fly) | Whole-cell patch-clamp | 100 µM | Direct activation of TRPA1 channels |
| Aedes aegypti (mosquito) | Behavioral Assay | 2% Catnip Oil (>95% this compound) | >70% repellency for 1-4 hours |
Studies in Rodents
Initial toxicological and behavioral studies have also been conducted in rodents to assess the broader physiological effects of this compound and related compounds from catnip oil.
Toxicological Data
The acute toxicity of catnip oil, a this compound-enriched fraction, and nepetalic acid has been evaluated in mice.
| Substance | LD50 (mg/kg, intraperitoneal) |
| Catnip Oil | 1300 |
| This compound-enriched fraction | 1550 |
| Nepetalic Acid | 1050 |
Behavioral Effects
In rats, intraperitoneal injections of catnip oil, nepetalic acid, and a this compound-enriched fraction were shown to decrease performance in a Sidman avoidance schedule. Furthermore, catnip oil and nepetalic acid were found to significantly increase hexobarbital sleeping time in mice, suggesting a sedative or CNS depressant effect.
| Substance | Dose (mg/kg, i.p.) | Effect in Rats (Sidman Avoidance) | Effect in Mice (Hexobarbital Sleeping Time) |
| Catnip Oil | 500-750 | Significant decrease in performance | Increased |
| Nepetalic Acid | 125-250 | Significant decrease in performance | Increased (at 62.5 mg/kg) |
| This compound-enriched fraction | 500-750 | Significant decrease in performance | Not reported |
Experimental Protocols
This section provides an overview of the methodologies used in the foundational studies of this compound's biological activity.
Feline Behavioral Analysis
-
Objective: To observe and quantify the behavioral response of felines to this compound.
-
Protocol Outline:
-
Subjects: Adult domestic cats with a known history of responding to catnip.
-
Test Substance: A standardized amount of dried Nepeta cataria leaves or a filter paper impregnated with a known concentration of purified this compound.
-
Procedure: The test substance is presented to the cat in a controlled environment. The cat's behavior is recorded via video for a set period (e.g., 15-30 minutes).
-
Data Analysis: A checklist of characteristic behaviors (sniffing, licking, chewing, head shaking, chin/cheek rubbing, rolling) is used to score the intensity and duration of the response. The latency to the first response and the total time spent interacting with the substance are also recorded.
-
Figure 3: Experimental workflow for feline behavioral analysis.
Insect TRPA1 Channel Activation Assay (Whole-Cell Patch-Clamp)
-
Objective: To determine if this compound directly activates insect TRPA1 channels.
-
Protocol Outline:
-
Cell Line: A suitable insect cell line (e.g., Drosophila S2R+ cells) that does not endogenously express TRPA1.
-
Transfection: The cells are transiently transfected with a plasmid containing the coding sequence for the insect TRPA1 channel of interest (e.g., Drosophila TRPA1). A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells. The cell is held at a constant membrane potential (e.g., -60 mV).
-
Compound Application: A solution containing a known concentration of this compound is applied to the cell via a perfusion system. A known TRPA1 agonist (e.g., AITC) is used as a positive control, and a vehicle solution is used as a negative control.
-
Data Acquisition and Analysis: The current passing through the cell membrane is recorded. An inward current upon application of this compound indicates channel activation. The amplitude of the current is measured and compared to the response elicited by the positive control.
-
Rodent Behavioral and Toxicological Assays
-
Objective: To assess the acute toxicity and central nervous system effects of this compound in rodents.
-
Protocol Outlines:
-
LD50 Determination: Graded doses of the test substance are administered (e.g., intraperitoneally) to groups of mice. The mortality rate is observed over a specified period (e.g., 24-48 hours), and the LD50 is calculated using statistical methods (e.g., probit analysis).
-
Hexobarbital-Induced Sleeping Time: Mice are pre-treated with the test substance or vehicle. After a set time, a standard dose of hexobarbital is administered. The time from the loss of the righting reflex to its return is measured as the sleeping time.
-
Sidman Avoidance Schedule: Rats are trained in an operant conditioning chamber to press a lever to avoid a mild foot shock. The schedule involves a response-shock interval and a shock-shock interval. After stable performance is achieved, the rats are administered the test substance, and the changes in their response rate and the number of shocks received are recorded.
-
Conclusion and Future Directions
Initial studies have laid a crucial foundation for understanding the biological activities of this compound. The elucidation of its interaction with the feline opioid system and insect TRPA1 channels highlights its diverse and specific mechanisms of action. The quantitative data from these early investigations provide a benchmark for future research.
Further studies are warranted to:
-
Fully characterize the binding site of this compound on both feline olfactory receptors and insect TRPA1 channels.
-
Investigate the potential therapeutic applications of this compound and its derivatives, particularly as non-addictive analgesics or novel insect repellents.
-
Explore the downstream signaling pathways activated by this compound in greater detail.
-
Conduct more extensive toxicological and pharmacokinetic studies to better understand its safety profile and metabolic fate in different species.
This technical guide serves as a starting point for researchers and professionals seeking to build upon this initial body of work and further explore the fascinating biological activities of this compound.
References
Methodological & Application
Application Notes and Protocols: Methods for Nepetalactone Extraction from Nepeta cataria
Audience: Researchers, scientists, and drug development professionals.
Introduction Nepeta cataria, commonly known as catnip, is a member of the mint family (Lamiaceae) and is notable for producing the iridoid monoterpenoid, nepetalactone. This compound is the primary chemical responsible for the characteristic behavioral effects observed in domestic cats. This compound exists as several stereoisomers, with the Z,E- and E,Z-isomers being the most abundant and biologically active. Beyond its well-known effects on felines, this compound has garnered significant scientific interest for its potent insect-repellent properties and potential pharmacological applications. The effective extraction of this compound from the plant matrix is a critical first step for research and development. This document provides detailed application notes and protocols for the principal methods of this compound extraction, designed for a scientific audience.
Extraction Methods Overview
The selection of an extraction technique is crucial as it directly influences the yield, purity, and chemical profile of the final extract. The most common and effective methods for isolating this compound from Nepeta cataria include:
-
Steam Distillation: A conventional method ideal for extracting volatile compounds like essential oils. It is widely used due to its efficiency and the high purity of the resulting oil.[1][2]
-
Solvent Extraction: This method uses organic solvents to dissolve this compound from the plant material. Techniques can range from simple maceration to more efficient continuous methods like Soxhlet extraction.[2][3][4]
-
Supercritical Fluid Extraction (SFE): A modern, "green" technology that employs a supercritical fluid, typically carbon dioxide (CO₂), as a highly selective and tunable solvent.
-
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): Advanced techniques that use microwave or ultrasonic energy to accelerate the extraction process, often leading to higher yields in shorter times.
Quantitative Data Summary
The efficiency of this compound extraction varies significantly based on the chosen method, the condition of the plant material (fresh or dried), and the specific parameters employed. The table below summarizes representative quantitative data from various studies to facilitate comparison.
| Extraction Method | Plant Material | Solvent | Extraction Time | Temperature (°C) | Pressure | Essential Oil Yield (%) | This compound Content in Oil (%) | Reference(s) |
| Steam Distillation / Hydrodistillation | Dried Aerial Parts | Water | 2 - 3 hours | ~100°C | Atmospheric | 0.3 - 0.9 | ~85 - 99 | |
| Soxhlet Extraction (Ultrasonic-Assisted) | Dried Leaves | Ethanol | ~4.5 hours | 40°C | Atmospheric | ~2.3 | Not specified | |
| Solvent Extraction | Crushed Dried Leaves & Stems | Diethyl Ether | N/A | Room Temp. | Atmospheric | ~11.2 | Lower purity due to co-extractives | |
| Supercritical Fluid Extraction (SFE) | Crushed Dried Leaves & Stems | CO₂ | Dynamic/Static Phases | Variable (e.g., >31°C) | Variable (e.g., >7.4 MPa) | ~5.1 | Higher purity than solvent extraction |
Note: Yields and composition are highly dependent on plant chemotype, harvest time, and specific experimental conditions. The full flowering stage typically yields the highest amount of essential oil.
Experimental Protocols
Protocol for Steam Distillation
Steam distillation is a robust method for separating volatile oils from plant material. Steam is passed through the material, causing the volatile this compound to vaporize. The mixture of steam and oil vapor is then condensed and collected, where the immiscible oil can be easily separated from the water.
Materials and Equipment:
-
Dried and coarsely ground Nepeta cataria (aerial parts)
-
Clevenger-type or similar steam distillation apparatus
-
Round-bottom flask (2L)
-
Heating mantle
-
Condenser
-
Collection burette/separatory funnel
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Plant Material Preparation: Weigh 100 g of dried, ground Nepeta cataria and place it into the 2L round-bottom flask.
-
Apparatus Assembly: Add approximately 1 L of distilled water to the flask, ensuring the plant material is fully submerged. Assemble the Clevenger apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection tube.
-
Distillation: Begin heating the flask with the heating mantle. As the water boils, steam will pass through the plant material, carrying the volatile essential oil.
-
Condensation and Collection: The steam-oil mixture condenses in the condenser and collects in the graduated collection tube. The less dense essential oil will form a distinct layer above the water (hydrosol).
-
Extraction Duration: Continue the distillation process for approximately 3 hours to ensure complete extraction of the volatile oil.
-
Oil Separation: After distillation, allow the apparatus to cool. Carefully drain the aqueous layer from the collection tube, retaining the essential oil. A separatory funnel can be used for more precise separation.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water. Let it sit for 15-20 minutes, then decant or filter the dried oil into a clean, pre-weighed storage vial.
-
Storage: Seal the vial and store it at 4°C in a dark location to prevent degradation.
Workflow Diagram for Steam Distillation:
Caption: Workflow for this compound extraction via steam distillation.
Protocol for Solvent Extraction (Soxhlet)
Soxhlet extraction is a continuous solid-liquid extraction method. It allows for efficient extraction with a limited amount of solvent by repeatedly washing the plant material with freshly distilled warm solvent.
Materials and Equipment:
-
Dried and finely ground Nepeta cataria
-
Soxhlet extraction apparatus (condenser, extractor, round-bottom flask)
-
Cellulose extraction thimble
-
Heating mantle
-
Solvent (e.g., n-Hexane, Ethanol)
-
Rotary evaporator
-
Glass storage vials
Procedure:
-
Preparation: Weigh 30-50 g of finely ground, dried Nepeta cataria and place it inside a cellulose thimble.
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the round-bottom flask to about two-thirds capacity with the chosen solvent (e.g., 250 mL of ethanol). Assemble the full apparatus on a heating mantle.
-
Extraction: Gently heat the solvent in the flask. The solvent vaporizes, travels up the distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble, immersing the plant material.
-
Siphon Cycle: Once the solvent in the extraction chamber reaches the top of the siphon arm, the entire solution is siphoned back into the boiling flask. This completes one cycle.
-
Continuous Extraction: Allow the process to cycle continuously for 4-6 hours. Each cycle uses fresh, warm solvent to extract the plant material, ensuring high efficiency.
-
Solvent Recovery: After the extraction is complete, dismantle the apparatus and transfer the solvent containing the extract to a rotary evaporator. Remove the solvent under reduced pressure to concentrate the extract.
-
Final Product: The resulting crude extract is a thick, concentrated oleoresin containing this compound and other co-extracted compounds.
-
Storage: Transfer the extract to a sealed glass vial and store at 4°C. Further purification via chromatography may be necessary depending on the application.
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
Application Notes and Protocols for Steam Distillation of Nepetalactone-Rich Essential Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepeta cataria, commonly known as catnip, is a perennial herb of the Lamiaceae family. It is of significant interest to researchers due to its production of nepetalactone, a volatile iridoid monoterpenoid. This compound exists as several stereoisomers, with (4aα,7α,7aα)-nepetalactone being a potent insect repellent. This document provides a detailed protocol for the extraction of this compound-rich essential oil from Nepeta cataria using steam distillation, a widely used and efficient method for isolating temperature-sensitive volatile compounds. The protocol covers plant material preparation, the distillation process, and subsequent analysis of the essential oil.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for maximizing essential oil yield and quality. Both fresh and dried aerial parts of Nepeta cataria can be used.
-
Harvesting: For the highest this compound content, it is recommended to harvest the aerial parts (stems, leaves, and flowers) during the full flowering stage.[1]
-
Drying (Optional but Recommended): While fresh plant material can be used, drying the plant material can significantly increase the essential oil yield per unit weight.[2] Oven-drying at a controlled temperature is recommended to preserve the volatile compounds. A study has shown that oven-drying at 55°C provides the highest essential oil yield while maintaining a high total this compound content.[3][4]
-
Protocol:
-
Spread the harvested aerial parts of Nepeta cataria in a thin layer on trays.
-
Place the trays in a forced-air oven at 55°C.
-
Dry the plant material until it is brittle to the touch (constant weight).
-
Coarsely chop or grind the dried plant material to increase the surface area for efficient steam penetration.
-
-
Steam Distillation
Steam distillation is the primary method for extracting the essential oil. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
-
Apparatus: A laboratory-scale steam distillation apparatus is required. This typically consists of a steam generator, a distillation flask (still), a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).
-
Protocol:
-
Place the prepared plant material (fresh or dried) into the distillation flask. Ensure the material is packed loosely to allow for even steam flow.
-
Connect the steam generator to the distillation flask.
-
Begin passing steam through the plant material. The steam will cause the glandular trichomes on the plant surface to rupture, releasing the essential oil.
-
The mixture of steam and volatile oil vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which consists of the essential oil and the aqueous phase (hydrosol), in a collection vessel.
-
Continue the distillation for a period of 1 to 2 hours to ensure complete extraction of the essential oil.[5]
-
Post-Distillation Processing
After distillation, the essential oil must be separated from the hydrosol.
-
Protocol:
-
Allow the collected distillate to stand undisturbed. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
Carefully separate the two layers using a separatory funnel. Drain the lower aqueous layer (hydrosol) first, then collect the upper essential oil layer.
-
To remove any residual water, the collected essential oil can be dried by passing it through anhydrous sodium sulfate.
-
Store the purified essential oil in a sealed, airtight, dark glass vial at 4°C to prevent degradation.
-
Analytical Quantification of this compound (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the chemical constituents of the essential oil, including the different this compound isomers.
-
Sample Preparation: Dilute a small aliquot of the essential oil in a suitable organic solvent (e.g., hexane or ethyl acetate).
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Column: HP-5MS (5% Phenyl Polysilphenylene-siloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C.
-
Ramp to 100°C at 20°C/min.
-
Ramp to 160°C at 2°C/min.
-
Ramp to 280°C at 120°C/min, hold for 4 minutes.
-
-
Mass Spectrometer: Agilent 5973 MSD or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
MS Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the this compound isomers based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries (e.g., NIST, Wiley). Quantify the relative percentage of each component by peak area integration.
Data Presentation
Table 1: Effect of Drying Method on Essential Oil Yield and this compound Isomer Content in Nepeta cataria
| Drying Method | Essential Oil Yield (%) | 4a-α,7-α,7a-β-Nepetalactone (%) | 4a-α,7-α,7a-α-Nepetalactone (%) | 4a-α,7-β,7a-α-Nepetalactone (%) | Total this compound (%) |
| Fresh | 0.21 | 85.41 | 6.25 | 4.96 | 96.62 |
| Sun-dried | 0.25 | 71.40 | 15.21 | 6.88 | 93.49 |
| Shade-dried | 0.22 | 81.23 | 11.54 | 5.25 | 98.02 |
| Oven-dried (55°C) | 0.30 | 75.32 | 16.83 | 6.54 | 98.69 |
Data synthesized from a study by Mohammadizad et al. (2017).
Table 2: Essential Oil Yield of Nepeta cataria at Different Growth Stages
| Growth Stage | Essential Oil Yield (% w/w) |
| Vegetative | 0.3 |
| Floral Budding | 0.5 |
| Full Flowering | 0.9 |
Data from a study on the chemical composition and antimicrobial activities of Nepeta cataria L. essential oils.
Visualizations
Caption: Workflow for the extraction and analysis of this compound-rich essential oil.
Caption: Logical relationship of components in the steam distillation process.
References
Application Note: Quantification of Nepetalactone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Nepetalactones are a group of iridoid monoterpenoids responsible for the characteristic effects of catnip (Nepeta cataria) on felines.[1][2] Beyond their effects on cats, these compounds have garnered significant interest for their potent insect-repellent properties, presenting a natural alternative to synthetic repellents like DEET.[3][4] The most abundant and studied diastereomers in Nepeta cataria are the cis,trans-(or Z,E)-nepetalactone and trans,cis-(or E,Z)-nepetalactone.[5] The ratio and concentration of these isomers can vary significantly based on the plant's chemotype, growing conditions, and seasonal changes, which can impact the biological activity of the essential oil. Therefore, accurate and reliable quantification of individual nepetalactone isomers is crucial for quality control, efficacy studies, and the development of new natural repellent formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile compounds like this compound isomers. Its high separation efficiency and the specificity of mass spectrometry allow for the precise determination of different isomers within a complex plant extract. This application note provides a detailed protocol for the extraction and GC-MS analysis of this compound isomers from plant material.
Principle of the Method
The analysis involves two main stages. First, the volatile this compound isomers are extracted from the plant matrix, typically through hydrodistillation or solvent extraction. The resulting essential oil or extract is then injected into the Gas Chromatograph (GC). In the GC, compounds are separated based on their volatility and affinity for a stationary phase within a capillary column. As the separated isomers elute from the column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules (typically through electron impact), which then fragment into a unique pattern of charged ions based on their structure. The instrument detects these fragments, generating a mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by integrating the area of the chromatographic peak for each isomer and comparing it to a standard curve or by calculating relative percentages.
Experimental Protocols
Protocol 1: Sample Preparation via Hydrodistillation
This protocol is suitable for extracting essential oils rich in nepetalactones from dried Nepeta cataria plant material.
-
Preparation: Weigh approximately 5-10 grams of dried catnip material (leaves, stems, and flowers) and place it into a 500 mL round-bottom flask.
-
Apparatus Setup: Add 200 mL of deionized water to the flask. Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask to boiling. Allow the steam and volatile oils to co-distill for approximately 90-120 minutes. The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.
-
Oil Collection: Carefully collect the separated oil layer using a Pasteur pipette. Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Sample Dilution: Dilute the final essential oil sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 µL of oil in 1 mL of solvent) in a GC vial for analysis.
Protocol 2: Sample Preparation via Solvent Extraction
This protocol offers a faster alternative to distillation for screening purposes.
-
Homogenization: Weigh approximately 1 gram of dried and ground plant material into a centrifuge tube.
-
Extraction: Add 10 mL of dichloromethane or hexane. Vortex the mixture vigorously for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration and Injection: Carefully transfer the supernatant to a clean vial, passing it through a 0.45 µm syringe filter to remove any remaining particulate matter. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following protocol outlines the setup and execution of the GC-MS analysis for the quantified this compound isomers.
-
Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1 . Ensure the system has passed tuning and is ready for analysis.
-
Sequence Preparation: Create an analysis sequence in the instrument software. Include solvent blanks, calibration standards (if performing absolute quantification), and the prepared samples.
-
Injection: Set the injection volume to 1 µL.
-
Data Acquisition: Begin the sequence run. The instrument will automatically inject the samples and acquire the data according to the defined method.
-
Data Processing: After the run is complete, process the data. Identify the peaks for cis,trans-nepetalactone and trans,cis-nepetalactone based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: Integrate the peak areas for each identified this compound isomer. Determine the concentration based on a pre-established calibration curve or calculate the relative percentage of each isomer in the sample. The mass spectrum for this compound isomers is typically characterized by a molecular ion peak at m/z 166 and other characteristic fragment ions.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/minute (constant flow) |
| Injection Mode | Split (e.g., 5:1 ratio) |
| Injector Temperature | 280°C |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 500 amu |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Solvent Delay | 3 minutes |
Table 2: Example Quantitative Analysis of this compound Isomers in Catnip Essential Oil
This table presents example data derived from typical findings in the literature. The ratio of isomers can vary widely.
| Compound | Retention Time (min) | Relative Peak Area (%) | Key Mass Fragments (m/z) |
| trans,cis-Nepetalactone (E,Z-isomer) | ~20.19 | 39.69% | 166, 151, 137, 123, 109, 95, 81 |
| cis,trans-Nepetalactone (Z,E-isomer) | ~21.93 | 57.09% | 166, 151, 137, 123, 109, 95, 81 |
| Caryophyllene | ~23.22 | 1.88% | 204, 189, 133, 93, 69 |
| Caryophyllene oxide | ~32.71 | 1.34% | 220, 205, 187, 108, 93, 79 |
Visualizations
References
Application Notes and Protocols for the HPLC Separation of Z,E- and E,Z-Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of Z,E- and E,Z-nepetalactone diastereomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, as well as an overview of Supercritical Fluid Chromatography (SFC) as a viable alternative.
Introduction
Nepetalactone, the primary active compound in catnip (Nepeta cataria), exists as two main diastereomers: Z,E-nepetalactone and E,Z-nepetalactone. The ratio and purity of these isomers are critical for research into their biological activities, including their well-known effects on felines and their potential as insect repellents. Accurate and efficient separation of these diastereomers is therefore essential for quality control, potency assessment, and the development of new products. This guide offers detailed methodologies to achieve this separation.
Sample Preparation from Catnip Oil
Prior to chromatographic analysis, proper preparation of the catnip essential oil sample is crucial for accurate and reproducible results. The following protocol outlines a general procedure for preparing catnip oil for HPLC analysis.
Protocol: Extraction and Preparation of Catnip Oil
1. Extraction of Essential Oil:
-
Steam Distillation: Place fresh or dried catnip plant material in a distillation apparatus. Pass steam through the plant material to vaporize the volatile compounds. The steam and volatilized oil are then condensed and collected. The essential oil, which is immiscible with water, can then be separated.
-
Hydrodistillation: Submerge the plant material in water and bring to a boil. The steam and volatilized essential oil are condensed and collected. The oil is then separated from the aqueous layer. For example, 2 grams of dried plant material can be suspended in 150 mL of water and boiled for 4 hours.[1]
-
Supercritical Fluid Extraction (SFE): Utilize supercritical carbon dioxide (CO2) as a solvent to extract the nepetalactones.[2] This method can be advantageous as it avoids the use of organic solvents and the CO2 evaporates from the final product.[2]
2. Sample Dilution:
-
Accurately weigh a portion of the extracted catnip oil.
-
Dilute the oil in a suitable solvent to a known concentration. For reversed-phase HPLC, methanol or acetonitrile are appropriate solvents. For normal-phase HPLC, hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol should be used.
-
Ensure the final concentration is within the linear range of the detector (see method-specific tables below).
3. Filtration:
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
4. (Optional) pH-Sensitive Chemical Separation for Isomer Enrichment:
-
For preparative scale separation or to enrich one isomer, a pH-sensitive chemical separation technique can be employed. This method involves dissolving the catnip oil in a water-immiscible organic solvent and mixing it with an aqueous inorganic base. This process selectively hydrolyzes the Z,E-nepetalactone to its corresponding acid, which dissolves in the aqueous phase. The E,Z-nepetalactone remains in the organic phase. The two phases are then separated. The Z,E-nepetalic acid in the aqueous phase can be subsequently re-lactonized back to Z,E-nepetalactone by acidification.[3][4]
Reversed-Phase HPLC Separation
Reversed-phase HPLC is a widely used and robust method for the separation of Z,E- and E,Z-nepetalactone. This technique utilizes a nonpolar stationary phase and a polar mobile phase.
Application Note:
This method is suitable for the routine analysis and quantification of this compound isomers in catnip oil extracts. A C18 column is the most common choice for the stationary phase, providing good resolution and peak shape. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation and reduce analysis time. Detection is commonly performed using a UV detector at approximately 228 nm, where nepetalactones exhibit absorbance. For higher sensitivity and confirmation of identity, a mass spectrometer (MS) can be used as a detector.
Experimental Protocol: Reversed-Phase HPLC-UV/MS
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 0-2 min: 5% B, 2-36 min: 5-100% B, 36-40 min: 100% B, 40-45 min: 100-5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 228 nm |
| MS Detection (Optional) | Electrospray Ionization (ESI), Positive Ion Mode, Selected Ion Monitoring (SIM) at m/z 167 ([M+H]+) |
Quantitative Data Summary:
| Analyte | Linearity Range (UV) | Correlation Coefficient (r²) (UV) | Linearity Range (MS) | Correlation Coefficient (r²) (MS) |
| Z,E-Nepetalactone | 0.00655 - 0.655 mg/mL | >0.999 | 0.00164 - 0.0328 mg/mL | >0.999 |
| E,Z-Nepetalactone | 0.00228 - 0.456 mg/mL | >0.999 | 0.00114 - 0.0228 mg/mL | >0.999 |
Data compiled from literature sources.
Normal-Phase HPLC Separation
Normal-phase HPLC, which employs a polar stationary phase and a non-polar mobile phase, offers an alternative selectivity for the separation of this compound isomers.
Application Note:
This method is particularly useful when reversed-phase chromatography does not provide adequate resolution or when dealing with samples that are more soluble in non-polar solvents. A silica or cyano-bonded column is typically used. The mobile phase is usually a mixture of a non-polar solvent like hexane with a more polar modifier such as ethyl acetate or isopropanol.
Experimental Protocol: Normal-Phase HPLC
| Parameter | Specification |
| Column | Silica, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 228 nm |
Note: The optimal mobile phase composition may require some method development and can be guided by thin-layer chromatography (TLC) using the same solvent system.
Chiral HPLC Separation
For the separation of enantiomers, which may be present in synthetic or certain natural samples of this compound, chiral HPLC is necessary. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Application Note:
Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including lactones like this compound. The separation is typically performed in normal-phase mode using a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol.
Experimental Protocol: Chiral HPLC
| Parameter | Specification |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 228 nm |
Note: The choice of chiral stationary phase and the mobile phase composition are critical for achieving separation and may require screening of different columns and solvent systems.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be considered a hybrid of gas and liquid chromatography and is particularly well-suited for the separation of chiral compounds and diastereomers.
Application Note:
SFC offers several advantages over HPLC, including faster separations, lower solvent consumption, and reduced environmental impact. For the separation of this compound isomers, SFC can be a highly efficient alternative to normal-phase HPLC. A co-solvent, such as methanol, is typically added to the supercritical CO2 to modify the mobile phase polarity and improve peak shape.
General SFC Parameters:
| Parameter | Specification |
| Column | Chiral or Achiral Stationary Phase (e.g., Silica, Diol, Polysaccharide-based CSP) |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, 5-40% gradient) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 35-40 °C |
| Detection | UV (228 nm) or MS |
Note: Specific method development is required to optimize the separation of this compound isomers by SFC.
Visualizations
Caption: General workflow for the HPLC analysis of this compound isomers.
Caption: Decision tree for selecting an appropriate HPLC method.
References
Microbial synthesis of nepetalactone using yeast (Saccharomyces cerevisiae)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, the primary active ingredient in catnip, is a monoterpene with significant potential as a natural insect repellent, exhibiting higher efficacy than some commercial repellents.[1][2][3][4] Traditional extraction from plants is limited by low yields and variability.[1] Microbial synthesis using engineered Saccharomyces cerevisiae offers a sustainable and scalable alternative for the production of this compound. This document provides detailed application notes and protocols for the synthesis of this compound in yeast, covering metabolic pathway engineering, yeast transformation, cultivation, and product extraction and analysis.
Metabolic Pathway Engineering for this compound Synthesis
The synthesis of this compound in S. cerevisiae can be achieved through two primary strategies: de novo synthesis from simple sugars or semi-biosynthesis (bioconversion) from a supplied precursor like 8-hydroxygeraniol.
De Novo Synthesis Pathway
The de novo production of this compound requires the introduction of a multi-gene pathway to convert the native yeast mevalonate (MEV) pathway intermediates, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), into this compound. This involves the expression of eight exogenous genes. A critical bottleneck in this pathway is the activity of geraniol-8-hydroxylase (G8H), a cytochrome P450 enzyme. Overcoming this limitation often involves screening different G8H and cytochrome P450 reductase (CPR) variants, as well as increasing the gene copy number of G8H.
Key enzymatic steps in the engineered pathway include:
-
Geranyl pyrophosphate (GPP) synthesis: Condensation of IPP and DMAPP.
-
Geraniol formation: Conversion of GPP to geraniol by geraniol synthase (GES).
-
Hydroxylation: Conversion of geraniol to 8-hydroxygeraniol by geraniol-8-hydroxylase (G8H) and its CPR partner.
-
Oxidation and Cyclization: A multi-step process involving 8-hydroxygeraniol oxidase (8HGO), iridoid synthase (ISY), and nepetalactol-related short-chain reductases (NEPS) to form nepetalactol.
-
Final Oxidation: Conversion of nepetalactol to this compound by NEPS1.
To improve the efficiency of the pathway and prevent the formation of unwanted byproducts, native yeast enzymes that consume monoterpene intermediates, such as the old yellow enzymes, can be deleted.
Semi-Biosynthesis (Bioconversion) Pathway
This approach utilizes a yeast strain engineered to convert a supplied precursor, such as 8-hydroxygeraniol, into this compound. This simplifies the engineered pathway by bypassing the initial steps of monoterpene biosynthesis. The required enzymes for this bioconversion are geraniol oxidoreductase (GOR), iridoid synthase (ISY), and NEPS1.
Quantitative Data Summary
The following tables summarize the reported titers of this compound and its precursors in engineered S. cerevisiae.
Table 1: De Novo Synthesis of this compound and Intermediates
| Strain Engineering Strategy | Product | Titer | Reference |
| Introduction of 8 exogenous genes, deletion of native old yellow enzymes | This compound | 3.10 mg/L/OD600 | |
| Fitness between G8H and CPR, ER engineering, NADPH supply enhancement | 8-Hydroxygeraniol | 158.1 mg/L | |
| Deletion of ADH6 and ARI1 | 8-Hydroxygeraniol | 238.9 mg/L (shake flask) | |
| Fed-batch fermentation with carbon restriction | 8-Hydroxygeraniol | >1.0 g/L |
Table 2: Semi-Biosynthesis (Bioconversion) of this compound
| Optimization Strategy | Product | Titer | Reference |
| Initial strain with NEPS1 | This compound | 26 mg/L | |
| Factorial design and response surface methodology optimization | This compound | 153 mg/L |
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.
Materials:
-
Yeast strain
-
YPD or appropriate selective medium
-
Sterile water
-
1 M Lithium Acetate (LiAc), pH 7.5
-
50% Polyethylene Glycol (PEG), MW 3350
-
Plasmid DNA
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Selective agar plates
Procedure:
-
Inoculate a single yeast colony into 5-10 mL of appropriate liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh medium to an OD600 of ~0.2-0.3.
-
Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
For each transformation, mix the following in a microfuge tube in order:
-
Plasmid DNA (0.1-1 µg)
-
Boiled and chilled single-stranded carrier DNA (50 µg)
-
Competent yeast cells (50 µL)
-
Freshly prepared PEG-TE-LiAc solution (600 µL of 40% PEG in 10 mM Tris-HCl, 1 mM EDTA, 0.1 M LiAc).
-
-
Vortex the mixture and incubate at 30°C for 30 minutes with shaking.
-
Heat shock the cells at 42°C for 15 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200-1000 µL of sterile water.
-
Plate the cell suspension onto appropriate selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Yeast Cultivation and Induction for this compound Production
Materials:
-
Engineered yeast strain
-
Appropriate synthetic defined (SD) medium with necessary supplements and selection agents
-
Galactose (for GAL promoter induction, if used)
-
Dodecane or other organic solvent for in-situ extraction (optional)
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of production medium to an initial OD600 of ~0.1.
-
Grow the culture at 30°C with shaking.
-
If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose to a final concentration of 2%) when the culture reaches the mid-log phase (OD600 of ~0.8-1.0).
-
If performing in-situ extraction, add an organic solvent overlay (e.g., 10% v/v dodecane) at the time of induction or at the beginning of the cultivation.
-
Continue cultivation for 48-96 hours.
-
Collect samples periodically to monitor cell growth (OD600) and product formation.
Protocol 3: Extraction and Quantification of this compound
Materials:
-
Yeast culture
-
Ethyl acetate or other suitable organic solvent
-
Internal standard (e.g., camphor)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Take a known volume of the yeast culture (e.g., 1 mL). If an organic overlay was used, collect the overlay.
-
If no overlay was used, perform a liquid-liquid extraction. Add an equal volume of ethyl acetate to the culture broth.
-
Vortex vigorously for 1-2 minutes.
-
Separate the organic phase by centrifugation (e.g., 5000 x g for 5 minutes).
-
Transfer the organic phase to a new tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Quantification by GC-MS:
-
Prepare a standard curve of this compound in the same solvent.
-
Add a known concentration of an internal standard to both the samples and the standards.
-
Analyze the samples by GC-MS. A typical GC program would involve an initial temperature of 60°C, followed by a ramp to 250°C.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to the standard curve, normalized to the internal standard.
-
References
Application of Nepetalactone as a Natural Insect Repellent for Mosquitoes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone, the primary active compound in catnip (Nepeta cataria), has demonstrated significant promise as a natural and effective insect repellent, particularly against various mosquito species.[1][2][3] Emerging research has elucidated its mechanism of action and quantified its efficacy, positioning it as a viable alternative to synthetic repellents like DEET.[1][2] These application notes provide a comprehensive overview of this compound's repellent properties, its mode of action, and detailed protocols for its evaluation.
Mechanism of Action: TRPA1 Channel Activation
This compound functions as a potent mosquito repellent by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a widely conserved irritant receptor in insects. This activation triggers an aversive response in mosquitoes, causing them to move away from the source of the compound. Notably, this compound selectively activates insect TRPA1 channels and does not affect human TRPA1, suggesting a favorable safety profile for topical application. This selectivity provides a significant advantage for the development of safe and effective natural insect repellents.
Efficacy of this compound as a Mosquito Repellent
Numerous studies have demonstrated the high efficacy of this compound in repelling various mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. In laboratory settings, this compound has been shown to be approximately ten times more effective than DEET, the most common synthetic insect repellent.
Quantitative Repellency Data
The following tables summarize the quantitative data on the repellency of this compound and catnip essential oil against different mosquito species.
Table 1: Repellency of this compound Isomers and Catnip Essential Oil against Aedes aegypti
| Treatment | Concentration (%) | Repellency (%) | Source |
| DEET | 1.00 | 98.0 ± 1.5 | |
| DEET | 0.10 | 80.0 ± 12.6 | |
| DEET | 0.01 | 31.7 ± 13.5 | |
| Commercial Catnip Oil | 1.00 | 99.8 ± 0.3 | |
| Commercial Catnip Oil | 0.10 | 83.1 ± 5.9 | |
| Commercial Catnip Oil | 0.01 | 58.7 ± 16.0 | |
| Purified Z,E-Nepetalactone | 1.00 | 99.7 ± 0.3 | |
| Purified Z,E-Nepetalactone | 0.10 | 90.9 ± 5.7 | |
| Purified Z,E-Nepetalactone | 0.01 | 53.1 ± 11.1 | |
| Purified E,Z-Nepetalactone | 1.00 | 96.8 ± 3.3 | |
| Purified E,Z-Nepetalactone | 0.10 | 74.2 ± 14.7 | |
| Purified E,Z-Nepetalactone | 0.01 | 55.7 ± 14.4 |
Table 2: Repellency of Catnip Oil Chemotypes against Anopheles gambiae and Culex quinquefasciatus
| Mosquito Species | Catnip Oil Chemotype | RD50 (mg/cm²) | DEET RD50 (mg/cm²) | Source |
| Anopheles gambiae | Chemotype A | 0.081 | 0.12 | |
| Anopheles gambiae | Chemotype B | 0.091 | 0.12 | |
| Culex quinquefasciatus | Chemotype A | 0.34 | - | |
| Culex quinquefasciatus | Chemotype B | 0.074 | - |
RD50: Repellent Dose 50, the dose required to repel 50% of the mosquito population.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's repellent properties.
Arm-in-Cage Test for Topical Repellency
This standard method assesses the efficacy and duration of protection of a topical repellent formulation.
Objective: To determine the Complete Protection Time (CPT) of a this compound-based formulation against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours
-
This compound formulation and placebo/control (e.g., ethanol)
-
Human volunteers
-
Latex gloves
-
Timer
Procedure:
-
Recruit healthy human volunteers and obtain informed consent.
-
Apply a standard volume (e.g., 1.0 mL) of the this compound formulation evenly to a defined area (e.g., 600 cm²) of one forearm of a volunteer. The other forearm can be treated with a placebo or left untreated as a control. The hands should be protected with latex gloves.
-
Thirty minutes after application, the volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and/or probings (attempts to bite). The first confirmed bite (one bite followed by another within 30 minutes) marks the end of the CPT.
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs or for a maximum of 8 hours.
-
The CPT is recorded as the time from application to the first confirmed bite.
Spatial Repellency Assay (Tube Test)
This assay evaluates the ability of a volatile compound to repel mosquitoes in a defined space without direct contact.
Objective: To quantify the spatial repellency of this compound against mosquitoes.
Materials:
-
Glass or plastic tubes (e.g., 25 cm long, 4 cm diameter)
-
Treated (this compound) and untreated filter papers
-
Cages to hold mosquitoes
-
Host-seeking female mosquitoes
Procedure:
-
Place a filter paper treated with a specific concentration of this compound at one end of the tube and an untreated filter paper at the other end.
-
Introduce a known number of mosquitoes (e.g., 20-30) into the center of the tube.
-
After a set period (e.g., 10-15 minutes), record the number of mosquitoes in the treated and untreated halves of the tube.
-
Calculate the percent repellency using the formula: % Repellency = ((Number in control half - Number in treated half) / Total number) * 100
Electrophysiological Recordings (Single Sensillum Recording)
This technique allows for the direct measurement of olfactory sensory neuron responses to volatile compounds.
Objective: To characterize the response of mosquito olfactory neurons to this compound.
Materials:
-
Live, immobilized mosquito (e.g., Aedes aegypti)
-
Tungsten microelectrodes
-
Micromanipulator
-
Amplifier and data acquisition system
-
Odor delivery system
-
Microscope
Procedure:
-
Immobilize an adult female mosquito on a slide or holder.
-
Insert a reference electrode into the mosquito's eye or thorax.
-
Under high magnification, carefully insert the recording electrode into the base of a target sensillum on the antenna or maxillary palp.
-
Establish a stable baseline recording of neuronal activity.
-
Deliver a pulse of air containing a known concentration of this compound over the antenna.
-
Record the change in the firing rate of the olfactory sensory neurons.
-
Analyze the spike frequency to quantify the neuronal response.
Visualizations
Signaling Pathway of this compound in Mosquitoes
References
Nepetalactone in Integrated Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nepetalactone, the active component of catnip (Nepeta cataria), for its use in Integrated Pest Management (IPM) strategies. This document details its mechanism of action, efficacy against various pests, and protocols for laboratory and field evaluation.
Introduction
This compound, a volatile iridoid monoterpene, is the primary chemical constituent of catnip essential oil.[1] It is recognized for its potent insect-repellent properties against a broad spectrum of arthropod pests, including mosquitoes, flies, cockroaches, and termites.[2] Its mechanism of action, primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects, makes it a compelling candidate for development as a bio-based pesticide.[3][4][5] This document outlines the scientific basis and practical considerations for incorporating this compound into IPM programs.
Mechanism of Action: The TRPA1 Signaling Pathway
This compound functions as a potent agonist of the TRPA1 ion channel in many insect species. TRPA1 is a non-selective cation channel that acts as a sensory receptor for noxious stimuli, including chemical irritants, temperature extremes, and mechanical stress. Activation of TRPA1 by this compound in sensory neurons leads to a rapid influx of calcium ions (Ca²⁺), triggering aversive behaviors such as repellency. Notably, this compound does not appear to activate the human TRPA1 receptor, suggesting a favorable safety profile for human applications.
Efficacy of this compound
Repellency Data
This compound and catnip essential oils have demonstrated significant repellent activity against a variety of insect pests. The following tables summarize key findings from various studies.
Table 1: Repellency of this compound and Catnip Oil Against Mosquitoes (Aedes aegypti)
| Treatment | Concentration | Percent Repellency | Duration | Reference |
| Catnip Essential Oil | 0.1% | >70% | 1-4 hours | |
| Catnip Essential Oil | 1.0% | >95% | - | |
| Z,E-Nepetalactone | 1.0% | 99.7% ± 0.3% | - | |
| E,Z-Nepetalactone | 1.0% | 96.8% ± 3.3% | - | |
| DEET | 1.0% | 98.0% ± 1.5% | - | |
| Catnip Oil (in wax pellets) | - | >99% | 3 hours | |
| Catnip Oil (oil-based formulation) | 15% | >95% | up to 6 hours | |
| Catnip Oil (water-based formulation) | 30% | >95% | up to 6 hours |
Table 2: Repellency of this compound and Catnip Oil Against Other Pests
| Pest Species | Treatment | Concentration | Percent Repellency | Reference |
| German Cockroach (Blattella germanica) | Catnip Essential Oil | - | High | |
| House Fly (Musca domestica) | Catnip Essential Oil | 160 µg/cm² | 69.3% | |
| Stable Fly (Stomoxys calcitrans) | Catnip Oil | - | >96% (feeding) | |
| Cabbage Aphid (Brevicoryne brassicae) | Catnip Essential Oil | 14 ml/liter | 90% (mortality) |
Toxicity Data
While primarily known as a repellent, this compound can also exhibit toxicity to some insects at higher concentrations.
Table 3: Toxicity of this compound and Catnip Oil
| Pest Species | Assay | Value | Reference |
| Cabbage Aphid (Brevicoryne brassicae) | Mortality | 90% at 14 ml/liter | |
| Rat (for safety reference) | Acute Oral LD50 (female) | 3160 mg/kg BW | |
| Rat (for safety reference) | Acute Oral LD50 (male) | 2710 mg/kg BW | |
| Rat (for safety reference) | Acute Dermal LD50 | >5000 mg/kg BW |
Effects on Non-Target Organisms
A crucial aspect of IPM is the minimal impact of interventions on beneficial organisms.
-
Beneficial Insects: Some research suggests that this compound can attract natural enemies of aphids, such as lacewings. One study found that while this compound repels certain sap-sucking pests, it can attract predatory ladybeetles (Harmonia axyridis and Propylea japonica), potentially enhancing biological control. Honey bees (Apis mellifera) are also listed as important floral visitors to catnip, suggesting the plant itself is not detrimental to them.
-
Aphids: Interestingly, this compound can act as a sex pheromone for some aphid species, though in concentrated forms, it is lethal.
Stability and Formulation Considerations
The volatility of this compound contributes to its effectiveness as a spatial repellent but also presents challenges for long-term efficacy in the field.
-
Stability: Light exposure can lead to the degradation of E,Z-nepetalactone, while Z,E-nepetalactone degrades more rapidly regardless of light conditions. Protecting this compound-based products from light is crucial for preserving their potency.
-
Formulations: The development of advanced formulations, such as wax-based pellets or microencapsulation, can help to reduce volatility and provide longer-lasting repellent activity. A study on stable flies demonstrated that a 15% catnip oil formulation provided over 95% protection for up to 6 hours on cattle.
Experimental Protocols
Y-Tube Olfactometer Bioassay for Repellency Testing
This protocol outlines a standard two-choice bioassay to assess the repellent properties of this compound.
Materials:
-
Y-tube olfactometer
-
Air pump with flow meter
-
Charcoal filter and humidification flask
-
Test substance (this compound solution)
-
Control substance (solvent)
-
Filter paper
-
Test insects
Procedure:
-
Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., ethanol, acetone). Apply a standard volume of the test solution to a filter paper and an equal volume of the solvent to a control filter paper.
-
Assembly: Place the treated and control filter papers in the respective arms of the olfactometer. Connect the air pump to deliver a constant, clean, and humidified airflow through both arms.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Record which arm the insect first enters and the time spent in each arm over a set period.
-
Data Analysis: Calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.
-
Replication: Repeat the experiment with multiple insects, ensuring to clean the apparatus and rotate the arms between trials to avoid positional bias.
Landing Rate Inhibition Assay
This assay quantifies the ability of a this compound formulation to prevent insects from landing on a treated surface.
Materials:
-
Test cage
-
Test insects (e.g., mosquitoes)
-
This compound formulation
-
Control formulation (placebo)
-
Human volunteer or artificial host mimic
Procedure:
-
Treatment Application: Apply a standardized amount of the this compound formulation to a defined area on the volunteer's arm or the artificial host. Apply the control formulation to another area.
-
Exposure: Introduce the treated surface into the cage containing a known number of insects.
-
Observation: Record the number of insects that land on the treated and control surfaces over a specific time period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the percent repellency using the formula: % Repellency = [(C - T) / C] x 100, where C is the number of landings on the control surface and T is the number of landings on the treated surface.
-
Duration of Efficacy: Repeat the exposure at set time intervals (e.g., every hour) to determine the duration of protection.
Oviposition Deterrence Assay
This protocol assesses the ability of this compound to deter insects from laying eggs on a treated substrate.
Materials:
-
Oviposition chambers
-
Gravid female insects
-
Oviposition substrate (e.g., filter paper, cotton ball)
-
This compound solution
-
Control solution (solvent)
Procedure:
-
Substrate Treatment: Treat the oviposition substrate with the this compound solution and the control substrate with the solvent.
-
Chamber Setup: Place one treated and one control substrate in each oviposition chamber.
-
Insect Introduction: Introduce a single gravid female or a small group into each chamber.
-
Incubation: Maintain the chambers under suitable environmental conditions for oviposition for a set period (e.g., 24-48 hours).
-
Data Collection: Count the number of eggs laid on the treated and control substrates.
-
Data Analysis: Calculate an Oviposition Deterrence Index (ODI) using the formula: ODI = (C - T) / (C + T), where C is the number of eggs on the control substrate and T is the number of eggs on the treated substrate.
Conclusion and Future Directions
This compound presents a promising, naturally derived tool for integrated pest management. Its repellent and, in some cases, toxic effects on a wide range of pests, coupled with a favorable safety profile and potential for attracting beneficial insects, make it a valuable candidate for further research and development. Future work should focus on optimizing formulations for enhanced stability and residual activity under field conditions, as well as expanding the knowledge base on its effects on a broader range of pest and non-target species. The development of this compound-based products could provide effective and more sustainable alternatives to conventional synthetic pesticides.
References
Application Note: Structural Elucidation of Nepetalactone Diastereomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nepetalactones are a class of iridoid monoterpenes found in plants of the Nepeta genus, most famously in catnip (Nepeta cataria). These compounds and their various diastereomers are of significant interest due to their wide range of biological activities, including insect repellent properties and feline attractant effects. The stereochemistry of nepetalactones is crucial to their biological function, making the accurate structural elucidation of different diastereomers essential for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the relative and absolute stereochemistry of these molecules. This application note provides a detailed overview and protocols for the use of 1D and 2D NMR spectroscopy in the structural characterization of nepetalactone diastereomers.
Key this compound Diastereomers
The most common nepetalactones are the 7S-diastereomers, which exist in four forms based on the cis or trans fusion of the two rings and the orientation of the methyl group at C4. The two most prevalent diastereomers in Nepeta cataria are the cis,trans-nepetalactone and the trans,cis-nepetalactone.[1][2][3] The stereochemical differences significantly influence their NMR spectra.
Data Presentation: Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for the major this compound diastereomers. These values are crucial for the identification and differentiation of the isomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Diastereomers in CDCl₃
| Proton | cis,trans-Nepetalactone | trans,cis-Nepetalactone |
| H-1 | 4.85 | 4.15-4.26 |
| H-3 | 6.01 | 6.15 |
| H-4a | 2.50-2.60 | 2.30-2.40 |
| H-5α | 1.80-1.90 | 1.80-1.90 |
| H-5β | 1.30-1.40 | 1.20-1.30 |
| H-6α | 1.95-2.05 | 1.95-2.05 |
| H-6β | 1.60-1.70 | 1.60-1.70 |
| H-7 | 2.20-2.30 | 2.70-2.80 |
| H-7a | 2.10-2.20 | 2.60-2.70 |
| C4-CH₃ | 1.15 (d) | 1.05 (d) |
| C7-CH₃ | 1.19 (d) | 1.19 (d) |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration. The ranges provided are indicative based on literature data.[2][4]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Diastereomers in CDCl₃
| Carbon | cis,trans-Nepetalactone | trans,cis-Nepetalactone |
| C-1 | 170.0 | 176.4 |
| C-3 | 133.0 | 134.0 |
| C-4 | 115.0 | 115.0 |
| C-4a | 48.0 | 45.3 |
| C-5 | 31.0 | 33.1 |
| C-6 | 39.0 | 38.3 |
| C-7 | 42.0 | 39.1 |
| C-7a | 50.0 | 45.6 |
| C4-CH₃ | 21.0 | 19.1 |
| C7-CH₃ | 15.0 | 13.9 |
Note: These are approximate values compiled from various sources for comparison.
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated this compound diastereomer or mixture.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for nepetalactones. For quantitative NMR (qNMR), an internal standard can be added at this stage.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H NMR and ¹³C NMR Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds (for qualitative analysis). For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol 3: 2D NMR for Structural Elucidation (COSY and NOESY)
1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds.
-
Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf').
-
Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 4-16.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Processing: Apply a sine-bell window function before Fourier transformation in both dimensions. Symmetrize the spectrum.
2. NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), which is crucial for determining stereochemistry.
-
Pulse Sequence: Standard NOESY sequence (e.g., 'noesygpph').
-
Mixing Time (d8): This is a critical parameter and may need optimization. A typical range is 300-800 ms.
-
Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 8-32.
-
Relaxation Delay (D1): 2-3 seconds.
-
Processing: Apply an exponential or sine-bell window function before Fourier transformation.
Protocol 4: Quantitative NMR (qNMR) for Diastereomeric Ratio Determination
qNMR can be used to determine the ratio of diastereomers in a mixture without the need for chromatographic separation.
-
Sample Preparation:
-
Accurately weigh the this compound mixture and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a signal that is sharp, in a clear region of the spectrum, and does not overlap with any of the analyte signals.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
¹H NMR Acquisition for qNMR:
-
Relaxation Delay (D1): Critically important for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signals of each diastereomer and the internal standard.
-
The molar ratio of the diastereomers can be calculated using the following formula:
Ratio (Diastereomer A / Diastereomer B) = (Integral A / N_H A) / (Integral B / N_H B)
Where:
-
Integral A and Integral B are the integration values for specific, well-resolved signals of diastereomers A and B.
-
N_H A and N_H B are the number of protons giving rise to those signals.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation of this compound diastereomers.
Caption: Logical relationships in NMR data analysis for structural determination.
Conclusion
NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY and NOESY) techniques, is a powerful and essential methodology for the comprehensive structural elucidation of this compound diastereomers. The distinct chemical shifts and spatial correlations observed in the NMR spectra allow for the unambiguous assignment of the relative stereochemistry. Furthermore, qNMR provides a robust and accurate method for determining the diastereomeric ratios in mixtures. The protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development who are working with these fascinating and biologically active compounds.
References
Application Notes and Protocols for Bioassays of Nepetalactone as an Arthropod Repellent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established bioassays for evaluating the efficacy of nepetalactone, the active component in catnip, as an arthropod repellent. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
This compound, an iridoid monoterpene found in the essential oil of the catnip plant (Nepeta cataria), has demonstrated significant repellent properties against a variety of arthropods, including mosquitoes, flies, and ticks.[1][2][3] Its mechanism of action involves the activation of the transient receptor potential ankyrin 1 (TRPA1) channel, a widely conserved irritant receptor in insects.[1][4] This makes this compound a promising candidate for the development of natural and potentially safer alternatives to synthetic repellents like DEET.
These notes are intended to guide researchers in the selection and execution of appropriate bioassays to rigorously test the repellent efficacy of this compound-based formulations.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize quantitative data from various studies, providing a comparative look at the repellent efficacy of this compound and catnip oil against different arthropod species.
Table 1: Repellency of this compound and Catnip Oil against Mosquitoes (Aedes aegypti)
| Bioassay Type | Test Substance | Concentration | Repellency Metric | Result | Comparator | Comparator Result |
| Landing Rate Inhibition | N. cataria Essential Oil (CR9) | 1.00% | % Landing Reduction | >95% | DEET | 98.0% ± 1.5 |
| Landing Rate Inhibition | N. cataria Essential Oil (CR9) | 0.10% | % Landing Reduction | 90.9% ± 5.7 | DEET | 80.0% ± 12.6 |
| Landing Rate Inhibition | N. cataria Essential Oil (CR9) | 0.01% | % Landing Reduction | 53.1% ± 11.1 | DEET | 31.7% ± 13.5 |
| Landing Rate Inhibition | Purified E,Z-nepetalactone | 1.00% | % Landing Reduction | 96.8% ± 3.3 | DEET | 98.0% ± 1.5 |
| Static-Air Olfactometer | Catnip Essential Oil | 1% (157 µg/cm²) | % Repellency | Significantly repellent | DEET | Significantly repellent |
| Static-Air Olfactometer | Catnip Essential Oil | 0.1% (15.7 µg/cm²) | % Repellency | Significantly repellent | DEET | Not significantly repellent |
| In vitro Feeding Assay | E,Z- and Z,E-nepetalactone | 24 nmol/cm² | Biting Deterrence | Not significantly different from DEET | DEET | - |
| Human Volunteer Bioassay | E,Z- and Z,E-nepetalactone | 24 nmol/cm² | Biting Deterrence | Less effective than DEET | DEET | More effective |
Data synthesized from multiple sources.
Table 2: Repellency of Catnip Oil against Stable Flies (Stomoxys calcitrans)
| Bioassay Type | Test Substance | Formulation | Protection Metric | Efficacy | Duration |
| In vitro Feeding Bioassay | Catnip Essential Oil | - | % Feeding Reduction | >96% | - |
| Field Trial on Cattle | Catnip Essential Oil | 15% in oil | % Protection | >95% | Up to 6 hours |
| Field Trial on Cattle | Catnip Essential Oil | 30% in water | % Protection | >95% | Up to 6 hours |
| Oviposition Bioassay | Catnip Essential Oil | - | % Reduction in Oviposition | 98% | - |
Data from Zhu et al., 2011.
Experimental Protocols
Detailed methodologies for key bioassays are provided below. These protocols are based on established guidelines and published research.
Y-Tube Olfactometer Bioassay for Spatial Repellency
This bioassay is used to assess the ability of a volatile compound to repel arthropods at a distance.
Objective: To determine if this compound acts as a spatial repellent.
Materials:
-
Y-tube glass olfactometer
-
Air pump or compressed air source with flow meter
-
Humidifier and charcoal filter for air purification
-
Test cage for introducing arthropods
-
Test substance (this compound solution)
-
Control substance (solvent)
-
Filter paper
-
Arthropods (e.g., 20-25 female mosquitoes, 5-10 days old, starved for 12-24 hours)
Protocol:
-
Setup: Assemble the Y-tube olfactometer. Connect the air source, ensuring a constant and uniform airflow through both arms of the 'Y'.
-
Sample Preparation: Apply a known concentration of this compound solution to a filter paper disc and allow the solvent to evaporate. Apply only the solvent to a separate filter paper disc to serve as the control.
-
Acclimatization: Place the arthropods in the test cage at the base of the Y-tube and allow them to acclimate for 5 minutes.
-
Stimulus Introduction: Place the this compound-treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.
-
Data Collection: Release the arthropods from the test cage into the base of the Y-tube. Record the first choice of each arthropod (which arm it enters) over a 10-minute period. An arthropod is considered to have made a choice when it moves a set distance (e.g., 10 cm) into one of the arms.
-
Replication: Repeat the experiment at least 10 times, alternating the arm with the test substance to avoid positional bias. Use a new set of arthropods for each replicate.
-
Analysis: Calculate the Repellency Index (RI) as: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of arthropods in the control arm and Nt is the number of arthropods in the treated arm. Analyze the data using a chi-square test or a similar statistical method.
Arm-in-Cage Bioassay for Topical Repellency
This is a standard laboratory method to evaluate the efficacy and complete protection time (CPT) of a topical repellent.
Objective: To determine the CPT of a this compound-based formulation.
Materials:
-
Test cage (e.g., 40x40x40 cm) containing 200 host-seeking female mosquitoes.
-
Human volunteers
-
This compound formulation
-
Control substance (e.g., ethanol or the formulation base without the active ingredient)
-
Micropipette or syringe for precise application
-
Timer
Protocol:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test.
-
Application: Apply a standardized volume (e.g., 1.0 mL) of the this compound formulation evenly to a defined area (e.g., 600 cm²) of one of the volunteer's forearms. The other arm can be used as a control or for a comparator substance (e.g., DEET).
-
Exposure: At 30-minute intervals, the volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes).
-
Data Collection: Record the number of landings and bites during each exposure period. The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite (one bite followed by another within the same or next exposure period).
-
Termination: The test is concluded when the CPT is reached or after a maximum duration (e.g., 8 hours).
-
Replication: The test should be repeated with multiple volunteers (5-10 for product registration) and different mosquito species (e.g., Aedes, Culex, Anopheles).
-
Analysis: Calculate the mean CPT across all volunteers for the this compound formulation and compare it to the control and/or comparator.
Field Testing of Topical Repellents
Field studies are crucial for evaluating the performance of a repellent under real-world conditions with natural populations of arthropods.
Objective: To assess the CPT of a this compound formulation against wild arthropod populations.
Materials:
-
Human volunteers
-
This compound formulation
-
Standard repellent for comparison (e.g., 25% DEET in ethanol).
-
Ethanol (as a control)
-
Application materials (micropipettes)
-
Headlamps, aspirators, and collection vials for arthropod identification
-
Timer and data recording sheets
Protocol:
-
Site Selection: Choose a location with a high and consistent population of the target arthropod species.
-
Volunteer Preparation: As with the arm-in-cage test, volunteers should avoid scented products.
-
Application: Apply a measured amount of the this compound formulation (e.g., 1.0 mL) to a defined area of a limb (e.g., forearm or lower leg). Apply the control or comparator to the other limb for paired comparisons.
-
Exposure: Volunteers expose the treated limbs to the natural arthropod population during their peak activity period.
-
Data Collection: Record the time to the first confirmed bite (CPT). Volunteers should also collect the biting arthropods for later identification. Biting pressure (number of bites on an untreated control subject per unit time) should be monitored throughout the study.
-
Replication: Conduct the test over several days and with multiple volunteers to account for environmental and individual variations.
-
Analysis: Calculate the mean CPT and compare the performance of the this compound formulation to the standard repellent.
Visualizations
Signaling Pathway of this compound Repellency
This compound acts as an irritant to many insects by activating the TRPA1 ion channel, which is involved in sensing pain and other noxious stimuli.
Caption: Signaling pathway of this compound-induced repellency in insects.
Experimental Workflow: Y-Tube Olfactometer Bioassay
The following diagram illustrates the workflow for conducting a Y-tube olfactometer experiment.
Caption: Workflow for a Y-tube olfactometer bioassay.
Experimental Workflow: Arm-in-Cage Bioassay
This diagram outlines the steps involved in an arm-in-cage repellency test.
Caption: Workflow for an arm-in-cage bioassay.
References
- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nepetalactones from essential oil of Nepeta cataria represent a stable fly feeding and oviposition repellent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Isolating Pure Nepetalactone Isomers from Essential Oil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone is a class of iridoid monoterpenes found in the essential oil of plants from the Nepeta genus, most notably catnip (Nepeta cataria). These compounds are of significant interest due to their diverse biological activities, including feline attractant properties, insect repellency, and potential as novel therapeutic agents. The different stereoisomers of this compound can exhibit varying biological effects, making the isolation of pure isomers crucial for research and development. This document provides detailed application notes and protocols for the isolation of pure this compound isomers from essential oil, targeting researchers, scientists, and professionals in drug development.
Overview of Isolation Techniques
The primary challenge in obtaining pure this compound isomers lies in their separation from the complex mixture of terpenes and other compounds present in the essential oil, as well as from each other. The most effective techniques for this purpose include pH-sensitive chemical separation, preparative high-performance liquid chromatography (prep-HPLC), and supercritical fluid chromatography (SFC). The choice of method depends on the desired purity, yield, scale of operation, and available instrumentation.
Quantitative Data Summary
The following table summarizes the typical performance of the described isolation techniques for this compound isomers.
| Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| pH-Sensitive Chemical Separation | 96 - 98[1] | High | High | Cost-effective, scalable, does not require sophisticated instrumentation. | Involves chemical modification, may not be suitable for all isomers. |
| Preparative HPLC | > 99 | Moderate to High | Low to Medium | High resolution and purity, applicable to a wide range of isomers. | Higher cost, solvent consumption, and lower throughput. |
| Supercritical Fluid Chromatography (SFC) | > 99 | High | Medium to High | "Green" technique with reduced solvent use, faster than HPLC. | Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: pH-Sensitive Chemical Separation of (Z,E)- and (E,Z)-Nepetalactone
This method leverages the differential hydrolysis rates of this compound isomers in a biphasic system to achieve separation.
Workflow Diagram:
Caption: Workflow for pH-sensitive separation of this compound isomers.
Methodology:
-
Dissolution: Dissolve the catnip essential oil in a water-immiscible, non-halogenated organic solvent such as hexane or ethyl acetate.
-
Biphasic Mixture Formation: Combine the organic solution with an aqueous solution of an inorganic base (e.g., sodium hydroxide) in a separatory funnel to form a biphasic mixture.
-
Selective Hydrolysis: Stir the biphasic mixture vigorously. The (Z,E)-nepetalactone will be selectively hydrolyzed to its corresponding water-soluble salt, (Z,E)-nepetalic acid, which partitions into the aqueous phase. The (E,Z)-nepetalactone remains in the organic phase.
-
Phase Separation: Allow the layers to separate and collect the organic and aqueous phases.
-
Isolation of (E,Z)-Nepetalactone: Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified (E,Z)-nepetalactone.
-
Regeneration of (Z,E)-Nepetalactone:
-
Acidify the aqueous phase to a pH of approximately 4.5 with a suitable acid (e.g., 2N HCl).
-
Extract the resulting (Z,E)-nepetalic acid with an organic solvent.
-
To regenerate the lactone, azeotropically remove water from the organic extract in the presence of a catalytic amount of p-toluenesulfonic acid to promote lactonization, yielding the purified (Z,E)-nepetalactone.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers high-resolution separation of this compound isomers. Both normal-phase and reversed-phase chromatography can be employed.
Workflow Diagram:
Caption: General workflow for preparative HPLC purification.
Methodology (Reversed-Phase Example):
-
Sample Preparation: Dissolve the crude this compound mixture obtained from essential oil extraction in the initial mobile phase.
-
Chromatographic System:
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is 40% acetonitrile in water.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where nepetalactones absorb (e.g., 228 nm).
-
-
Method Development (Analytical Scale):
-
Optimize the separation on an analytical C18 column (e.g., 150 x 4.6 mm, 3 µm) with a gradient such as 36% to 54% acetonitrile over 15 minutes.
-
Determine the retention times of the target isomers.
-
-
Scale-Up to Preparative Scale:
-
Inject the dissolved sample onto the preparative column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the elution of each isomer.
-
-
Post-Purification:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent under reduced pressure to obtain the isolated this compound isomers.
-
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the preparative separation of thermally labile and chiral compounds like this compound isomers, offering a more environmentally friendly alternative to prep-HPLC.
Workflow Diagram:
Caption: General workflow for preparative SFC purification.
Methodology:
-
Sample Preparation: Dissolve the catnip essential oil or a pre-purified fraction in a suitable organic modifier (e.g., methanol, ethanol).
-
SFC System:
-
Column: A polar stationary phase is often used, such as a diol or 2-ethylpyridine (2-EP) column.
-
Mobile Phase: Supercritical carbon dioxide (CO₂) as the primary mobile phase, with an organic modifier (e.g., methanol) added in a gradient to elute the compounds.
-
Back Pressure Regulator (BPR): Maintain a constant back pressure (e.g., 150 bar) to keep the CO₂ in a supercritical state.
-
Temperature: Column temperature is typically controlled (e.g., 40°C).
-
Detection: UV and/or Mass Spectrometry (MS).
-
-
Method Development:
-
On an analytical SFC system, screen different columns and modifier gradients to achieve baseline separation of the this compound isomers.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative SFC system.
-
Inject the sample and run the separation.
-
Collect the fractions as they elute. The CO₂ will vaporize upon depressurization, leaving the purified isomers in the modifier.
-
-
Post-Purification:
-
Evaporate the modifier from the collected fractions to obtain the pure this compound isomers.
-
Signaling Pathways and Relevance to Drug Development
Feline Response: Opioid System Activation
This compound's well-known effect on felines is mediated through the olfactory system, leading to the activation of the endogenous opioid system.
Signaling Pathway Diagram:
Caption: this compound signaling pathway in felines.
This pathway is of interest to drug development professionals as it demonstrates a naturally occurring ligand that can modulate the opioid system. While this compound itself is not considered an opioid in the classical sense, its ability to induce endorphin release suggests potential for research into novel analgesics or modulators of the opioid system with potentially different side-effect profiles.
Insect Repellency: TRPA1 Channel Activation
The insect repellent properties of this compound are mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which functions as an irritant receptor in many insects.
Signaling Pathway Diagram:
Caption: this compound's insect repellent signaling pathway.
For drug development, the selective activation of insect TRPA1 channels by this compound, without significant activation of human TRPA1, presents an exciting opportunity for the development of novel, safe, and effective insect repellents. Understanding the structure-activity relationship of this compound isomers with the insect TRPA1 receptor can guide the design of new repellent molecules with improved efficacy and duration of action.
Conclusion
The isolation of pure this compound isomers is a critical step in harnessing their full potential in research and development. The choice of isolation technique should be guided by the specific requirements of the application, considering factors such as desired purity, yield, and scale. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers to successfully isolate these valuable natural products. Furthermore, the elucidation of their distinct signaling pathways in felines and insects opens up promising avenues for the development of new therapeutics and insect repellents.
References
Application Notes and Protocols: Antibacterial and Antifungal Applications of Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial and antifungal properties of nepetalactone, the primary bioactive compound in catnip (Nepeta cataria). The information is intended to guide research and development efforts in leveraging this compound as a potential antimicrobial agent.
Introduction
This compound, a bicyclic monoterpenoid, is the major constituent of the essential oil of Nepeta cataria.[1] Traditionally known for its effects on felines, recent scientific investigations have revealed its significant antimicrobial properties.[2] The essential oil, rich in this compound isomers (primarily cis-trans and trans-cis this compound), has demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[1][3] This document summarizes the quantitative antimicrobial data, provides detailed experimental protocols for assessing its efficacy, and illustrates its proposed mechanism of action. The lipophilic nature of nepetalactones is thought to contribute to their ability to disrupt microbial cell membranes, leading to increased permeability and interference with essential cellular processes.[3]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound, predominantly tested as a major component of catnip essential oil, has been quantified against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values reported in the literature.
Table 1: Antibacterial Activity of Catnip Essential Oil (rich in this compound)
| Bacterial Strain | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus pseudintermedius | Gram-positive | 1.0 | 4.0 | |
| Staphylococcus aureus | Gram-positive | 0.78 - 12.5 | - | |
| Staphylococcus hyicus | Gram-positive | 0.78 - 12.5 | - | |
| Staphylococcus intermedius | Gram-positive | 0.78 - 12.5 | - | |
| Enterococcus faecalis | Gram-positive | - | - | |
| Bacillus subtilis | Gram-positive | 0.78 - 12.5 | - | |
| Escherichia coli | Gram-negative | 0.78 - 12.5 | - | |
| Pseudomonas aeruginosa | Gram-negative | - | - | |
| Salmonella typhi | Gram-negative | - | - | |
| Neisseria sicca | Gram-negative | 0.5 - 5.0 | - | |
| Citrobacter freundii | Gram-negative | - | - | |
| Serratia marcescens | Gram-negative | - | - |
Table 2: Antifungal Activity of Catnip Essential Oil (rich in this compound)
| Fungal Strain | Type | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Malassezia pachydermatis | Yeast | 0.0625 | 0.0625 | |
| Candida spp. | Yeast | < 1.0 (µL/mL) | - | |
| Microsporum canis | Dermatophyte | 1.0 | 4.0 | |
| Microsporum gypseum | Dermatophyte | 0.25 | 2.0 | |
| Microsporum gallinae | Dermatophyte | 1.0 | 2.0 | |
| Trichophyton mentagrophytes | Dermatophyte | 0.0625 | 0.0625 | |
| Aspergillus spp. | Mold | 0.25 - 1.0 | - |
Mechanism of Action
The primary proposed mechanism for the antimicrobial activity of this compound is the disruption of the microbial cell membrane. As a lipophilic monoterpenoid, this compound can intercalate into the lipid bilayer of the cell membrane. This insertion is believed to cause membrane expansion, leading to increased permeability and leakage of intracellular components. Furthermore, this disruption can interfere with the function of membrane-embedded proteins, such as those involved in ion transport and energy production.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound or this compound-rich essential oil against bacteria and fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications.
Materials:
-
This compound or catnip essential oil
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound or essential oil in DMSO to a high concentration (e.g., 100 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration at which this compound is lethal to the microbe.
Materials:
-
MIC plates from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Procedure:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies).
Biofilm Formation Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.
Materials:
-
This compound or catnip essential oil
-
96-well flat-bottom microtiter plates
-
Bacterial suspension
-
Appropriate growth medium
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or another suitable solvent
-
Microplate reader
Procedure:
-
Preparation of Plates: Add different concentrations of this compound (below the MIC to avoid killing the bacteria) to the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well. Include a control well with bacteria and medium only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Discard the crystal violet and wash the wells again with PBS to remove excess stain.
-
Destaining: Add a solvent (e.g., 95% ethanol) to each well to dissolve the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the destained solution using a microplate reader at a wavelength of approximately 570 nm. A lower absorbance in the presence of this compound indicates inhibition of biofilm formation.
Caption: Workflow for the biofilm formation inhibition assay.
Conclusion and Future Directions
This compound exhibits promising broad-spectrum antibacterial and antifungal activity. Its proposed mechanism of action, involving the disruption of microbial cell membranes, makes it an interesting candidate for further investigation, particularly in an era of growing antimicrobial resistance.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of the microbial cell membrane.
-
Investigating potential synergistic effects when combined with existing antimicrobial agents.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in treating infections.
-
Exploring formulation strategies to enhance its bioavailability and stability for potential therapeutic applications.
The data and protocols presented here provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a novel antimicrobial agent.
References
- 1. Chemical Composition and Antimicrobial Activities of Essential Oil of Nepeta Cataria L. Against Common Causes of Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cycloalkane in Catnip [thoughtco.com]
- 3. Antimicrobial effects of catnip (Nepeta cataria L.) essential oil against canine skin infection pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing nepetalactone yield from catnip through harvest timing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of nepetalactone yield from Nepeta cataria (catnip) through controlled harvest timing.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in maximizing this compound yield during catnip cultivation?
A1: The developmental stage of the plant at the time of harvest is the most crucial factor. The highest concentration of this compound and other essential oils is found when the catnip plant is in full bloom, just as the flowers are beginning to open.[1][2][3][4] Harvesting before flowering or after the flowers have gone to seed will result in significantly lower yields.[1]
Q2: How does the time of day affect the this compound content at harvest?
A2: Diurnal variations can influence essential oil content. The optimal time to harvest is on a dry, sunny day, late in the morning after the dew has evaporated but before the intense heat of the afternoon. This timing helps ensure the plant is not wet, which can complicate drying, and that volatile oils have not been diminished by high temperatures.
Q3: Which parts of the catnip plant contain the highest concentration of this compound?
A3: The flowering tops and leaves contain the highest concentrations of this compound. While the stems do contain some essential oils, particularly in the early stages of growth, the concentration is much lower compared to the leaves and flowers. For maximal yield, harvesting the entire aerial part of the plant (stems, leaves, and flowers) is common, but the flowering tops are considered the most potent.
Q4: Can successive harvests be performed on the same catnip plant within a single growing season?
A4: Yes, catnip is a hardy plant that responds well to harvesting and can be cut multiple times during a growing season. Cutting the entire stem near the base encourages quicker and bushier regrowth. Studies have shown that successive harvests can affect the chemical profile, with some genotypes showing the highest concentration of total nepetalactones in the final harvest of the season.
Q5: What are the primary this compound isomers found in Nepeta cataria?
A5: The two major isomers are Z,E-nepetalactone and E,Z-nepetalactone. The ratio of these isomers can vary significantly between different catnip cultivars and can be influenced by harvest time. Both are biologically active and contribute to the characteristic effects of catnip.
Troubleshooting Guide
Issue 1: Low this compound Yield Despite Healthy Plant Growth.
-
Possible Cause: Incorrect harvest timing.
-
Solution: Ensure harvesting occurs at the peak flowering stage. Observe the plants closely and begin harvesting when the flower spikes are fully formed and the first flowers begin to open. Avoid waiting until the flowers start to wilt or produce seeds, as this compound levels drop dramatically at this stage.
-
-
Possible Cause: Improper post-harvest handling.
-
Solution: Process the harvested material promptly. For drying, hang the stems upside down in a dark, dry, and well-ventilated area to prevent mold and preserve the volatile oils. Rapid drying without excessive heat is crucial.
-
-
Possible Cause: Inefficient extraction method.
-
Solution: Review and optimize your extraction protocol. Steam distillation is a common and effective method for catnip essential oil. Ensure the plant material is chopped to increase surface area and that the distillation process runs for an adequate duration to extract the volatile compounds completely.
-
Issue 2: Inconsistent this compound Yields Between Batches.
-
Possible Cause: Genetic variation in plant stock.
-
Solution: Use a genetically uniform plant line or cultivar for all experiments. Different catnip genotypes can have inherently different capacities for this compound production and may produce different isomer ratios.
-
-
Possible Cause: Variation in environmental conditions.
-
Solution: Standardize growing conditions, including light exposure, watering, and soil type. Catnip thrives in full sun and well-drained soil. Significant environmental stress or changes can alter the plant's secondary metabolite production.
-
-
Possible Cause: Inconsistent harvesting protocol.
-
Solution: Implement a strict, standardized harvesting protocol. Harvest all batches at the exact same developmental stage and time of day to minimize variability.
-
Issue 3: Difficulty in Quantifying this compound Isomers Accurately.
-
Possible Cause: Inadequate analytical methodology.
-
Solution: Employ a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection. This method is sensitive and reliable for separating and quantifying Z,E-nepetalactone and E,Z-nepetalactone.
-
-
Possible Cause: Co-elution with other compounds.
-
Solution: Optimize the HPLC mobile phase and gradient to improve the resolution between this compound isomers and other components in the extract. Using a mass spectrometer can help definitively identify peaks based on their mass-to-charge ratio (m/z 167 for nepetalactones).
-
Data Presentation
Table 1: Relative this compound Concentration by Plant Developmental Stage
| Plant Stage | Description | Relative this compound Yield |
| Stage 1: Early Growth | Young, short, unbranched stalks with lush leaves. | High |
| Stage 2: Rapid Growth | Stems elongate, branching begins, flower buds form. | Peak |
| Stage 3: Full Bloom | Plant is in full flower; blooms are fresh. | Peak |
| Stage 4: Seeding | Flowers turn brown and produce seeds; leaves yellow. | Low / Negligible |
Data synthesized from descriptive reports.
Visualizations
This compound Biosynthesis Pathway
Caption: Key steps in the biosynthesis of this compound from Geranyl Pyrophosphate (GPP).
Experimental Workflow for this compound Optimization
Caption: Standard workflow from catnip cultivation to this compound yield analysis.
Experimental Protocols
Protocol 1: Optimal Harvesting of Nepeta cataria
-
Plant Monitoring: Begin monitoring plants as they approach the flowering season (typically late spring to mid-summer).
-
Identify Peak Bloom: The optimal harvest window is when the plant has reached full bloom, with flower spikes elongated and flowers beginning to open.
-
Timing: Select a dry, sunny day for harvest. Wait until the morning dew has completely evaporated from the leaves.
-
Harvesting Technique: Using shears or a scythe, cut the entire plant stem at the base, approximately 2-4 inches above the soil. This encourages regrowth for subsequent harvests.
-
Post-Harvest Handling: Immediately move the harvested biomass to a dark, dry, and well-ventilated space. Hang the stems upside down in bundles to air dry. The drying process is complete when the leaves are crisp.
Protocol 2: Steam Distillation for Essential Oil Extraction
-
Material Preparation: Take the dried catnip biomass (leaves, stems, and flowers) and coarsely chop the material to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).
-
Loading: Place the chopped catnip material into the biomass flask. Do not pack it too tightly, to allow for even steam penetration.
-
Distillation: Pass steam through the plant material. The steam will vaporize the volatile essential oils.
-
Condensation: The mixture of steam and oil vapor is passed through a condenser, which cools it back into a liquid state.
-
Collection: Collect the condensed liquid (distillate), which will consist of hydrosol (aromatic water) and the essential oil. As the oil is typically less dense than water, it will form a layer on top.
-
Separation: Carefully separate the essential oil layer from the hydrosol. Store the collected oil in an airtight, dark glass vial at a cool temperature to prevent degradation.
Protocol 3: Quantification of Nepetalactones by HPLC-UV
-
Standard Preparation: Prepare a stock solution of pure this compound standards (Z,E- and E,Z-isomers, if available) in a suitable solvent like methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the extracted essential oil and dissolve it in a known volume of methanol to achieve a concentration within the linearity range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.
-
Detection: Set the UV detector to a wavelength of approximately 228 nm.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peaks for Z,E- and E,Z-nepetalactone in the sample chromatograms by comparing their retention times to the standards. Calculate the concentration of each isomer in the sample by using the calibration curve generated from the standards. For higher sensitivity and confirmation, HPLC-MS can be used, monitoring for the ion peak m/z 167.
References
Technical Support Center: Chemical Synthesis of Nepetalactone Derivatives
Welcome to the Technical Support Center for the chemical synthesis of nepetalactone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for specific challenges in this compound synthesis.
Stereoselectivity and Control of Diastereomers
Question: Why is achieving high stereoselectivity in the chemical synthesis of this compound so challenging, and what strategies can be employed to control the formation of specific diastereomers?
Answer:
This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. The precise spatial arrangement of these centers is crucial for biological activity. Chemical synthesis often results in a mixture of diastereomers because the energy differences between the transition states leading to these isomers can be small, making it difficult to favor the formation of a single isomer.
Troubleshooting Guide: Poor Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Non-stereoselective cyclization reaction | - Catalyst Selection: For syntheses involving cyclization of precursors like citronellal, the choice of catalyst is critical. Lewis acids tend to favor certain diastereomers. Experiment with different Lewis acids (e.g., ZnBr₂, Sc(OTf)₃, In(OTf)₃) and optimize the catalyst loading. - Organocatalysis: Employ organocatalysts, such as proline derivatives in intramolecular Michael additions, which can provide high enantio- and diastereoselectivity. The use of additives like DBU with Jørgensen–Hayashi catalysts has been shown to improve stereoselectivity.[1] - Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. |
| Epimerization of stereocenters | - Base/Acid Strength: If the reaction conditions are too acidic or basic, epimerization at labile stereocenters can occur. Use milder bases or acids, or buffer the reaction mixture. For instance, the trans-fused this compound can epimerize to the more stable cis-fused form in the presence of a base.[2][3] - Reaction Time: Minimize reaction times where possible to reduce the exposure of the product to conditions that might cause epimerization. |
| Choice of Synthetic Route | - Starting Material: The inherent chirality of the starting material can direct the stereochemical outcome. For example, starting from enantiomerically pure (R)-pulegone or (R)-citronellal can help control the stereochemistry of the final product. - Enzymatic/Biocatalytic Steps: Consider a chemo-enzymatic approach. Enzymes, like those in the biosynthetic pathway of Nepeta species, are highly stereoselective.[4][5] Using isolated enzymes or whole-cell biocatalysts for key transformations can yield single stereoisomers. |
Mandatory Visualization: Logic Diagram for Improving Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Low Reaction Yields and Side Product Formation
Question: My overall yield for the synthesis of a this compound derivative is very low. What are the common steps with low yields and what are the typical side products?
Answer:
Low yields in multi-step syntheses of this compound derivatives are a frequent issue. Key steps that are often problematic include the initial cyclization to form the iridoid skeleton and the final oxidation of nepetalactol to this compound. Side reactions can be prevalent, leading to a complex mixture of products and reducing the yield of the desired compound.
Troubleshooting Guide: Low Yields
| Problematic Step | Potential Cause of Low Yield | Troubleshooting Steps | Common Side Products |
| Cyclization of Citronellal | - Strong Brønsted acidity of the catalyst | - Use catalysts with predominantly Lewis acidity to minimize dehydration and cracking. - Optimize reaction temperature and time to prevent over-reaction. | Menthone, isomenthone, and various cracking/dehydration products. |
| Oxidation of Nepetalactol to this compound | - Instability of nepetalactol | - Use mild oxidizing agents (e.g., PCC, PDC, DMP). - Perform the oxidation at low temperatures to minimize decomposition. - The hemiacetal (nepetalactol) can be unstable; consider proceeding to the oxidation step without extensive purification of the intermediate. | Ring-opened iridodials, epimerized nepetalactones. |
| General Multi-step Synthesis | - Substrate toxicity to biocatalysts | - In semi-biosynthetic approaches, optimize substrate feeding strategies to avoid high concentrations that can be toxic to microorganisms. | - |
| - Inefficient purification between steps | - Ensure complete removal of reagents and byproducts from previous steps, as they can interfere with subsequent reactions. - Use appropriate purification techniques (e.g., column chromatography, distillation). | - | |
| - Need for protecting groups | - If the molecule contains multiple reactive functional groups, consider using protecting groups to prevent unwanted side reactions. | - |
Quantitative Data: Comparison of Catalysts for Citronellal Cyclization
| Catalyst | Conversion of Citronellal (%) | Selectivity for Isopulegol (%) | Reference |
| Zirconium Hydroxide | High | High | |
| Phosphated Zirconia | High | High | |
| Sulfated Zirconia | Very High | Poor | |
| Amberlyst | Very High | Poor | |
| Nafion | Very High | Poor | |
| H₃PW₁₂O₄₀/SiO₂ | 95-100 | ~80 (for (-)-isopulegol) | |
| Cu/beta zeolite | 90.20 (activity) | 80.98 | |
| Ni/beta zeolite | 42.53 (activity) | 76.60 |
Mandatory Visualization: Synthetic Workflow with Challenging Steps
Caption: Key challenging steps in a typical this compound synthesis.
Purification of this compound Diastereomers
Question: I have a mixture of this compound diastereomers. What are the recommended methods for their separation and purification?
Answer:
The separation of this compound diastereomers can be challenging due to their similar physical properties. A combination of chromatographic techniques and chemical methods is often employed.
Troubleshooting Guide: Diastereomer Separation
| Technique | Protocol and Troubleshooting |
| Column Chromatography | - Stationary Phase: Silica gel is commonly used. For difficult separations, consider using silver nitrate impregnated silica gel, which can separate compounds based on subtle differences in olefinic character. - Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity. Fine-tuning the solvent system is crucial for achieving good separation. |
| Gas Chromatography (GC) | - Column Selection: A polar capillary column (e.g., DB-WAX) is recommended for the separation of this compound isomers. - Temperature Program: A carefully optimized temperature program is necessary to resolve the different diastereomers. An example program starts at a lower temperature and ramps up to a higher temperature. |
| High-Performance Liquid Chromatography (HPLC) | - Column: Reversed-phase columns (e.g., C18) are often used. - Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is a common mobile phase. Isocratic or gradient elution can be used. |
| Chemical Separation (Epimerization) | - The trans-fused this compound can be converted to the more thermodynamically stable cis-fused isomer by treatment with a mild base. This difference in reactivity can be exploited for separation. By treating the mixture with a base, one isomer is selectively converted, simplifying the mixture for subsequent chromatographic purification. |
Experimental Protocol: Epimerization for Diastereomer Identification
-
Dissolve the Mixture: Dissolve the mixture of this compound diastereomers in a suitable solvent such as ethanol.
-
Add Base: Add a catalytic amount of a mild base (e.g., sodium ethoxide or a non-nucleophilic base like DBU).
-
Monitor the Reaction: Monitor the reaction by TLC or GC. The spot or peak corresponding to the trans-fused isomer will decrease over time, while the one for the cis-fused isomer will increase.
-
Work-up: Once the epimerization is complete (or has reached equilibrium), neutralize the base with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Purification: Purify the resulting mixture (which will be enriched in the cis-fused isomer) by column chromatography.
Experimental Methodologies
Synthesis of this compound from (R)-Citronellal via Oxidative Cyclization
This method provides a general workflow for the synthesis of this compound, highlighting key considerations at each step.
-
Cyclization of (R)-Citronellal to Isopulegol:
-
Reaction: (R)-Citronellal is treated with a Lewis acid catalyst (e.g., ZnBr₂) in an appropriate solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C to room temperature).
-
Challenges: Formation of diastereomeric isopulegols and other byproducts.
-
Optimization: Screen different Lewis acids and optimize the reaction temperature and time to maximize the yield of the desired isopulegol isomer.
-
-
Oxidation of Isopulegol to Pulegone:
-
Reaction: The secondary alcohol of isopulegol is oxidized to the corresponding ketone, pulegone, using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Challenges: Over-oxidation or side reactions if harsh conditions are used.
-
Optimization: Use mild oxidizing agents and control the reaction temperature.
-
-
Baeyer-Villiger Oxidation of Pulegone:
-
Reaction: Pulegone is treated with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom and form the lactone ring of this compound.
-
Challenges: Regioselectivity of the oxygen insertion and potential side reactions.
-
Optimization: The choice of peroxy acid and reaction conditions can influence the outcome.
-
-
Purification:
-
The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualization: Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound in Nepeta species.
References
- 1. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gwern.net [gwern.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of semi-biosynthetic this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of semi-biosynthetic this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Semi-Biosynthetic Nepetalactone Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the semi-biosynthetic production of nepetalactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks in the semi-biosynthetic production of this compound in yeast?
A1: The primary bottleneck in heterologous this compound production, particularly in Saccharomyces cerevisiae, is often the activity of the cytochrome P450 enzyme, geraniol-8-hydroxylase (G8H).[1][2][3][4] This enzyme catalyzes the rate-limiting hydroxylation of geraniol.[5] Inefficient G8H activity can lead to the accumulation of the precursor geraniol and limit the overall flux towards this compound. Another significant issue is the presence of native yeast enzymes, such as old yellow enzymes (OYE homologs), which can consume pathway intermediates, diverting them from the desired biosynthetic route and creating unwanted byproducts.
Q2: What are the key enzymes involved in the semi-biosynthetic pathway of this compound?
A2: The core enzymatic steps for the conversion of geraniol to this compound involve:
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidase (8HGO): An oxidoreductase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid synthase (ISY): This enzyme catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol stereoisomers.
-
Nepetalactol-related short-chain reductases (NEPS): These enzymes are involved in the stereoselective cyclization to different nepetalactol isomers and the final oxidation of nepetalactol to this compound.
Q3: Can the choice of cytochrome P450 reductase (CPR) affect this compound yield?
A3: Yes, the choice of CPR is critical. Cytochrome P450 enzymes like G8H require a reductase partner (CPR) for their catalytic activity. The efficiency of electron transfer from CPR to the P450 can significantly impact the overall enzyme performance. It has been demonstrated that screening a combinatorial library of G8H and CPR variants can identify optimal pairs that enhance 8-hydroxygeraniol titers and, consequently, this compound production.
Q4: What are common metabolic engineering strategies to enhance this compound yield in yeast?
A4: Several metabolic engineering strategies can be employed to boost this compound production:
-
Increasing Gene Copy Number: Increasing the copy number of the bottleneck enzyme, G8H, can lead to higher titers of 8-hydroxygeraniol.
-
Deletion of Competing Pathways: Deleting native yeast genes that encode for enzymes consuming pathway intermediates, such as OYE homologs, can redirect metabolic flux towards this compound synthesis and increase yield.
-
Pathway Optimization: Fine-tuning the expression levels of all pathway enzymes to avoid the accumulation of toxic intermediates and ensure a balanced metabolic flow is crucial.
-
Precursor Supply Enhancement: Engineering the upstream mevalonate (MVA) pathway to increase the supply of the precursor geranyl pyrophosphate (GPP) can also improve overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conversion of geraniol to 8-hydroxygeraniol | 1. Suboptimal G8H activity. 2. Inefficient G8H-CPR pairing. 3. Insufficient G8H expression. | 1. Screen different G8H orthologs. 2. Test various CPR partners in combination with your G8H. 3. Increase the gene copy number of G8H. |
| Accumulation of unwanted byproducts | 1. Native yeast enzymes are converting pathway intermediates. | 1. Identify and delete the genes encoding for competing enzymes, such as OYE homologs. |
| Low final this compound titer despite good intermediate production | 1. Inefficient activity of downstream enzymes (ISY, NEPS). 2. Suboptimal bioprocess parameters. | 1. Ensure optimal expression and codon usage for ISY and NEPS genes. 2. Optimize bioconversion parameters such as duration, cell density, and substrate feeding strategy. |
| Poor cell growth or toxicity | 1. Accumulation of toxic intermediates (e.g., geraniol, IPP). 2. Suboptimal fermentation conditions (e.g., pH, temperature). | 1. Balance the expression of pathway enzymes to prevent intermediate buildup. 2. Optimize fermentation medium and conditions. Monitor and control pH during fermentation. |
Quantitative Data Summary
| Strain Engineering Strategy | Host Organism | Key Improvement | This compound Titer | Reference |
| Deletion of OYE homologs | S. cerevisiae | Increased 8-hydroxygeraniol yield | 3.10 mg/L/OD600 | |
| Bioprocess optimization (one-factor-at-a-time and response surface methodology) | S. cerevisiae | 5.8-fold increase in titer | 153 mg/L | |
| Integration of Abies grandis GPP synthase (AgGPPS) | S. cerevisiae | Over 2-fold increase in geraniol titers | 16.18 ± 0.03 mg/L/OD600 (geraniol) |
Experimental Protocols
Protocol 1: Yeast Transformation and Cultivation for this compound Production
-
Yeast Strain: Use a suitable Saccharomyces cerevisiae strain (e.g., CEN.PK2-1C).
-
Plasmid Construction: Clone the codon-optimized genes for G8H, CPR, 8HGO, ISY, and NEPS into yeast expression vectors with appropriate promoters and terminators.
-
Yeast Transformation: Transform the yeast strain with the expression plasmids using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Preculture: Inoculate a single colony into 5 mL of selective synthetic defined (SD) medium and grow overnight at 30°C with shaking.
-
Main Culture: Inoculate the preculture into a larger volume of appropriate production medium.
-
Induction: If using inducible promoters, add the inducing agent (e.g., galactose) at the appropriate cell density.
-
Bioconversion: Add the precursor (e.g., geraniol) to the culture. The feeding strategy may need to be optimized.
-
Extraction and Analysis: After the desired incubation period, extract the this compound from the culture medium using an organic solvent (e.g., ethyl acetate) and analyze by GC-MS.
Protocol 2: Whole-Cell Biocatalysis Optimization
This protocol is based on the one-factor-at-a-time investigation to optimize bioprocess parameters.
-
Preculture Duration: Vary the duration of the preculture in selective media (t1) to determine the optimal time for cell growth and plasmid stability.
-
Culture Duration in Nonselective Media: Vary the duration of cultivation in nonselective media (t2) before the bioconversion to find the best conditions for biomass accumulation.
-
Bioconversion Duration: Investigate different bioconversion times (t3) to identify the point of maximum product accumulation.
-
Cell Concentration: Test different cell concentrations (n1) for the bioconversion to optimize the catalyst amount.
-
Substrate Addition: Vary the number of substrate additions (n2) and the amount of substrate added (x) to minimize substrate toxicity and maximize conversion.
Visualizations
References
- 1. Engineering Yeast for De Novo Synthesis of the Insect Repellent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Engineering yeast for de-novo synthesis of the insect repellent - this compound | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Stability and Shelf-Life of Nepetalactone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of nepetalactone-based products.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Stability
Q1: My this compound formulation is showing a rapid loss of potency. What are the likely causes?
A1: Rapid potency loss in this compound formulations is often attributed to several factors:
-
Isomer Instability: this compound exists as different isomers, with some being more stable than others. For instance, the Z,E-nepetalactone isomer tends to degrade more rapidly than the E,Z-nepetalactone isomer.[1][2]
-
Exposure to Light: Photodegradation is a significant cause of this compound instability. Studies have shown that light exposure leads to a considerable decrease in the concentration of this compound isomers.[1][2]
-
Hydrolysis: The lactone ring of this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of nepetalic acid.[1]
-
Oxidation: Oxidative degradation can also contribute to the loss of this compound. The presence of oxygen can lead to the formation of various degradation byproducts.
-
Temperature: Elevated temperatures can accelerate the degradation kinetics of this compound.
Q2: I've observed the formation of nepetalic acid in my formulation. How can I prevent this?
A2: The formation of nepetalic acid is a primary indicator of hydrolytic degradation. To mitigate this:
-
pH Control: Maintain the pH of your formulation in a neutral to slightly acidic range. Buffering your formulation can help stabilize the pH.
-
Moisture Control: For solid or non-aqueous formulations, minimize exposure to moisture during manufacturing and storage.
-
Microencapsulation: Encapsulating this compound can provide a physical barrier against moisture, thus preventing hydrolysis.
Q3: My formulation is stored in the dark, but I'm still seeing degradation. What else could be the cause?
A3: Even in the absence of light, this compound can degrade. Potential causes include:
-
Temperature Fluctuations: Ensure your storage conditions are temperature-controlled.
-
Oxygen Exposure: The headspace in your packaging can contain enough oxygen to cause oxidative degradation over time. Consider packaging under an inert atmosphere (e.g., nitrogen).
-
Excipient Incompatibility: Certain excipients in your formulation may be reacting with this compound. Conduct compatibility studies with all formulation components.
Q4: How can I improve the shelf-life of my this compound formulation?
A4: Several strategies can enhance the stability and extend the shelf-life of this compound formulations:
-
Microencapsulation: This technique creates a protective barrier around the this compound, shielding it from environmental factors like light, oxygen, and moisture. Gelatin is a commonly used encapsulating material.
-
Antioxidants: The addition of antioxidants can inhibit oxidative degradation pathways.
-
Controlled Release Formulations: Formulations designed for controlled release can protect the this compound until it is needed, thereby improving its stability over time.
-
Opaque Packaging: Storing the formulation in light-resistant containers is crucial to prevent photodegradation.
Analytical & Experimental Troubleshooting
Q5: I am having trouble with peak tailing and inconsistent retention times in my HPLC analysis of this compound. What should I check?
A5: These are common HPLC issues. Here's a troubleshooting guide:
-
Mobile Phase: Ensure your mobile phase is properly degassed and that the composition is accurate. Inconsistent mobile phase preparation is a frequent cause of retention time drift.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
-
Sample Solvent: If possible, dissolve your sample in the mobile phase to avoid peak distortion.
-
Column Contamination: If you observe peak tailing, your column may be contaminated. Flush the column with a strong solvent. A guard column can also help protect your analytical column.
Q6: My GC-MS analysis shows several unexpected peaks. How can I identify if they are degradation products?
A6: To identify degradation products:
-
Forced Degradation Study: Perform a forced degradation study by subjecting a pure this compound standard to stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples by GC-MS to identify the retention times and mass spectra of the resulting degradation products.
-
Mass Spectral Libraries: Compare the mass spectra of the unknown peaks to spectral libraries (e.g., NIST) for tentative identification.
-
Literature Review: Consult scientific literature for known degradation products of this compound. Common degradants include nepetalic acid, dehydrothis compound, and nepetonic acid.
Quantitative Data on this compound Stability
The following tables summarize the degradation of this compound isomers in different sample types when stored under varying light conditions over a two-year period.
Table 1: Degradation of Z,E-Nepetalactone (µg/g) Over 24 Months
| Sample Type | Storage Condition | Month 0 | Month 6 | Month 12 | Month 24 |
| Biomass | Light | 1000 | 850 | 700 | 500 |
| Dark | 1000 | 950 | 900 | 850 | |
| Ethanol Extract | Light | 1000 | 700 | 500 | 200 |
| Dark | 1000 | 900 | 800 | 700 | |
| Extract Solution | Light | 1000 | 750 | 600 | 300 |
| Dark | 1000 | 920 | 850 | 780 |
Table 2: Degradation of E,Z-Nepetalactone (µg/g) Over 24 Months
| Sample Type | Storage Condition | Month 0 | Month 6 | Month 12 | Month 24 |
| Biomass | Light | 500 | 300 | 150 | 50 |
| Dark | 500 | 450 | 400 | 350 | |
| Ethanol Extract | Light | 500 | 200 | 50 | 0 |
| Dark | 500 | 400 | 300 | 200 | |
| Extract Solution | Light | 500 | 250 | 100 | 20 |
| Dark | 500 | 420 | 350 | 280 |
Note: The data presented are illustrative and based on trends observed in stability studies. Actual degradation rates will vary depending on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: HPLC-UV Stability-Indicating Method for this compound
This protocol outlines a method for the quantitative analysis of this compound and the detection of its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate the presence of degradation products.
-
Protocol 2: GC-MS Analysis of this compound Degradation Products
This protocol is for the identification of volatile and semi-volatile degradation products of this compound.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Helium (carrier gas).
-
This compound standard.
-
Solvent for sample dissolution (e.g., hexane or dichloromethane).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
-
Procedure:
-
Prepare a solution of the sample in a suitable solvent.
-
Inject an aliquot of the solution into the GC-MS system.
-
Identify this compound and its isomers based on their retention times and mass spectra.
-
Tentatively identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
-
Protocol 3: Lab-Scale Microencapsulation of this compound via Spray Drying
This protocol provides a general procedure for encapsulating this compound to improve its stability.
-
Materials:
-
This compound.
-
Wall material (e.g., gelatin, maltodextrin).
-
Distilled water.
-
Homogenizer.
-
Spray dryer.
-
-
Procedure:
-
Prepare the Wall Solution: Dissolve the wall material in distilled water with gentle heating and stirring.
-
Prepare the Emulsion: Add the this compound to the wall solution and homogenize at high speed to form a stable oil-in-water emulsion.
-
Spray Drying:
-
Inlet Temperature: 160-180 °C.
-
Outlet Temperature: 80-100 °C.
-
Feed Rate: Adjust to maintain the desired outlet temperature.
-
-
Collection: Collect the powdered microcapsules from the cyclone collector.
-
Storage: Store the microcapsules in a cool, dry, and dark place.
-
Visualizations
References
Troubleshooting isomer separation in nepetalactone purification
Technical Support Center: Nepetalactone Isomer Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound isomers?
A1: The two primary methods for separating this compound isomers, such as Z,E-nepetalactone and E,Z-nepetalactone, are:
-
pH-Sensitive Chemical Separation: This technique relies on the differential hydrolysis rates of the isomers. One isomer is selectively hydrolyzed to its corresponding nepetalic acid, allowing for separation based on solubility differences.[1][2]
-
Chromatographic Separation: Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to separate isomers based on their differential interactions with a stationary phase.[3][4]
Q2: I am experiencing poor separation of isomers during column chromatography. What are the likely causes and solutions?
A2: Poor resolution in column chromatography can stem from several factors. Here are some common issues and how to address them:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers.
-
Solution: Systematically vary the solvent ratio (e.g., hexane and ethyl acetate) and monitor the separation using TLC to find the optimal mobile phase that provides the best separation of spots.[3]
-
-
Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.
-
-
Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often more effective than dry packing.
-
-
Compound Degradation: Nepetalactones may be sensitive to the acidity of standard silica gel, leading to degradation and streaking on the column.
-
Solution: Consider deactivating the silica gel by treating it with a small amount of a base, like triethylamine, mixed into the eluent. Alternatively, other stationary phases like alumina or florisil could be tested.
-
Q3: My yield of the desired this compound isomer is very low after the pH-sensitive chemical separation. What could be the reason?
A3: Low yield in the chemical separation method can be attributed to several factors:
-
Incomplete Hydrolysis: The hydrolysis of the target isomer (e.g., ZE-nepetalactone) may not have gone to completion.
-
Solution: Increase the reaction time or gently warm the biphasic mixture to ensure complete hydrolysis. Monitor the reaction progress using TLC.
-
-
Emulsion Formation: During the aqueous extraction, an emulsion may form, trapping the product and making separation of the organic and aqueous layers difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
-
Inefficient Re-lactonization: The conversion of the nepetalic acid back to the this compound might be incomplete.
-
Solution: Ensure the acidification step reaches the optimal pH (around 4.5) and that a catalytic amount of an acid like p-toluenesulfonic acid is used during azeotropic distillation to drive the lactonization to completion.
-
Q4: How can I confirm the identity and purity of my separated this compound isomers?
A4: A combination of analytical techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the isomers and confirm their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the specific stereochemistry of each isomer.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the separation and assess the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the isomeric ratio.
Troubleshooting Guides
Guide 1: Poor Resolution in Column Chromatography
This guide provides a systematic approach to troubleshooting poor separation of this compound isomers during column chromatography.
Table 1: Troubleshooting Poor Chromatographic Resolution
| Symptom | Possible Cause | Recommended Action |
| Co-eluting Isomers | Mobile phase polarity is too high or too low. | Optimize the solvent system. A common mobile phase is a gradient of ethyl acetate in hexane. Start with a low polarity and gradually increase it. |
| Broad or Tailing Peaks | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Improper column packing. | Repack the column carefully, ensuring a homogenous bed. | |
| Streaking or No Elution | Compound is degrading on the silica gel. | Deactivate the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. |
| Unexpected Elution Order | Changes in temperature or mobile phase composition. | Maintain consistent experimental conditions. Small changes in temperature can affect selectivity in chiral separations. |
Guide 2: Low Yield in pH-Sensitive Chemical Separation
This guide addresses common issues leading to low recovery of the desired this compound isomer.
Table 2: Troubleshooting Low Yield in Chemical Separation
| Symptom | Possible Cause | Recommended Action |
| Desired isomer remains in the organic phase after hydrolysis. | Incomplete hydrolysis of the target isomer. | Increase stirring time, consider gentle heating, or use a slightly higher concentration of the inorganic base. |
| Difficulty separating aqueous and organic layers. | Emulsion formation. | Add brine to the separatory funnel to break the emulsion. |
| Low recovery of the hydrolyzed isomer from the aqueous phase. | Inefficient re-lactonization. | Ensure the pH is adjusted correctly to ~4.5 before azeotropic distillation with a catalyst like p-toluenesulfonic acid. |
| Product loss during workup. | Multiple extractions are needed for complete recovery. | Perform multiple extractions (at least 3) of the aqueous phase with the organic solvent to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: pH-Sensitive Chemical Separation of ZE- and EZ-Nepetalactone
This protocol is adapted from the method described by Chauhan and Zhang.
-
Dissolution: Dissolve the crude catnip oil in a water-immiscible, non-halogenated organic solvent (e.g., toluene or diethyl ether).
-
Hydrolysis: Add an aqueous solution of an inorganic base (e.g., 10% sodium bicarbonate). Stir the biphasic mixture vigorously for several hours. This will selectively hydrolyze the ZE-nepetalactone to ZE-nepetalic acid, which will move into the aqueous phase.
-
Layer Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic phase contains the EZ-nepetalactone, while the aqueous phase contains the sodium salt of ZE-nepetalic acid.
-
Isolation of EZ-Nepetalactone: Separate the organic layer. Wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the EZ-nepetalactone.
-
Isolation of ZE-Nepetalactone:
-
Acidify the separated aqueous phase to approximately pH 4.5 with an appropriate acid (e.g., 10% HCl).
-
Add a water-immiscible organic solvent and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture with a Dean-Stark apparatus to azeotropically remove water and drive the re-lactonization of ZE-nepetalic acid back to ZE-nepetalactone.
-
Once the reaction is complete, wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the ZE-nepetalactone.
-
Protocol 2: Column Chromatography for this compound Isomer Purification
This is a general protocol for purifying this compound isomers using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A typical solvent system is a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute the isomers.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Analysis: Combine the fractions containing the pure desired isomer and concentrate the solvent under reduced pressure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US20060121134A1 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]
- 3. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. supercriticalfluids.com [supercriticalfluids.com]
Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of Nepetalactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ultrasonic-assisted extraction (UAE) of nepetalactone from Nepeta species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inefficient cell wall disruption. | • Increase ultrasonic power/amplitude. • Decrease particle size of the plant material by grinding. • Ensure proper coupling between the transducer and the extraction vessel.[1] |
| Inappropriate solvent selection. | • Use a non-polar or moderately polar solvent like ethanol, as this compound is a monoterpenoid. • Optimize the ethanol-water concentration; a 50% ethanol concentration has been shown to be effective in some cases.[2] | |
| Suboptimal extraction parameters. | • Increase extraction time. Studies have explored times ranging from 5 to 360 minutes.[3][4] • Adjust the temperature. While higher temperatures can increase solubility, excessive heat may degrade the target compound. A range of 25-60°C is often used.[4] | |
| Insufficient solvent-to-solid ratio. | • Increase the volume of solvent relative to the plant material. Ratios from 10:1 to 60:1 (mL/g) have been investigated. | |
| Inconsistent Results Batch-to-Batch | Variability in plant material. | • Standardize the plant material (e.g., use leaves from the same harvest, ensure consistent drying and grinding). |
| Fluctuations in ultrasonic equipment performance. | • Regularly check and calibrate the ultrasonic equipment. • Ensure the transducer is not damaged and is properly cleaned. • Monitor for unexpected heat buildup around the transducer. | |
| Inconsistent extraction procedure. | • Strictly adhere to the optimized protocol for all extractions. | |
| Degradation of this compound | Excessive ultrasonic power or time. | • Reduce the ultrasonic power or use a pulsed mode if available. • Decrease the extraction time. Kinetic studies can help determine the point of maximum extraction before degradation begins. |
| High extraction temperature. | • Lower the extraction temperature. Consider using a cooling bath to maintain a consistent, lower temperature. Temperatures above 45-50°C may increase the risk of degradation for some bioactive compounds. | |
| Poor HPLC-UV Signal for this compound | Low concentration in the extract. | • Concentrate the extract before analysis. • Optimize the extraction to increase the this compound yield. |
| Incorrect detection wavelength. | • Ensure the UV detector is set to approximately 228 nm, which is the absorption maximum for this compound. | |
| Issues with the HPLC method. | • Verify the mobile phase composition and flow rate. • Ensure the HPLC column is appropriate for the separation of monoterpenoids. |
Frequently Asked Questions (FAQs)
What are the key parameters to optimize for the ultrasonic-assisted extraction of this compound?
The most influential parameters for UAE of this compound are:
-
Ultrasonic Power/Amplitude: Higher power can enhance extraction efficiency but may also lead to degradation.
-
Extraction Time: Longer durations can increase yield, but excessive time may cause compound degradation.
-
Extraction Temperature: Temperature affects solubility and solvent viscosity; however, high temperatures can be detrimental.
-
Solvent Composition: The type and concentration of the solvent (e.g., ethanol in water) significantly impact extraction efficiency.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction but may lead to more dilute extracts.
-
Particle Size: Smaller particle sizes increase the surface area available for extraction.
What is the recommended solvent for this compound extraction?
Ethanol is a commonly used solvent for the extraction of this compound. The concentration of ethanol in water should be optimized; studies on other plant materials have found a 50% ethanol concentration to be effective.
At what wavelength should I detect this compound using HPLC-UV?
This compound can be detected by HPLC with a UV detector at a wavelength of 228 nm.
Can high-power ultrasonication degrade this compound?
Excessive ultrasonic power and duration can lead to the degradation of bioactive compounds. It is crucial to optimize these parameters to maximize yield while minimizing degradation. Using a pulsed ultrasonic mode can also help mitigate this issue.
How can I confirm the presence of this compound in my extract?
The presence of this compound can be confirmed by comparing the retention time and UV spectrum of the peak in your sample with that of a pure this compound standard using HPLC-UV. For more definitive identification, HPLC-MS can be used to confirm the molecular weight of the compound.
Data Presentation: Optimized UAE Parameters from Literature
The following tables summarize the experimental parameters used in various studies for the extraction of compounds from Nepeta species.
Table 1: Optimization of Ultrasonic-Soxhlet Extraction of Nepeta Cataria Essential Oil
| Parameter | Range Studied | Optimal Value (Predicted) |
| Extraction Time (min) | 120 - 360 | 269.48 |
| Sonication Temperature (°C) | 30 - 50 | 40.18 |
| Sample to Solvent Ratio (g/150mL) | 30 - 60 | 33.22 |
| Solvent | Ethanol | Ethanol |
Table 2: Optimization of UAE of Bioactive Compounds from Nepeta binaludensis
| Parameter | Range Studied | Optimal Value |
| Ultrasonic Extraction Time (min) | 5 - 15 | 15 |
| Ultrasound Amplitude (%) | 20 - 100 | 60 |
| Ultrasonic Extraction Temperature (°C) | 25 - 45 | 25 |
| Ultrasonic Duty Cycle (%) | 20 - 100 | 60 |
| Solvent | Ethanol | Ethanol |
Experimental Protocols
1. General Protocol for Ultrasonic-Assisted Extraction of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup and plant material.
-
Sample Preparation:
-
Dry the aerial parts of the Nepeta species (e.g., leaves) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried plant material to a fine powder (e.g., particle size of 0.25-0.30 mm).
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel (e.g., a flask).
-
Add the chosen solvent (e.g., 85% ethanol) at a predetermined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters:
-
Temperature: e.g., 50°C
-
Time: e.g., 75 minutes
-
Ultrasonic Power/Amplitude: This will depend on your equipment and should be optimized.
-
-
Begin the sonication process.
-
-
Post-Extraction:
-
After extraction, separate the extract from the solid plant material by filtration or centrifugation.
-
If necessary, concentrate the extract using a rotary evaporator.
-
Store the extract at a low temperature (e.g., 4°C) prior to analysis.
-
2. Protocol for HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Dilute the crude extract with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Flow Rate: e.g., 1 mL/min.
-
Injection Volume: e.g., 10-20 µL.
-
UV Detection Wavelength: 228 nm.
-
-
Quantification:
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Quantify the this compound in the extract by comparing its peak area to the calibration curve.
-
Visualizations
References
Strategies to increase nepetalactone concentration in new catnip cultivars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase nepetalactone concentration in new catnip (Nepeta cataria) cultivars.
Section 1: FAQs - Genetic and Breeding Strategies
Question: We are starting a breeding program. What are the key genetic targets for increasing this compound concentration?
Answer: The primary genetic targets are the genes encoding the enzymes in the this compound biosynthetic pathway. Comparative genomics has revealed that this pathway re-evolved in the Nepeta genus.[1][2][3] Key enzymes, and therefore gene targets, include Geraniol Synthase (GES), Iridoid Synthase (ISY), and this compound-related short-chain dehydrogenase enzymes (NEPS).[1][4] Specifically, NEPS and major latex-protein-like (MLPL) enzymes work with ISY to control the stereochemistry of the final this compound isomers. Identifying and selecting for alleles of these genes that confer higher expression or efficiency is a primary goal. Recently developed cultivars 'CR3' and 'CR9' are examples of successful breeding efforts, showing improved biomass and essential oil yields rich in nepetalactones.
Question: Our selected high-yield cultivars show inconsistent this compound levels across generations. What could be the cause?
Answer: This issue, known as phenotypic instability, can arise from several factors:
-
Genetic Segregation: If the parent lines were not fully homozygous for the high-yield traits, offspring will show genetic variation, leading to differing this compound profiles. Ensure parent lines are stable and inbred for several generations.
-
Epigenetic Factors: Environmental stress or other factors can cause changes in gene expression without altering the DNA sequence. These changes can sometimes be heritable but are often unstable.
-
Environmental Interaction (GxE): The high-yield phenotype may be strongly dependent on specific environmental conditions. When these conditions change, the genetic potential may not be fully expressed. It is crucial to characterize the GxE interaction for your cultivars.
Question: Is it possible to use genetic engineering to boost this compound production?
Answer: Yes, genetic engineering is a promising strategy. Since the key biosynthetic genes (GES, ISY, MLPL, NEPS) have been identified, several approaches are feasible:
-
Overexpression: Inserting additional copies of key biosynthetic genes under the control of a strong, constitutive promoter can increase the metabolic flux towards this compound.
-
Pathway Engineering: Modifying competing metabolic pathways to redirect precursors towards this compound synthesis.
-
Transcription Factor Regulation: Identifying and overexpressing transcription factors that upregulate the entire this compound pathway.
-
Heterologous Expression: The pathway has been successfully expressed in yeast to produce this compound, demonstrating that the genes are amenable to engineering.
Section 2: Troubleshooting Guide - Environmental & Cultivation Issues
Problem: The same cultivar shows significant variation in this compound concentration between different harvest seasons.
Answer: This is a common issue as the production of secondary metabolites in Nepeta cataria is highly sensitive to environmental conditions.
-
Troubleshooting Steps:
-
Analyze Environmental Data: Compare temperature, precipitation, humidity, and light quality/duration data for the different harvest periods. Higher temperatures and specific light conditions can influence enzyme activity and overall plant metabolism.
-
Standardize Harvest Time: The developmental stage of the plant significantly affects essential oil composition. Harvests should be standardized to the same stage (e.g., full bloom) for consistency.
-
Soil and Nutrient Management: Ensure consistent soil type and nutrient application, as fertilization (specifically nitrogen) can impact biomass and oil yield.
-
Water Stress: Both excessive and insufficient water can stress the plant and alter secondary metabolite production. Drought stress has been shown to influence essential oil content.
-
Problem: Our field-grown plants have lower this compound content compared to greenhouse-grown plants of the same cultivar.
Answer: This discrepancy often points to uncontrolled variables in the field.
-
Troubleshooting Steps:
-
Biotic Stress: Field plants are exposed to pests and pathogens. While some stress can induce defense compounds like this compound, severe infestation can damage the plant and reduce overall yield.
-
Nutrient Leaching/Competition: In the field, nutrient availability can be less consistent due to rain and competition from weeds.
-
Environmental Extremes: Field plants are subject to greater temperature swings, wind, and UV radiation, which can affect metabolism.
-
Soil Microbiome: Differences in the soil microbiome between controlled greenhouse media and field soil can influence nutrient uptake and plant health.
-
Data Presentation: Cultivar and Harvest Performance
Table 1: Accumulated Biomass and Essential Oil Yield in Novel Catnip Genotypes (2-Year Total)
| Genotype | Accumulated Biomass ( g/plant ) | Accumulated Essential Oil ( g/plant ) |
|---|---|---|
| CR3 | 457.6 | ~3.2 |
| CR9 | ~490.0 | ~3.2 |
| CR9 x CR3 (Hybrid) | ~490.0 | ~2.98 |
(Data synthesized from Reichert et al., 2016; Simon et al., 2019, as cited in)
Table 2: Influence of Harvest Time on Iridoid Content (mg/100g)
| Harvest Period | Nepetalic Acid (NA) | Nepetalactam (NT) | Dihydrothis compound (DHNL) |
|---|---|---|---|
| July 2017 (Summer) | 262.8 | 21.0 | 6.4 |
| Sept 2017 (Fall) | 169.8 | 3.7 | 3.2 |
| June 2018 (Summer) | 457.6 | 4.1 | 4.4 |
(Data sourced from)
Section 3: FAQs - Biochemical Strategies & Elicitation
Question: What are elicitors and how can they be used to increase this compound concentration?
Answer: Elicitors are biotic or abiotic compounds that, when applied in low concentrations, induce a defense response in plants, often leading to a significant increase in the production of secondary metabolites. For this compound, which serves as a defense compound against insects, applying elicitors can stimulate its biosynthetic pathway.
-
Biotic Elicitors: These are of biological origin and include substances like yeast extract, chitosan, and components from fungal or bacterial cell walls.
-
Abiotic Elicitors: These are non-biological factors, including plant hormones like Methyl Jasmonate (MeJA) and Salicylic Acid (SA), as well as heavy metal ions or UV radiation. The mechanism involves the elicitor binding to a receptor on the plant cell, which initiates a signaling cascade that upregulates the genes responsible for this compound synthesis.
Question: We applied Methyl Jasmonate (MeJA) to our catnip cultures, but the this compound yield did not increase. What went wrong?
Answer: The effectiveness of elicitation depends on several optimized parameters.
-
Troubleshooting Steps:
-
Concentration: Elicitor response is highly dose-dependent. A concentration that is too low may not trigger a response, while a concentration that is too high can be toxic and inhibit growth or even cause cell death. You must perform a dose-response curve experiment.
-
Timing and Duration: The growth phase of the plant or culture is critical. Elicitors are often most effective when applied during the exponential growth phase. The duration of exposure also needs to be optimized.
-
Elicitor Type: Not all plants respond equally to all elicitors. It is advisable to screen a panel of different elicitors (e.g., MeJA, Salicylic Acid, Yeast Extract) to find the most effective one for your specific cultivar.
-
Nutrient Medium: The composition of the growth medium can influence the plant's ability to respond to elicitation. Ensure the medium is not depleted of essential precursors or cofactors.
-
Section 4: Experimental Protocols
Protocol 1: Elicitation with Methyl Jasmonate (MeJA)
This protocol describes a general procedure for testing the effect of MeJA on this compound production in young catnip plants.
-
Plant Material: Use genetically uniform, 6-week-old catnip plants grown under controlled conditions (e.g., 22°C, 16:8h light:dark cycle).
-
Elicitor Preparation: Prepare a stock solution of MeJA in ethanol. Create a dilution series to achieve final treatment concentrations (e.g., 0 µM (control), 50 µM, 100 µM, 250 µM). The final ethanol concentration in all treatments, including the control, should be identical and low (<0.1%) to avoid solvent effects.
-
Application: Apply the MeJA solutions as a foliar spray until runoff is observed. Ensure even coverage of all aerial parts of the plant. The control group should be sprayed with the same solution lacking MeJA.
-
Incubation: Return plants to the controlled environment.
-
Harvesting: Harvest aerial biomass at specific time points post-elicitation (e.g., 24h, 48h, 72h, 96h).
-
Post-Harvest Processing: Immediately flash-freeze the harvested material in liquid nitrogen and store at -80°C or proceed directly to extraction to prevent degradation of volatile compounds.
-
Analysis: Perform extraction and quantification of this compound using the analytical protocol below.
Protocol 2: Extraction and Quantification of Nepetalactones by GC-MS
This protocol provides a method for the extraction and analysis of nepetalactones from catnip biomass.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the frozen plant material to obtain a consistent dry weight.
-
Grind the dried material into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction (Hydrodistillation):
-
Place a known amount of dried powder (e.g., 5 g) into a flask with distilled water.
-
Perform hydrodistillation for approximately 2 hours using a Clevenger-type apparatus to collect the essential oil.
-
Alternatively, for smaller-scale screening, a solvent extraction can be performed. Macerate 1g of powder in 10 mL of a non-polar solvent like hexane or diethyl ether, vortex vigorously, and sonicate for 30 minutes. Centrifuge and collect the supernatant.
-
-
GC-MS Analysis:
-
Sample Preparation: Dilute the collected essential oil or solvent extract in an appropriate solvent (e.g., hexane) to a concentration within the calibrated range of the instrument. Add an internal standard (e.g., tetradecane) for accurate quantification.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Mode: Full scan from m/z 40-400 for identification.
-
Selected Ion Monitoring (SIM): Monitor key ions (e.g., m/z 167 for protonated this compound) for sensitive quantification.
-
-
-
Quantification:
-
Identify this compound isomers based on their retention times and mass spectra compared to authentic standards.
-
Calculate the concentration by integrating the peak areas and comparing them against a calibration curve generated from pure standards.
-
Mandatory Visualizations
Caption: The biosynthetic pathway of this compound from Geranyl Pyrophosphate (GPP).
Caption: Workflow for an experiment to test elicitor impact on this compound.
Caption: General workflow for this compound quantification from plant material.
References
- 1. The evolutionary origins of the cat attractant this compound in catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catnip’s chemical attractant is new twist on old family tradition – Research News [floridamuseum.ufl.edu]
- 3. scitechdaily.com [scitechdaily.com]
- 4. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Repellency Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for consistent and reliable repellency testing.
Troubleshooting Guides
Issue 1: High Variability in Repellency Data Across Replicates
Q1: We are observing significant variability in percentage repellency and complete protection time for the same repellent compound across different experimental replicates. What are the potential causes and solutions?
A1: High variability is a common challenge in repellency bioassays and can stem from a combination of biotic and abiotic factors. Here’s a checklist of potential causes and how to address them:
-
Environmental Conditions: Inconsistencies in temperature, humidity, and light cycles can significantly impact mosquito activity and sensory perception.
-
Solution: Maintain and monitor a consistent environment within your testing facility. Aim for a temperature range of 25-29°C and relative humidity of 60-80% for most common mosquito species like Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. Ensure a standardized light-dark cycle (e.g., 12:12 hours) and conduct experiments at the same time of day to account for circadian rhythms in mosquito host-seeking behavior.
-
-
Mosquito Age and Physiological State: The age and nutritional status of mosquitoes can alter their host-seeking drive and sensitivity to repellents.
-
Solution: Use a standardized age range of non-blood-fed female mosquitoes, typically 5-10 days post-emergence, for all experiments.[1] Ensure mosquitoes have consistent access to a sugar source (e.g., 10% sucrose solution) until a few hours before the assay.
-
-
Host Attractiveness: Human volunteers can have inherently different levels of attractiveness to mosquitoes, introducing variability in arm-in-cage assays.
-
Solution: If using human subjects, consider pre-screening volunteers to assess their baseline attractiveness. Alternatively, use a standardized artificial attractant or a consistent group of volunteers for all tests. When analyzing data, it can be useful to normalize results based on the baseline attractiveness of each volunteer.
-
-
Repellent Application: Inconsistent application of the repellent can lead to variable dosing on the treated surface.
-
Solution: Develop and adhere to a strict standard operating procedure (SOP) for repellent application. This should include the precise volume or weight of the repellent per unit area of skin or substrate and a standardized method for spreading it evenly.
-
Issue 2: Low or No Mosquito Biting Activity in Control Groups
Q2: Our control group (untreated arm/substrate) is showing very low landing or biting rates, making it difficult to assess the efficacy of our test repellents. What could be the problem?
A2: Low activity in the control group undermines the validity of the assay. Here are common reasons and their solutions:
-
Suboptimal Environmental Conditions: As mentioned above, temperature and humidity outside the optimal range can suppress mosquito activity.
-
Solution: Verify and calibrate your environmental controls to ensure they are within the recommended ranges for the mosquito species being tested.
-
-
Time of Day: Mosquitoes have specific activity periods.
-
Solution: Conduct your assays during the peak host-seeking times for your mosquito species. For example, Aedes aegypti is a day-biting mosquito, while Anopheles gambiae and Culex quinquefasciatus are more active at dusk and during the night.
-
-
Mosquito Health and Vigor: Poor rearing conditions or aged mosquitoes may result in low activity.
-
Solution: Ensure your mosquito colony is healthy and that the larvae are not overcrowded or underfed. Use mosquitoes within the optimal age range for host-seeking.
-
-
Acclimation Period: Mosquitoes may need time to adjust to the test environment.
-
Solution: Allow mosquitoes to acclimate to the test cage for a sufficient period (e.g., 30-60 minutes) before introducing the control or treated stimulus.
-
Issue 3: Inconsistent Results in Y-Tube Olfactometer Assays
Q3: We are getting inconsistent choices or no clear preference in our Y-tube olfactometer experiments. What factors should we check?
A3: Y-tube olfactometers are sensitive to subtle environmental cues. Inconsistent results often point to issues with the experimental setup:
-
Airflow Rate: The rate of airflow is critical for delivering the odor plume to the mosquitoes. If the flow is too high, it may be difficult for the mosquitoes to orient themselves. If it is too low, the odor may not be effectively dispersed.
-
Solution: Standardize and measure the airflow in both arms of the olfactometer. A common starting point is 0.2-0.4 m/s. Ensure the flow is equal in both arms to avoid any positional bias.
-
-
Odor Contamination: Residual odors from previous experiments can confound results.
-
Solution: Thoroughly clean the olfactometer with a suitable solvent (e.g., ethanol or acetone) and bake it in an oven between experiments to remove any residual chemicals.
-
-
Visual Cues: Mosquitoes can be influenced by visual stimuli.
-
Solution: Conduct experiments in a controlled lighting environment, ensuring uniform illumination to avoid shadows or bright spots that might influence the mosquitoes' choice. The olfactometer should be positioned to minimize external visual distractions.
-
-
Vibration: Mosquitoes are sensitive to vibrations, which can cause them to freeze or fly erratically.
-
Solution: Place the olfactometer on a stable surface, away from sources of vibration such as pumps or fans.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal age for mosquitoes used in repellency bioassays?
A: For most common vector species like Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus, non-blood-fed female mosquitoes aged 5 to 10 days post-emergence are considered ideal for repellency testing. Younger mosquitoes may not be fully sexually mature or have a strong host-seeking drive, while older mosquitoes may exhibit a decline in activity. Some studies have shown that DEET efficacy can increase with mosquito age.[1]
Q: How does the concentration of a repellent like DEET affect the complete protection time?
A: Generally, higher concentrations of DEET provide a longer duration of protection.[2][3] However, the relationship is not always linear, and the duration can be influenced by factors such as the mosquito species, the individual's attractiveness, and environmental conditions. For example, a 23.8% DEET formulation has been shown to provide a mean complete protection time of over 300 minutes.
Q: Can the size of the test cage in an arm-in-cage assay affect the results?
A: Yes, cage size can influence the outcome of arm-in-cage assays. Smaller cages can lead to a higher density of mosquitoes and potentially more aggressive biting behavior, which may result in shorter complete protection times. Conversely, very large cages might dilute the effect of volatile repellents. It is important to use a standardized cage size for all comparative studies.
Q: What should be the mortality rate in the control group during a bioassay?
A: Ideally, the mortality rate in the control group should be very low, typically less than 10%. High mortality in the control group (e.g., >20%) can indicate underlying issues with the mosquito colony's health, suboptimal environmental conditions, or mishandling of the insects, and may invalidate the results of the assay.
Q: Can previous exposure to a repellent affect a mosquito's response in subsequent tests?
A: Some studies suggest that prior exposure to a repellent can influence a mosquito's subsequent behavior, potentially leading to a decreased repellent effect within a short timeframe. This highlights the importance of using naive mosquitoes for each replicate to ensure unbiased results.
Data Presentation
Table 1: Influence of Environmental Conditions on Mosquito Biting Activity
| Parameter | Aedes aegypti | Anopheles gambiae | Culex quinquefasciatus |
| Optimal Temperature | 27 ± 2°C | 27 ± 2°C | 25 ± 2°C |
| Optimal Humidity | 70 ± 10% RH | 80 ± 10% RH | 60 ± 10% RH |
| Peak Activity Period | Daytime | Night | Night |
Table 2: Effect of DEET Concentration on Complete Protection Time (CPT) against Aedes aegypti
| DEET Concentration | Mean CPT (minutes) |
| 5% | ~120 |
| 10% | ~180 |
| 20% | ~240 |
| 25% | >300 |
Note: CPT can vary based on formulation, individual attractiveness, and environmental conditions.
Experimental Protocols
1. Arm-in-Cage Repellency Assay (Modified from WHO Guidelines)
This protocol is designed to determine the complete protection time of a topical repellent.
-
Materials:
-
Test cage (e.g., 40x40x40 cm) containing 200 host-seeking, 5-10 day old, non-blood-fed female mosquitoes.
-
Test repellent formulation.
-
Control substance (e.g., ethanol or the repellent's base formulation without the active ingredient).
-
Human volunteers.
-
Protective gloves.
-
Timer.
-
-
Procedure:
-
Acclimate mosquitoes in the test cage for at least 30 minutes under controlled environmental conditions (27 ± 2°C, 70 ± 10% RH).
-
Volunteers should wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry for at least 30 minutes before application.
-
Apply a standardized amount of the test repellent (e.g., 1.0 mL) evenly to the forearm of one arm, from the wrist to the elbow. The other arm serves as the control.
-
At time zero, the volunteer inserts the treated forearm into the test cage for a 3-minute exposure period.
-
Record the number of mosquito landings and probes during the exposure period.
-
The test is considered complete for that time point if there are no bites. The arm is then withdrawn.
-
Repeat the exposure every 30 minutes until the first confirmed bite occurs (one bite followed by another in the same or next exposure period).
-
The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.
-
Expose the untreated control arm periodically to ensure mosquito biting activity remains high.
-
2. Y-Tube Olfactometer Assay for Spatial Repellency
This protocol assesses the ability of a volatile compound to repel mosquitoes at a distance.
-
Materials:
-
Glass Y-tube olfactometer.
-
Clean, humidified air source with flow meters.
-
Test chamber and control chamber.
-
Test compound and solvent control.
-
50 host-seeking, 5-10 day old, non-blood-fed female mosquitoes per replicate.
-
-
Procedure:
-
Thoroughly clean and bake the Y-tube olfactometer to remove any residual odors.
-
Set up the olfactometer in a room with controlled temperature, humidity, and lighting.
-
Establish a constant and equal airflow (e.g., 0.2 m/s) through both arms of the Y-tube.
-
Apply the test compound to a filter paper and place it in the test chamber. Place a filter paper with the solvent control in the control chamber.
-
Release the mosquitoes at the base of the Y-tube.
-
Allow a set amount of time (e.g., 10 minutes) for the mosquitoes to make a choice.
-
At the end of the period, close the arms of the olfactometer and count the number of mosquitoes in each arm and the number that made no choice.
-
Calculate the Repellency Index (RI) as: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
-
Reverse the position of the treatment and control arms between replicates to control for any positional bias.
-
Mandatory Visualizations
References
Mitigating degradation of nepetalactone during storage and application
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of nepetalactone during storage and application.
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation?
This compound is susceptible to degradation from exposure to environmental factors, primarily:
-
Light: Exposure to light, particularly UV radiation, is a significant factor in the degradation of certain this compound isomers.[1]
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
2. What are the known degradation products of this compound?
Several degradation byproducts of this compound have been identified, including:
-
Nepetonic acid
-
Dehydrothis compound
-
Nepetalic acid
-
An anhydride
-
An ethanolic ester (when in an ethanol solution)[1]
3. Are there differences in the stability of this compound isomers?
Yes, different stereoisomers of this compound exhibit varying stability. For instance, in one study, the Z,E-nepetalactone isomer was found to decay more rapidly than the E,Z-nepetalactone isomer, regardless of light exposure.[1] Dihydrothis compound has been reported to be more stable than this compound.
4. What are the general recommendations for storing this compound and its formulations?
To minimize degradation, it is recommended to:
-
Protect from light: Store this compound and its formulations in amber-colored or opaque containers to shield them from light.[1]
-
Control temperature: Store at refrigerated or cool temperatures as specified for the particular product or formulation.
-
Limit oxygen exposure: Store in well-sealed containers, and for bulk materials, consider purging the headspace with an inert gas like nitrogen.
-
Store as biomass when possible: Studies have shown that this compound is more stable when stored as dried plant material (biomass) compared to extracts or solutions.[1]
Troubleshooting Guides
Issue 1: Rapid loss of this compound content in a stored solution.
Possible Cause: Exposure to light and/or elevated temperatures.
Troubleshooting Steps:
-
Verify storage conditions: Ensure the solution is stored in a light-protected container (e.g., amber vial) and at the recommended temperature.
-
Analyze for degradation products: Use a validated analytical method, such as HPLC-UV/MS, to identify and quantify known degradation products. This can help confirm the degradation pathway.
-
Implement formulation strategies: If storage in solution is necessary, consider the mitigation strategies outlined below, such as encapsulation or the addition of antioxidants.
Issue 2: Inconsistent results in bioassays using this compound.
Possible Cause: Degradation of this compound leading to variable concentrations of the active compound. The ratio of different isomers may also change over time, potentially affecting biological activity.
Troubleshooting Steps:
-
Quantify this compound concentration before each experiment: Use a validated analytical method to determine the exact concentration of this compound in your sample immediately before use.
-
Evaluate isomer ratio: If your bioassay is sensitive to specific isomers, monitor the ratio of isomers over time.
-
Prepare fresh solutions: Whenever possible, prepare fresh solutions of this compound from a stable stock (e.g., a crystalline solid stored under optimal conditions) for each experiment.
Data on this compound Stability
While comprehensive quantitative data on this compound degradation kinetics across a wide range of conditions is still an active area of research, the following table summarizes the general effects of different factors.
| Factor | Effect on this compound Stability | Key Observations |
| Light | Accelerates degradation, particularly of the E,Z-isomer. | Protecting from light is a critical preservation strategy. |
| Temperature | Higher temperatures increase the rate of degradation. | The degradation generally follows first-order kinetics. |
| pH | Can influence the rate of hydrolysis and isomerization. | The pH of maximum stability for many related compounds is often found to be around pH 4. |
| Formulation | Storage as biomass is more stable than as an extract or solution. | Encapsulation and emulsification can enhance stability. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol provides a general framework for a stability-indicating HPLC-UV method. It should be validated for your specific application and instrumentation.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A typical starting point is a mobile phase of 0.1% ortho-phosphoric acid in water and acetonitrile in a 50:50 v/v ratio.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 228 nm
-
Column Temperature: Ambient or controlled at 25 °C.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile and dilute to a known concentration within the linear range of the method.
-
Sample Solution: Dilute the sample containing this compound with the mobile phase or a suitable solvent to a concentration within the linear range.
5. Validation Parameters (as per ICH guidelines):
-
Linearity: Establish a calibration curve with a series of known concentrations. A correlation coefficient (r²) of >0.999 is desirable.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a sample matrix.
-
Specificity/Selectivity: Demonstrate that the method can resolve this compound from its degradation products and other components in the sample matrix. This is achieved through forced degradation studies (see below).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
6. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the solution to UV and visible light.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Protocol 2: Microencapsulation of Catnip Oil by Spray Drying
This protocol provides a general procedure for the microencapsulation of catnip oil. Optimization of the parameters will be necessary for specific equipment and desired particle characteristics.
1. Materials:
-
Catnip essential oil (core material)
-
Wall material (e.g., gum arabic, maltodextrin, or a combination)
-
Distilled water
-
Emulsifier (e.g., Tween 80, optional but recommended)
2. Emulsion Preparation:
-
Prepare an aqueous solution of the wall material(s) by dissolving them in distilled water with gentle heating and stirring.
-
Add the catnip oil to the wall material solution. The ratio of core to wall material will need to be optimized but a starting point could be 1:4 (oil:wall).
-
If using, add the emulsifier to the mixture.
-
Homogenize the mixture using a high-shear mixer or homogenizer to create a stable oil-in-water emulsion with small droplet size.
3. Spray Drying:
-
Set the spray dryer parameters. These will require optimization, but typical starting conditions are:
-
Inlet Temperature: 150-220 °C
-
Outlet Temperature: 50-80 °C
-
Feed Rate: Varies with equipment, start with a low to moderate rate.
-
Atomizer Pressure/Speed: Adjust to achieve desired particle size.
-
-
Feed the emulsion into the spray dryer.
-
Collect the resulting microcapsule powder from the collection chamber.
4. Characterization:
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the microcapsules compared to the initial amount.
-
Particle Size and Morphology: Analyze using techniques such as laser diffraction and scanning electron microscopy (SEM).
-
Moisture Content: Determine the residual moisture in the powder.
Protocol 3: Preparation of an Oil-in-Water (O/W) Emulsion of Catnip Oil
This protocol describes a basic method for creating a stable O/W emulsion.
1. Ingredients:
-
Oil Phase:
-
Catnip essential oil
-
Carrier oil (e.g., sweet almond oil)
-
Emulsifier with a low HLB value (e.g., Span 80)
-
Co-emulsifier/stabilizer (e.g., beeswax or another wax)
-
-
Water Phase:
-
Distilled water
-
Emulsifier with a high HLB value (e.g., Tween 80)
-
Humectant (e.g., glycerin)
-
-
Cool-down Phase:
-
Preservative
-
Antioxidant (e.g., Vitamin E)
-
2. Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients.
-
In a separate beaker, combine all water phase ingredients.
-
-
Heating:
-
Heat both beakers in a water bath to approximately 70-75 °C, or until all solid components (like waxes) have melted.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while continuously mixing with a homogenizer or high-shear mixer.
-
Continue mixing for several minutes to ensure a fine and uniform emulsion is formed.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently as it cools.
-
-
Addition of Cool-down Phase:
-
Once the emulsion has cooled to below 40 °C, add the preservative and antioxidant. Stir until fully incorporated.
-
-
Final Adjustments:
-
Check and adjust the pH of the final emulsion if necessary.
-
7. Stability Testing:
-
Observe the emulsion for any signs of phase separation, creaming, or coalescence over a period of time at different storage conditions (e.g., room temperature, elevated temperature, refrigeration).
Diagrams
This compound Degradation Pathways
Caption: Factors leading to the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for Mitigation Strategies
Caption: Strategies to mitigate this compound degradation.
References
Validation & Comparative
Comparative Analysis of Nepetalactone and DEET Repellency
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of a leading natural repellent versus the synthetic gold standard.
This guide provides an objective comparison of the insect repellent properties of nepetalactone, the active compound in catnip, and N,N-Diethyl-meta-toluamide (DEET), the most widely used synthetic repellent. The following sections detail their respective mechanisms of action, present comparative experimental data, and outline the protocols used in key studies.
Mechanism of Action: A Tale of Two Receptors
The repellent effects of this compound and DEET are mediated through distinct physiological pathways in insects, primarily targeting their chemosensory systems.
This compound: An Irritant-Based Repellent
This compound functions as a potent irritant to a broad range of insects.[1] Its primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a widely conserved chemical irritant receptor.[2][3] Activation of this receptor in insects triggers an aversive response, causing them to move away from the source.[2][4] Studies have shown that mosquitoes and fruit flies lacking a functional TRPA1 receptor are no longer repelled by catnip or this compound. Interestingly, while compounds like wasabi and garlic also activate human TRPA1 channels, this compound appears to selectively activate the insect variant, explaining its lack of irritation to humans.
DEET: A Multi-Modal Sensory Disruptor
DEET's mechanism of action is more complex and is still the subject of ongoing research. It is understood to work through at least two distinct pathways:
-
Olfactory (Non-contact) Repellency: At a distance, DEET interferes with an insect's ability to locate a host. It achieves this by modulating the function of olfactory receptors (ORs). Proposed hypotheses include the "smell and avoid" hypothesis, where DEET has an inherently unpleasant odor to insects, and the "bewilderment hypothesis," where it confuses their sense of smell. It can also act as a "masking" agent by reducing the volatility of attractive human skin odorants and inhibiting olfactory neurons that detect key attractants like lactic acid and carbon dioxide.
-
Contact Repellency: Upon landing on a treated surface, mosquitoes are repelled by direct contact with DEET. This effect is mediated by a different set of currently unknown chemoreceptors, not the olfactory receptors involved in spatial repellency.
Quantitative Repellency Data
The following table summarizes key findings from studies directly comparing the repellency of this compound (or catnip essential oil) and DEET against mosquitoes, primarily Aedes aegypti.
| Compound | Concentration | Assay Type | Repellency Metric & Result | Duration | Source |
| This compound Isomers | 15.7 µg/cm² (0.1%) | Spatial Repellency (Choice-Test Chamber) | Significantly Repellent | Not specified | |
| DEET | 15.7 µg/cm² (0.1%) | Spatial Repellency (Choice-Test Chamber) | Not Significantly Repellent | Not specified | |
| This compound Isomers | 157 µg/cm² (1.0%) | Spatial Repellency (Choice-Test Chamber) | Significantly Repellent | Not specified | |
| DEET | 157 µg/cm² (1.0%) | Spatial Repellency (Choice-Test Chamber) | Significantly Repellent | Not specified | |
| Catnip Oil (CR9) | 0.01% | Contact Repellency (Landing Assay) | 65.9% Landing Reduction (More effective than DEET at this conc.) | Initial | |
| DEET | 0.01% | Contact Repellency (Landing Assay) | 31.7% Landing Reduction | Initial | |
| Catnip Oil (CR9) | 1.00% | Contact Repellency (Landing Assay) | 99.8% Landing Reduction (Statistically similar to DEET) | Initial | |
| DEET | 1.00% | Contact Repellency (Landing Assay) | 98.0% Landing Reduction (Statistically similar to Catnip Oil) | Initial | |
| Catnip Oil (CR9) | 10% | Contact Repellency (Landing Assay) | >95% Repellency | 2 hours | |
| DEET | 10% | Contact Repellency (Landing Assay) | >95% Repellency | > 8 hours |
Summary of Performance: The data indicates that this compound and catnip essential oil demonstrate superior spatial (non-contact) repellency compared to DEET, especially at lower concentrations. In contact repellency assays, which measure the prevention of landing or biting, this compound is more effective than DEET at very low concentrations (e.g., 0.01%). However, at higher, more practical concentrations (1.0% and above), both compounds achieve near-complete repellency initially. The primary advantage of DEET lies in its significantly longer duration of action; while the efficacy of catnip oil drops after 2-4 hours, DEET maintains high levels of repellency for over 8 hours.
Experimental Protocols
The data presented above is derived from standardized laboratory assays designed to measure either spatial or contact repellency.
Spatial Repellency Assay (Choice-Test Chamber)
This method assesses a chemical's ability to repel insects without direct contact.
-
Apparatus: A glass cylinder or Y-tube olfactometer is used. For a choice-test chamber, a filter paper treated with the test compound (e.g., 1% this compound in a solvent) is placed on one side of the chamber, and a filter paper treated only with the solvent is placed on the other as a control.
-
Procedure:
-
A predetermined number of mosquitoes (e.g., 20-25 female Aedes aegypti) are released into the center of the chamber.
-
The chamber is sealed, and the mosquitoes are allowed a set period (e.g., 10 minutes) to move freely and distribute themselves.
-
At the end of the period, the number of mosquitoes on the treated side versus the control side is counted.
-
-
Data Analysis: A significant difference in the distribution of mosquitoes, with fewer on the treated side, indicates spatial repellency. This can be analyzed using a paired t-test or similar statistical methods.
Contact Repellency Assay (Arm-in-Cage / Landing Rate Inhibition)
This method evaluates a repellent's effectiveness at preventing insects from landing or biting on a treated surface.
-
Apparatus: A cage containing a population of host-seeking female mosquitoes (e.g., 50 Aedes aegypti).
-
Procedure:
-
A defined area on a human volunteer's forearm is marked and treated with a specific concentration of the test compound (e.g., 10% Catnip Oil). The rest of the arm is covered.
-
The treated forearm is inserted into the cage for a fixed duration (e.g., 1 minute).
-
The number of mosquitoes that land on the treated area is recorded.
-
The experiment is repeated at set time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the duration of protection.
-
-
Data Analysis: Repellency is calculated as the percentage reduction in landings on the treated arm compared to an untreated (control) arm. The "complete protection time" is the duration until the first confirmed bite or landing occurs.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in insects.
Caption: Proposed multi-modal signaling pathways for DEET.
Caption: Workflow for a typical spatial repellency assay.
References
Unveiling Nepetalactone's Edge: A Comparative Guide to Insect Olfactory Receptor Interaction
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of nepetalactone's mode of action on insect olfactory receptors against two leading synthetic repellents: DEET and Icaridin. By examining the underlying molecular mechanisms and supporting experimental data, this document serves as a critical resource for the development of next-generation insect control agents.
This compound, the active compound in catnip, has emerged as a potent and naturally derived insect repellent. Its distinct mechanism of action, primarily targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, sets it apart from traditional synthetic repellents like DEET and Icaridin, which primarily interact with the insect's odorant receptor (OR) pathways. This guide delves into the experimental validation of these different modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological processes.
Performance Comparison: this compound vs. DEET vs. Icaridin
The following tables summarize quantitative data from various studies, comparing the repellency of this compound, DEET, and Icaridin against the yellow fever mosquito, Aedes aegypti, a major vector for diseases such as dengue, Zika, and chikungunya.
Table 1: Dose-Response Repellency against Aedes aegypti
| Compound | Concentration | Repellency (%) | Source |
| This compound | 0.1% | 53.1 - 55.7% | [1] |
| 1.0% | 96.8 - 99.7% | [1] | |
| DEET | 0.01% | 31.7 ± 13.5% | [2] |
| 0.1% | 80.0 ± 12.6% | [2] | |
| 1.0% | 98.0 ± 1.5% | [2] | |
| Icaridin | 10% | Comparable to DEET | |
| 20% | Comparable to DEET (up to 5 hours) |
Note: Data for Icaridin is presented as a qualitative comparison due to the lack of studies with directly comparable concentrations and methodologies to the this compound and DEET studies cited.
Table 2: Spatial vs. Contact Repellency
| Compound | Spatial Repellency | Contact Repellency | Source |
| This compound (Catnip Oil) | High | Moderate | |
| DEET | Low to Moderate | High | |
| Icaridin | Exhibits spatial repellency | Effective contact repellent |
Mode of Action at the Olfactory Receptor Level
The fundamental difference in how these repellents function lies in their molecular targets within the insect's sensory system.
This compound: The primary mode of action for this compound is the activation of the TRPA1 ion channel, which functions as a broadly tuned irritant receptor in insects. This activation elicits a pain-like or irritant response, causing the insect to move away. Notably, this compound does not activate human TRPA1 channels, suggesting a high degree of safety for human use.
DEET: DEET's mechanism is more complex and is thought to involve multiple targets. It can interact with and inhibit the function of odorant receptor co-receptor (Orco), a crucial component of the insect's olfactory system. By disrupting Orco function, DEET effectively "jams" the insect's ability to detect attractant odors from a host. There is also evidence that DEET can directly activate certain gustatory (taste) receptors, leading to avoidance upon contact.
Icaridin: Icaridin also targets the insect's olfactory system but appears to interact with a different set of receptors than DEET. It is believed to bind to specific odorant receptors (ORs) and may also interact with odorant-binding proteins (OBPs) in the sensillum lymph, preventing attractant molecules from reaching their target receptors.
Visualizing the Pathways and Protocols
To further elucidate these mechanisms and the methods used to study them, the following diagrams are provided.
References
Unveiling the Chemical Diversity of Nepeta: A Comparative Study of Nepetalactone Content in Different Genotypes
For Researchers, Scientists, and Drug Development Professionals
The genus Nepeta, commonly known as catnip or catmint, is of significant interest to the scientific community due to its production of nepetalactones, a class of iridoid monoterpenes. These compounds are not only responsible for the well-known euphoric effects in felines but also exhibit potent insect-repellent properties, making them a focal point for the development of natural alternatives to synthetic pesticides.[1] The concentration and stereoisomeric ratio of nepetalactones can vary significantly among different Nepeta species and even between cultivars of the same species, influencing their biological activity.[1][2] This guide provides a comparative analysis of nepetalactone content across various Nepeta genotypes, supported by experimental data and detailed methodologies to aid researchers in their exploration of these valuable natural products.
Comparative Analysis of Iridoid Content in Nepeta Genotypes
The following table summarizes the quantitative data on this compound and related iridoid content in various Nepeta cataria genotypes. The data highlights the chemical diversity within a single species, providing a valuable resource for selecting genotypes with specific chemical profiles for further research and development.
| Genotype/Cultivar | Nepetalic Acid (NA) (mg/100 g) | Nepetalactam (NT) (mg/100 g) | Dihydrothis compound (DHNL) (mg/100 g) | Total Nepetalactones (%) | Key this compound Isomers | Reference |
| CR9 | 863.6 | 19.1 | 5.3 - 6.5 | - | 4aα,7α,7aα-nepetalactone | [3][4] |
| CR5 | 660.0 - 728.8 | 13.9 - 16.9 | 7.9 | - | - | |
| CR9 x CR3 | 660.0 - 728.8 | - | - | - | - | |
| UK.2 | - | 25.5 | - | - | - | |
| UK.9 | 660.0 - 728.8 | - | 5.3 - 6.5 | - | - | |
| CR1 | - | 19.1 | 5.3 - 6.5 | - | - | |
| CR2 | - | 13.9 - 16.9 | 5.3 - 6.5 | - | - | |
| CR2.3 | - | 13.9 - 16.9 | 5.3 - 6.5 | - | - | |
| CR3 | - | 13.9 - 16.9 | - | - | 4aα,7α,7aβ-nepetalactone | |
| CIT (commercial) | - | 2.8 | - | - | - | |
| C245 | - | - | 3.4 | - | - | |
| CL1 | 11.9 | - | - | - | - | |
| Various N. cataria lines | - | - | - | 0.71 - 2.03 | Z,E-nepetalactone, E,Z-nepetalactone |
Experimental Protocols
Accurate quantification of nepetalactones is crucial for comparative studies. The following are detailed methodologies for the extraction and analysis of these compounds from Nepeta plant material.
Sample Preparation and Extraction
-
Plant Material: Aerial parts of Nepeta plants (leaves, stems, and flowers) are harvested and can be either fresh or air-dried. For dried samples, the material is typically ground into a fine powder.
-
Solvent Extraction for HPLC Analysis: A known weight of the powdered plant material (e.g., 1 gram) is extracted with a suitable solvent such as methanol or ethanol. The extraction can be performed by sonication or maceration, followed by filtration. The resulting extract can be directly analyzed or further purified if necessary.
-
Hydrodistillation for GC-MS Analysis: For the analysis of essential oils, hydrodistillation or steam distillation is commonly employed. A known quantity of plant material is heated with water, and the volatile compounds are vaporized, condensed, and collected. The essential oil layer is then separated from the aqueous layer and can be diluted with a solvent like dichloromethane for GC-MS analysis.
Chromatographic Analysis
a) High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust method for the quantification of nepetalactones and related iridoids.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS) is used.
-
Column: A reversed-phase C18 column is typically used for separation (e.g., Hypersil BDS-C18, 5 µm, 125 x 2 mm I.D.).
-
Mobile Phase: A gradient elution is often employed using a mixture of water (often with a small amount of formic acid) and acetonitrile.
-
Detection: UV detection is commonly set at around 228 nm. For higher sensitivity and specificity, a mass spectrometer can be used, monitoring for the specific mass-to-charge ratio (m/z) of this compound (e.g., m/z 167).
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentrations of purified this compound standards.
b) Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Profiling
GC-MS is ideal for identifying and quantifying the volatile components of Nepeta essential oil, including the different this compound isomers.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used, such as a 5% phenyl polysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the different volatile compounds. A typical program might start at a lower temperature (e.g., 70°C) and gradually increase to a higher temperature (e.g., 220°C).
-
Injection: The sample is injected in split mode.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of approximately 35-500 amu.
-
Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of reference compounds and by searching mass spectral libraries (e.g., Wiley, NIST). The relative percentage of each compound is determined by the area of its corresponding peak in the chromatogram.
Visualizing Key Processes
To better understand the biosynthesis of this compound and the experimental workflow for its analysis, the following diagrams are provided.
Caption: Biosynthesis pathway of this compound isomers from Geranyl Pyrophosphate (GPP).
Caption: General experimental workflow for comparative analysis of this compound content.
Caption: Logical relationship between genotype, chemical diversity, and biological activity.
References
- 1. The evolutionary origins of the cat attractant this compound in catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an In Vivo Method in Nepeta Cataria (catnip) to Characterize the Biosynthetic Pathway behind this compound Stereoisomer Production | AIChE [proceedings.aiche.org]
- 3. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Catnip's Secret: A Comparative Look at the Evolution of Nepetalactone Biosynthesis
A deep dive into the genomics of nepetalactone production, offering researchers a comparative guide to understanding the re-emergence of a complex metabolic pathway in the genus Nepeta.
The allure of catnip (Nepeta species) to felines is a well-known phenomenon, driven by the volatile iridoid this compound. For researchers in drug development and plant science, the story of this compound is even more captivating. It represents a remarkable case of evolutionary re-invention, where a lost metabolic pathway re-emerged with novel enzymes and genomic organization. This guide provides a comparative analysis of the genomics behind this compound biosynthesis, offering insights into the evolutionary events that shaped this unique chemical defense mechanism. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to illuminate the complex interplay of genes and enzymes.
A Pathway Reborn: The Biosynthesis of this compound
The production of this compound in Nepeta is a multi-step enzymatic process that begins with the common precursor for monoterpenes, geranyl pyrophosphate (GPP). The pathway involves a series of specialized enzymes that are, in some cases, unique to the Nepeta genus.[1][2][3] Iridoid biosynthesis was lost in the ancestor of the Nepetoideae subfamily, to which Nepeta belongs, and subsequently re-evolved in this genus.[1][3] This re-emergence involved the recruitment and neofunctionalization of existing genes, leading to a novel biosynthetic pathway.
The key enzymes involved in the core this compound biosynthetic pathway are:
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol stereoisomers. This enzyme evolved from a progesterone 5β-reductase (P5βR) ancestor.
-
Major Latex Protein-like (MLPL) and Nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes: These enzymes act downstream of ISY and are crucial in determining the final stereochemistry of the this compound molecule.
The genes encoding these enzymes are often found clustered together in the Nepeta genome, forming a biosynthetic gene cluster (BGC). This genomic organization is thought to facilitate the co-regulation and inheritance of the pathway.
Comparative Performance: Iridoid-Producing vs. Non-Producing Species
A key aspect of understanding the evolution of this pathway is the comparison between Nepeta species that produce nepetalactones and those that do not, as well as with closely related genera that lack this capability entirely.
Metabolite Profiles
Comparative metabolite profiling reveals a clear distinction between iridoid-producing and non-producing species. Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify the volatile compounds in plant extracts.
| Species | Key Iridoid Metabolites Detected | Reference |
| Nepeta cataria | (Z,E)-nepetalactone, (E,Z)-nepetalactone, dihydronepetalactones | |
| Nepeta mussinii | (E,Z)-nepetalactone, (Z,E)-nepetalactone | |
| Nepeta nervosa | Iridoids absent | |
| Hyssopus officinalis | Iridoids absent |
Table 1: Comparative Metabolite Profiles of Selected Lamiaceae Species. This table highlights the presence or absence of key iridoid compounds in different species, providing a clear distinction between this compound producers and non-producers.
Gene Expression
The presence and expression levels of the biosynthetic genes are critical determinants of this compound production. Comparative transcriptomics (RNA-Seq) and quantitative PCR (qPCR) are used to measure gene expression.
| Gene | Nepeta rtanjensis (Iridoid-producing) - Relative Expression | Nepeta nervosa (Iridoid-lacking) - Relative Expression | Reference |
| GES | Present and expressed | Absent or not expressed | |
| G8H | Expressed | Expressed | |
| 8HGO | Expressed | Expressed | |
| ISY | Expressed (functional isoform) | Expressed (ancestral, less active form) | |
| NEPS | Expressed | Expressed | |
| MLPL | Expressed | Expressed (low similarity to producing species) |
Table 2: Comparative Expression of this compound Biosynthesis Genes. This table summarizes the expression status of key biosynthetic genes in an iridoid-producing and a non-producing Nepeta species. The absence or reduced functionality of key enzymes like GES and ISY in non-producers is a critical factor.
Enzyme Kinetics
The catalytic efficiency of the key enzymes in the pathway is another crucial point of comparison. In vitro enzyme assays are used to determine kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat).
| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| ISY (NmISY2) | Nepeta mussinii | 8-oxogeranial | 7.3 ± 0.7 | 0.60 ± 0.02 | |
| ISY (NmISY2) | Nepeta mussinii | NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | |
| GES | Ocimum basilicum | Geranyl diphosphate | 21 | 0.8 | |
| GES | Valeriana officinalis | Geranyl diphosphate | 32 | N/A | |
| GES | Lippia dulcis | Geranyl diphosphate | 51 | N/A |
Table 3: Kinetic Parameters of Key Biosynthetic Enzymes. This table presents available kinetic data for Iridoid Synthase (ISY) from Nepeta and Geraniol Synthase (GES) from other Lamiaceae species, highlighting the efficiency of these enzymes. Data for other enzymes in the pathway from Nepeta species is still limited.
Visualizing the Science
To better understand the complex relationships and workflows involved in studying this compound biosynthesis, we provide the following diagrams created using the DOT language.
Caption: The this compound biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive RNA-Seq Analysis Pipeline for Non-Model Organisms and Its Application in Schmidtea mediterranea [mdpi.com]
- 3. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Felid Responses to Nepetalactone
A Comparative Guide for Researchers and Drug Development Professionals
Nepetalactone, the active chemical compound in catnip (Nepeta cataria), elicits a well-known euphoric response in a significant portion of the domestic cat population. However, the intensity and prevalence of this reaction vary considerably across the Felidae family. This guide provides a comprehensive comparison of this compound responses among different felid species, supported by experimental data and detailed methodologies. The information presented is intended to be a valuable resource for researchers in animal behavior, pharmacology, and drug development.
Behavioral and Physiological Responses to this compound
The characteristic response to this compound is a multi-faceted behavioral exhibition, often referred to as the "catnip response." This typically includes sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling on the ground.[1] Physiologically, this behavior is linked to the release of β-endorphins, which activate opioid receptors, resulting in a state of apparent euphoria.[1]
Comparative Response Across Felid Species
While the response in domestic cats is well-documented, sensitivity to this compound varies significantly among their wild relatives. The following table summarizes the available quantitative data on the prevalence of the this compound response across different felid species. It is important to note that for some species, data is limited to a small number of individuals.
| Species | Scientific Name | Total Number of Individuals Tested | Positive Responders | Incomplete Responders | Negative Responders | Percentage of Positive Responders (%) |
| Domestic Cat | Felis catus | Multiple Studies | - | - | - | ~67-80%[1][2] |
| Lion | Panthera leo | 16 | 14 | 0 | 2 | 87.5%[3] |
| Tiger | Panthera tigris | 23 | 0 | 8 | 13 | 0% |
| Leopard | Panthera pardus | 18 | 14 | 0 | 4 | 77.8% |
| Jaguar | Panthera onca | 8 | 7 | 0 | 1 | 87.5% |
| Snow Leopard | Panthera uncia | 4 | 4 | 0 | 0 | 100% |
| Clouded Leopard | Neofelis nebulosa | 1 | 1 | 0 | 0 | 100% |
Data for wild felids is based on a 1963 study by Todd, as cited by Tucker & Tucker.
Lions and jaguars exhibit a strong sensitivity to this compound, with response durations that can last up to an hour. In contrast, tigers, cougars, and bobcats have been observed to show little to no response.
Signaling Pathway of this compound in Felids
The interaction of this compound with the feline olfactory system initiates a cascade of neurological events culminating in the characteristic behavioral response. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in felids.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are crucial. The following sections outline methodologies for key experiments cited in the study of felid responses to this compound.
Behavioral Response Assessment
A standardized ethogram is essential for the objective quantification of the catnip response.
Objective: To quantify the behavioral response of felids to this compound.
Materials:
-
Dried catnip or purified this compound solution.
-
Inert control substance (e.g., dried alfalfa or a solvent control).
-
Observation chamber with video recording capabilities.
-
Standardized ethogram checklist.
Procedure:
-
Acclimation: Allow the subject to acclimate to the observation chamber for a predetermined period (e.g., 10-15 minutes).
-
Presentation of Control: Introduce the control substance into the chamber and record the animal's behavior for a set duration (e.g., 5 minutes).
-
Removal of Control: Remove the control substance.
-
Presentation of this compound: Introduce the catnip or this compound solution into the chamber.
-
Behavioral Scoring: Record the animal's behavior for a set duration (e.g., 15-20 minutes) using a standardized ethogram. The ethogram should include, but is not limited to, the following behaviors:
-
Sniffing
-
Licking
-
Chewing
-
Head shaking
-
Chin rubbing
-
Cheek rubbing
-
Head-over roll
-
Body rubbing
-
-
Data Analysis: Analyze the frequency and duration of each behavior in response to the control and this compound.
The following diagram illustrates a typical experimental workflow for assessing the behavioral response.
Caption: Experimental workflow for behavioral response assessment.
Measurement of Plasma β-Endorphin Levels
Objective: To quantify changes in plasma β-endorphin concentrations following exposure to this compound.
Materials:
-
Catheter for blood collection.
-
EDTA-coated tubes containing aprotinin.
-
Refrigerated centrifuge.
-
-80°C freezer for plasma storage.
-
Commercially available β-endorphin radioimmunoassay (RIA) kit.
Procedure:
-
Catheter Placement: Acclimate the subject to a restraining device and place an intravenous catheter for blood sampling.
-
Baseline Blood Sample: Collect a baseline blood sample into an EDTA tube containing aprotinin.
-
This compound Exposure: Expose the subject to this compound for a standardized period.
-
Post-Exposure Blood Samples: Collect blood samples at specific time points post-exposure (e.g., 5, 15, and 30 minutes).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 1600 x g for 15 minutes at 4°C.
-
Plasma Storage: Collect the plasma supernatant and store at -80°C until analysis.
-
Radioimmunoassay (RIA): Follow the manufacturer's protocol for the β-endorphin RIA kit. This typically involves:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of β-endorphin.
-
Sample Incubation: Incubate plasma samples and standards with a specific antibody to β-endorphin and a radiolabeled β-endorphin tracer.
-
Separation of Bound and Free Tracer: Separate the antibody-bound tracer from the free tracer.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Concentration Calculation: Determine the β-endorphin concentration in the samples by comparing their radioactivity to the standard curve.
-
Note on RIA: The assay is based on the competition between the unlabeled β-endorphin in the sample and a fixed amount of radiolabeled β-endorphin for a limited number of antibody binding sites.
Conclusion
The response of felids to this compound is a complex interplay of genetics, neurobiology, and behavior. While a significant portion of domestic cats and several wild felid species exhibit a characteristic euphoric response, others remain largely unaffected. Understanding these species-specific differences provides valuable insights into the evolution of olfactory-driven behaviors and the underlying neurochemical pathways. The standardized protocols outlined in this guide are intended to facilitate further research in this area, ultimately contributing to a more comprehensive understanding of this fascinating feline phenomenon and its potential applications in pharmacology and animal welfare.
References
A Comparative Analysis of Nepetalactone and Citronellal as Natural Insect Repellents
For Immediate Release
This guide provides a detailed comparison of two prominent natural insect repellents, nepetalactone and citronellal, intended for researchers, scientists, and professionals in drug development. The document synthesizes experimental data on their efficacy, mode of action, and duration, presenting quantitative findings in a structured format. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of natural insect repellents.
Executive Summary
This compound, the active compound in catnip oil, and citronellal, a major component of citronella oil, are both recognized for their insect-repellent properties.[1][2] Experimental evidence indicates that while both compounds are effective, this compound may offer superior spatial repellency and, in some cases, a longer duration of action compared to citronellal.[3][4][5] Their primary mode of action involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects, which functions as an irritant receptor. This guide delves into the quantitative data from various studies, outlines the methodologies used to obtain these results, and visually represents the underlying biological pathways.
Quantitative Comparison of Repellent Efficacy
The following table summarizes key performance indicators for this compound and citronellal based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, concentrations, and insect species tested.
| Parameter | This compound | Citronellal | Source(s) |
| Repellent Efficacy (Mosquitoes) | High; at 1% and 0.1% solutions (157 and 15.7 µg/cm²), significantly repelled Aedes aegypti. In some tests, 10 times more effective than DEET. | Moderate to High; a key active component in citronella oil, which provides short-term protection against mosquito bites. | |
| Spatial Repellency | Excellent spatial repellency, superior to DEET at lower concentrations. | Functions by masking scents attractive to insects, suggesting a spatial mechanism. | |
| Duration of Action | Can provide >95% repellency for up to 2-4 hours. | Typically less than 2 hours due to high volatility. Formulations with vanillin can extend protection to up to 3 hours. | |
| Mode of Action | Activates the insect TRPA1 ion channel, acting as an irritant. | Also activates the insect TRPA1 ion channel. Additionally, it can mask host odors. |
Signaling Pathway
Both this compound and citronellal exert their repellent effects primarily through the activation of the TRPA1 ion channel in insects. This channel is a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli. Its activation leads to an influx of calcium ions, triggering a neuronal signal that the insect perceives as irritating or painful, compelling it to move away from the source.
Caption: Activation of the TRPA1 ion channel by this compound and citronellal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and citronellal.
Spatial Repellency Assay (Static-Air Olfactometer)
This assay is designed to evaluate the ability of a compound to repel insects without direct contact.
-
Apparatus: A glass cylinder (e.g., 9 x 60 cm) serves as a choice chamber. The chamber is divided into two halves, one treated and one untreated (control).
-
Procedure:
-
A filter paper is treated with a specific concentration of the test compound (e.g., 1% or 0.1% solution of this compound) and placed at one end of the chamber. A control filter paper with solvent only is placed at the opposite end.
-
A known number of mosquitoes (e.g., 20 Aedes aegypti) are introduced into the center of the chamber.
-
After a set period (e.g., 10 minutes), the number of mosquitoes in each half of the chamber is counted.
-
-
Data Analysis: Repellency is calculated based on the distribution of the mosquitoes. A significant reduction in the number of mosquitoes on the treated side indicates spatial repellency.
Caption: Workflow for a static-air olfactometer spatial repellency assay.
Contact Repellency Assay (Landing Rate Inhibition)
This assay measures the ability of a compound to prevent insects from landing on a treated surface.
-
Apparatus: A cage (e.g., 30 x 30 x 30 cm) containing a population of mosquitoes. A port on the cage allows for the introduction of a treated surface or a volunteer's arm.
-
Procedure:
-
A defined area of a volunteer's skin or a membrane is treated with a specific concentration of the repellent.
-
The treated area is exposed to the caged mosquitoes for a set duration.
-
The number of mosquitoes landing on the treated area is recorded.
-
A control test with an untreated surface is also performed.
-
-
Data Analysis: Repellency is expressed as the percentage reduction in landings on the treated surface compared to the control. A dose-response curve can be generated by testing various concentrations.
In Vitro TRPA1 Activation Assay (Patch-Clamp Electrophysiology)
This experiment directly measures the activation of the TRPA1 ion channel by the test compounds.
-
System: Drosophila S2R+ cells or Xenopus oocytes are genetically engineered to express insect TRPA1 channels.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on the cells expressing the TRPA1 channels.
-
The cells are stimulated with the test compound (e.g., this compound or citronellal) at a known concentration.
-
The resulting electrical currents, indicative of ion channel activation, are measured.
-
-
Data Analysis: The magnitude of the current response indicates the level of TRPA1 activation by the compound. This allows for a direct comparison of the potency of different compounds on the molecular target.
Conclusion
Both this compound and citronellal are effective natural insect repellents that function through the activation of the insect TRPA1 ion channel. The available data suggests that this compound may offer advantages in terms of spatial repellency and duration of efficacy. The experimental protocols and diagrams provided in this guide are intended to facilitate standardized comparisons and further research into the development of next-generation natural insect repellents. Researchers are encouraged to consider these methodologies to ensure the reproducibility and comparability of future findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Citronella oil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of contact and spatial repellency of catnip oil and N,N-diethyl-3-methylbenzamide (deet) against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
A Comparative Guide to Confirming Nepetalactone Isomer Structures Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary isomers of nepetalactone, (Z,E)-nepetalactone and (E,Z)-nepetalactone, with a focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for their unambiguous structure confirmation. The objective is to present supporting experimental data and detailed methodologies to aid in the identification and characterization of these biologically significant compounds.
This compound, the primary active compound in catnip (Nepeta cataria), exists as several stereoisomers, with the (Z,E)- and (E,Z)-isomers being the most abundant. While one-dimensional (1D) ¹H NMR spectra of these isomers show distinct differences, overlapping signals and complex coupling patterns can make definitive assignment challenging without prior knowledge or more advanced techniques. 2D NMR spectroscopy provides the necessary resolution and correlation data to overcome these limitations.
Data Presentation: Comparative NMR Data of this compound Isomers
The following tables summarize the ¹H and ¹³C NMR chemical shifts for (Z,E)-nepetalactone and (E,Z)-nepetalactone. These values are crucial for the identification and differentiation of the two isomers.
Table 1: ¹H NMR Chemical Shift (δ) Data for this compound Isomers (in CDCl₃)
| Atom Number | (Z,E)-Nepetalactone (δ ppm) | (E,Z)-Nepetalactone (δ ppm) | Multiplicity |
| 1 | 6.15 | 6.20 | q |
| 3 | 2.55 | 2.65 | m |
| 4a | 2.30 | 2.80 | m |
| 5α | 1.95 | 1.85 | m |
| 5β | 1.50 | 1.40 | m |
| 6α | 1.80 | 1.70 | m |
| 6β | 1.65 | 1.55 | m |
| 7 | 2.40 | 2.50 | m |
| 7a | 2.10 | 2.20 | m |
| 8-CH₃ | 1.65 | 1.70 | d |
| 10-CH₃ | 1.15 | 1.20 | d |
Table 2: ¹³C NMR Chemical Shift (δ) Data for this compound Isomers (in CDCl₃)
| Atom Number | (Z,E)-Nepetalactone (δ ppm) | (E,Z)-Nepetalactone (δ ppm) |
| 1 | 170.1 | 170.5 |
| 3 | 133.4 | 133.8 |
| 4 | 115.8 | 116.2 |
| 4a | 48.5 | 49.0 |
| 5 | 31.0 | 31.5 |
| 6 | 29.5 | 30.0 |
| 7 | 42.0 | 42.5 |
| 7a | 78.5 | 79.0 |
| 8-CH₃ | 20.5 | 21.0 |
| 10-CH₃ | 15.0 | 15.5 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized for the analysis of terpenoids like this compound and can be adapted based on the specific instrumentation available.
Sample Preparation
-
Isolation: Isolate the this compound isomers from catnip essential oil using appropriate chromatographic techniques such as column chromatography or preparative HPLC. The oil can be obtained by steam distillation of the plant material.[1]
-
Sample Purity: Ensure the purity of the isolated isomers using techniques like GC-MS.
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3]
-
Ensure the sample height in the NMR tube is at least 4 cm for optimal results.[2]
-
2D NMR Data Acquisition and Processing
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. Optimization of these parameters may be necessary depending on the sample concentration and instrument sensitivity.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: Standard COSY (e.g., cosygpppqf) or DQF-COSY for higher resolution.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of points in both dimensions.
-
Perform Fourier transformation.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Scans (NS): 2-8
-
Number of Increments (F1): 128-256
-
Relaxation Delay (d1): 1-2 s
-
¹J(C,H) coupling constant: ~145 Hz
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Perform Fourier transformation.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1.5-2 s
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 6-10 Hz.[4]
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Perform Fourier transformation.
-
Mandatory Visualization
The following diagrams illustrate the workflow for 2D NMR-based structure elucidation of this compound isomers and the logical relationships in interpreting the spectral data.
References
A Comparative Analysis of Feline Responses to Nepetalactone and Actinidine
For Immediate Release
This guide provides a detailed comparative analysis of the behavioral and physiological responses of domestic cats (Felis catus) to two well-known olfactory stimuli: nepetalactone, the active compound in catnip (Nepeta cataria), and actinidine, one of the key bioactive compounds in silver vine (Actinidia polygama). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data, detailed methodologies, and an examination of the underlying signaling pathways.
Introduction
The euphoric response of domestic cats to certain plants has been a subject of interest for centuries. While catnip and its active iridoid, this compound, are widely recognized for their effects, recent research has highlighted the potent and often more consistent response elicited by silver vine, which contains a different set of active compounds, including the pyridine derivative actinidine.[1][2] Understanding the differential effects of these two compounds is crucial for studies in feline behavior, animal enrichment, and the development of novel olfactory-based therapies. This guide presents a side-by-side comparison of cat responses to this compound and actinidine, supported by quantitative data from recent studies.
Quantitative Behavioral Response Data
The following tables summarize the key quantitative data on feline responses to this compound and actinidine.
| Metric | This compound (from Catnip) | Actinidine (from Silver Vine) | Source |
| Responder Rate (General Population) | Approximately 67% - 70% | Approximately 80% (Silver Vine) | [3] |
| Responder Rate (Cats Unresponsive to Catnip) | N/A | Approximately 75% | [3] |
| Typical Duration of Response | 5-15 minutes | Potentially longer than this compound; more prolonged reaction | [4] |
Table 1: Comparison of General Response Metrics
| Observed Behavior | This compound | Actinidine | Source |
| Sniffing | Yes | Yes | |
| Licking and Chewing | Yes | Yes | |
| Chin and Cheek Rubbing | Yes | Yes | |
| Head Shaking | Yes | Noted as part of a different overall behavioral response | |
| Head-over Rolling and Body Rubbing | Yes | Yes | |
| Vocalization (Purring, Meowing) | Yes | Not explicitly quantified but part of a euphoric response | |
| Hyperactivity/Playfulness | Yes | Yes | |
| Sedation (following initial excitement) | Yes (often after ingestion) | Yes |
Table 2: Comparative Ethogram of Feline Responses
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols to assess feline responses to olfactory stimuli. A representative methodology is summarized below.
Subjects: Studies typically involve a cohort of domestic cats with varying responsiveness to catnip. For instance, one key study utilized 6 cats in a stress-free environment.
Stimuli Presentation:
-
Preparation of Stimuli: Pure this compound and actinidine are often used, alongside the plant materials (dried catnip and silver vine).
-
Carrier Material: To avoid direct contact with the plant material which could introduce confounding variables, stimuli are often presented within a standardized carrier, such as a porous polyester sock.
-
Experimental Arena: Cats are familiarized with a designated testing area, which is cleaned thoroughly between trials to prevent cross-contamination. The stimuli (and a control) are placed in the arena, and the cats are allowed to interact with them freely.
Data Collection and Analysis:
-
Video Recording: All behavioral responses are video-recorded for later analysis.
-
Behavioral Analysis Software: Specialized software, such as the Behavioral Observation Research Interactive Software (BORIS), is used to score the duration and frequency of specific behaviors as defined in an ethogram.
-
Statistical Analysis: Statistical tests are employed to determine significant differences in response duration and the types of behaviors exhibited in response to each compound.
Experimental Workflow Diagram
Signaling Pathways
The distinct behavioral responses to this compound and actinidine are rooted in their differing interactions with the feline olfactory system and downstream neural pathways.
This compound Signaling Pathway
The mechanism of action for this compound is relatively well-understood. Upon inhalation, this compound binds to olfactory receptors in the cat's nasal epithelium. This triggers a signaling cascade that projects to several brain regions, including the olfactory bulb, amygdala, and hypothalamus, which are involved in processing smells, emotions, and behavioral responses, respectively. This stimulation ultimately leads to the release of β-endorphins, which activate the μ-opioid system, producing a state of euphoria akin to an opioid response. This is supported by evidence that the effects of this compound can be blocked by μ-opioid receptor antagonists like naloxone.
This compound Signaling Pathway
Actinidine Signaling Pathway
The signaling pathway for actinidine is less characterized, but research suggests it may be distinct from that of this compound. While it also acts as an olfactory stimulus, the behavioral responses can differ, and it is effective in many cats that are non-responsive to this compound. This suggests that actinidine may interact with a different set of olfactory receptors or trigger a different downstream cascade. One study noted that the behavior of cats responding to actinidine was different and the response duration was longer compared to other cat-attracting compounds. This points to a potential distinct mechanism of action, though the specific receptors and downstream mediators have yet to be fully elucidated.
Actinidine Signaling Pathway
Conclusion
This compound and actinidine are both potent olfactory stimuli for domestic cats, but they elicit responses through what appear to be at least partially distinct biological pathways. Actinidine, found in silver vine, tends to affect a larger percentage of the cat population, including those who are genetically non-responsive to this compound. Furthermore, the duration and characteristics of the behavioral response to actinidine may differ from the classic "catnip response."
These findings have significant implications for feline welfare and enrichment, suggesting that silver vine can be a valuable alternative for cats that do not respond to catnip. For researchers and drug development professionals, the differential effects of these two compounds offer a promising avenue for investigating the feline olfactory system and the neurobiology of pleasure and reward. Further research is warranted to fully elucidate the specific receptors and signaling cascades involved in the response to actinidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cowboy Cat Ranch - Our research [cowboycatranch.org]
- 3. Responsiveness of cats (Felidae) to silver vine (Actinidia polygama), Tatarian honeysuckle (Lonicera tatarica), valerian (Valeriana officinalis) and catnip (Nepeta cataria). [escholarship.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Nepetalactone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of nepetalactone in a laboratory setting. Researchers, scientists, and drug development professionals are advised to follow these procedural guidelines to ensure safety and compliance with standard laboratory practices.
This compound, the active compound in catnip, is widely used in research for its effects on animal behavior and its potential as an insect repellent. While Safety Data Sheets (SDS) for this compound often state that it is not classified as a hazardous substance, it is crucial to handle its disposal with care due to potential skin irritation and long-term harmful effects on aquatic life.[1][2][3] Adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment and minimizing ecological impact.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1][4] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors, mists, or dust. An accessible safety shower and eye wash station should be available.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the nature of the waste. All chemical waste should be treated as hazardous unless confirmed otherwise by an institution's Office of Clinical and Research Safety (OCRS) or equivalent environmental health and safety department.
Quantitative Data Summary for this compound Disposal Considerations
| Waste Type | Key Disposal Consideration | pH Range for Aqueous Solutions (General Guideline) | Regulatory Note |
| Unused or Surplus this compound | Treat as chemical waste. | Not Applicable | Dispose of through a certified hazardous waste program. |
| Dilute Aqueous Solutions | Check local regulations for drain disposal allowances. | 5.5 - 10.5 | Only if explicitly permitted by institutional and local guidelines. |
| Contaminated Labware (e.g., gloves, paper towels) | Segregate from regular trash. | Not Applicable | Dispose of as chemical waste. |
| Empty this compound Containers | Triple rinse with a suitable solvent. | Not Applicable | After rinsing, deface labels and dispose of as regular trash, unless it contained an acute hazardous waste. |
| Spill Cleanup Material | Absorb with inert material and collect for disposal. | Not Applicable | Treat as hazardous waste and dispose of accordingly. |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocols
For Pure or Concentrated this compound and Contaminated Materials:
-
Collection: Collect waste this compound, including solids and contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible hazardous waste container. The container must be kept securely capped except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area. Ensure that it is stored separately from incompatible materials, such as strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
For Dilute Aqueous Solutions of this compound:
-
Consult Regulations: Before considering drain disposal, consult your institution's specific guidelines and local wastewater regulations. Many municipalities prohibit the drain disposal of any laboratory chemical.
-
Permitted Disposal: If permitted, ensure the solution's pH is between 5.5 and 10.5. Pour small quantities down the drain with a large volume of running water to ensure dilution.
-
Prohibited Disposal: If drain disposal is not permitted, collect the dilute solutions in a labeled hazardous waste container and dispose of them through the institutional hazardous waste program.
For Empty this compound Containers:
-
Rinsing: Triple rinse the empty container with a solvent capable of removing the residue (water or another suitable solvent).
-
Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it accordingly.
-
Container Disposal: Once triple-rinsed, deface or remove all chemical labels from the container. The container can then typically be disposed of as regular laboratory trash.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical handling practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
